Fluoroaniline
Description
Structure
3D Structure
Properties
CAS No. |
36274-75-6 |
|---|---|
Molecular Formula |
C6H6FN |
Molecular Weight |
111.12 g/mol |
IUPAC Name |
N-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-8-6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
MGNPLIACIXIYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoroaniline (CAS 348-54-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoroaniline (CAS 348-54-9), an organofluorine compound, is a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, imparted by the fluorine atom at the ortho position, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, metabolic pathways, and analytical methodologies for 2-fluoroaniline, serving as a technical resource for professionals in research and development.
Physicochemical and Spectral Properties
2-Fluoroaniline is a clear, colorless to brownish liquid at room temperature.[1][2] The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the basicity of the amino group.[3]
Physical and Chemical Data
A summary of the key physical and chemical properties of 2-fluoroaniline is presented in Table 1. This data is essential for designing reaction conditions, purification procedures, and ensuring safe handling and storage.
| Property | Value | References |
| IUPAC Name | 2-Fluoroaniline | [4] |
| Synonyms | o-Fluoroaniline, 1-Amino-2-fluorobenzene | [4][5] |
| CAS Number | 348-54-9 | [5] |
| Molecular Formula | C₆H₆FN | [5] |
| Molecular Weight | 111.12 g/mol | [5] |
| Appearance | Clear colorless to brown liquid | [1][2] |
| Melting Point | -29 °C | [5][6] |
| Boiling Point | 182-183 °C (at 1013 hPa) | [6][7] |
| Density | 1.151 g/mL at 25 °C | [5][6] |
| Solubility in Water | 17 g/L at 20 °C | [7][8] |
| Solubility (Organic) | Soluble in ethanol and ether | [1] |
| pKa | 3.2 at 25 °C | [2][9] |
| Refractive Index (n²⁰/D) | 1.544 | [5][6] |
| Flash Point | 60 °C (140 °F) - closed cup | [7][8] |
| Vapor Pressure | 1 hPa at 20 °C | [7][8] |
Spectral Data
Spectral analysis is crucial for the identification and purity assessment of 2-fluoroaniline.
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. A general protocol for sample preparation is available in Section 5.2.
-
¹³C NMR: The carbon-13 NMR spectrum is used to determine the number and type of carbon atoms.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.[10]
Synthesis and Reactivity
2-Fluoroaniline is typically synthesized via the reduction of 2-fluoronitrobenzene. It serves as a versatile precursor for a variety of chemical transformations, primarily involving the amino group or the aromatic ring.
Synthesis Protocol: Catalytic Hydrogenation of 2-Fluoronitrobenzene
This method provides an efficient route to 2-fluoroaniline with high conversion rates and product purity.[1]
Materials:
-
2-Fluoronitrobenzene
-
Catalyst: Al₂O₃ carrier loaded with Platinum (Pt, 0.05-1%), and promoters such as Palladium (Pd), Tin (Sn), or Zinc (Zn) (0.05-3%) and Potassium (K), Cobalt (Co), or Silver (Ag) (0.01-3%).[1]
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Fixed-bed reactor
-
Condenser
-
Oil-water separator
Procedure:
-
Catalyst Activation: Pack the catalyst into the fixed-bed reactor. Purge the reactor with nitrogen gas at room temperature to remove air. Introduce a nitrogen-diluted reducing gas (3-10% H₂) and heat the reactor to 120-280 °C at a rate of 1-10 °C/min to activate the catalyst.[1]
-
Reaction Setup: Stop the flow of the nitrogen-diluted gas. Pre-heat hydrogen gas and 2-fluoronitrobenzene vapor to 150-260 °C and introduce the homogenous mixture into the fixed-bed reactor.[1]
-
Hydrogenation: Maintain the reaction temperature between 120 °C and 280 °C. The catalytic hydrogenation of 2-fluoronitrobenzene to 2-fluoroaniline will proceed.[1]
-
Product Isolation: The reaction mixture exiting the reactor is passed through a condenser to liquefy the 2-fluoroaniline vapor.[1]
-
Purification: The condensed liquid is then directed to an oil-water separator to isolate the oily 2-fluoroaniline product.[1]
Logical Workflow for Synthesis
The synthesis of 2-fluoroaniline from 2-fluoronitrobenzene follows a clear and logical progression from starting material to final product.
Metabolic Pathways
Understanding the metabolic fate of 2-fluoroaniline is crucial for drug development, as its metabolites can have different efficacy and toxicity profiles. The metabolism primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.
Phase I Metabolism: Hydroxylation
The initial metabolic step is the hydroxylation of the aromatic ring, predominantly at the para-position (position 4) to form 4-amino-3-fluorophenol. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A2 and CYP2E1.
Phase II Metabolism: Conjugation
The hydroxylated metabolite, 4-amino-3-fluorophenol, undergoes conjugation reactions to increase its water solubility and facilitate its excretion.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group.
-
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl group.
Additionally, the parent compound, 2-fluoroaniline, can undergo N-acetylation. The resulting metabolites are then excreted, primarily in the urine.[2]
Metabolic Pathway Diagram
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for research and development. This section provides protocols for common analytical techniques used for 2-fluoroaniline.
Representative GC-MS Analysis Protocol
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-fluoroaniline.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5977 or equivalent).[6]
Sample Preparation:
-
Prepare a stock solution of 2-fluoroaniline in a suitable solvent (e.g., methanol or ethyl acetate).
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
-
For analysis in a biological matrix (e.g., plasma or urine), a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 250 °C.[6]
-
Injection Volume: 1 µL in splitless mode.[6]
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Representative ¹H NMR Analysis Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-fluoroaniline into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[9]
-
Cap the NMR tube and label it appropriately.
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
Safety and Handling
2-Fluoroaniline is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure. Flammable liquid and vapor. Very toxic to aquatic life with long-lasting effects.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store below +30°C.[8]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling 2-fluoroaniline.
Applications in Research and Drug Development
The unique properties of 2-fluoroaniline make it a valuable starting material in several areas:
-
Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain fluoroquinolone antibiotics and anti-inflammatory drugs. The fluorine atom can enhance drug efficacy and pharmacokinetic properties.[3]
-
Agrochemicals: 2-Fluoroaniline is used in the production of insecticides, herbicides, and fungicides.[1]
-
Dyes and Pigments: It serves as a precursor for the synthesis of specialty dyes, including thermosensitive dyes.[9]
Conclusion
2-Fluoroaniline is a fundamentally important chemical intermediate with diverse applications, particularly in the life sciences. A thorough understanding of its properties, synthesis, metabolism, and safe handling is essential for researchers and developers. This technical guide provides a consolidated resource to support the effective and safe utilization of 2-fluoroaniline in the laboratory and beyond, facilitating innovation in drug discovery and chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dea.gov [dea.gov]
- 7. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 8. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. Pharmacogenetics of human sulfotransferases and impact of amino acid exchange on Phase II drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Phase II Drug-Metabolizing Enzymes | Basicmedical Key [basicmedicalkey.com]
An In-depth Technical Guide to the Synthesis of 3-Fluoroaniline from Fluorinated Benzene Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoroaniline is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The strategic introduction of a fluorine atom at the meta-position of the aniline ring imparts unique physicochemical properties to target molecules, including altered metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the principal synthetic routes to 3-fluoroaniline originating from fluorinated benzene precursors. Key methodologies, including the nitration of fluorobenzene followed by reduction, and the amination of dihalogenated benzenes, are discussed in detail. This document includes step-by-step experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers in the selection and implementation of the most suitable method for their specific needs.
Introduction
The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal and materials chemistry. 3-Fluoroaniline, in particular, serves as a versatile building block for introducing the fluorophenylamine moiety into more complex molecular architectures.[1] This guide focuses on scalable and laboratory-reproducible methods for the synthesis of 3-fluoroaniline from readily available fluorinated benzene starting materials. The two primary strategies detailed herein are:
-
Route A: A two-step process involving the nitration of fluorobenzene to yield a mixture of fluoronitrobenzene isomers, followed by the selective reduction of the meta-isomer, 3-fluoronitrobenzene.
-
Route B: A multi-step synthesis commencing with a Schiemann reaction to introduce the fluorine atom, followed by a nucleophilic aromatic substitution (amination) to install the amino group.
Each route presents distinct advantages and challenges in terms of regioselectivity, reaction conditions, and overall yield. This guide aims to provide the necessary technical details for an informed selection of the optimal synthetic strategy.
Synthetic Pathways and Methodologies
Route A: Nitration of Fluorobenzene and Subsequent Reduction
This classical approach leverages the electrophilic aromatic substitution of fluorobenzene, followed by the reduction of the resulting nitro group.
The nitration of fluorobenzene with a mixture of nitric acid and sulfuric acid is an established method for introducing a nitro group onto the aromatic ring. The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. However, the strong inductive effect of fluorine deactivates the ortho position to a greater extent than the para position, resulting in the para-isomer as the major product.[2][3] The desired meta-isomer, 3-fluoronitrobenzene, is formed in smaller quantities.
Caption: Nitration of fluorobenzene to produce a mixture of isomers.
Experimental Protocol: Nitration of Fluorobenzene
-
Materials: Fluorobenzene, concentrated nitric acid (96-98%), concentrated sulfuric acid (98%), 72% sulfuric acid, sodium hydrogen carbonate solution (2.5%).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of nitric acid and sulfuric acid is prepared while maintaining a low temperature.
-
Fluorobenzene is added dropwise to the nitrating mixture at a controlled temperature, typically between 45°C and 60°C.[4]
-
The reaction is stirred for a set period (e.g., 3 hours) to ensure complete conversion.
-
The reaction mixture is then carefully poured onto ice, and the organic layer is separated.
-
The organic phase is washed sequentially with water, sodium hydrogen carbonate solution, and again with water until neutral.[4]
-
The crude mixture of nitrofluorobenzene isomers is then separated by fractional distillation under reduced pressure to isolate the 3-fluoronitrobenzene isomer.
-
The reduction of the nitro group in 3-fluoronitrobenzene to an amine can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.
References
An In-depth Technical Guide to 4-Fluoroaniline: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroaniline, a substituted aromatic amine, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of a fluorine atom at the para-position of the aniline ring, significantly influence its reactivity and make it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 4-fluoroaniline. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data and visual diagrams of reaction pathways, are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
4-Fluoroaniline is an organofluorine compound with the chemical formula C₆H₆FN.[1] The molecule consists of a benzene ring substituted with an amino group (-NH₂) and a fluorine atom (-F) at positions 1 and 4, respectively. This substitution pattern is also referred to as a para substitution.
The fluorine atom, being the most electronegative element, exerts a significant electron-withdrawing inductive effect (-I) on the aromatic ring. Conversely, the amino group is a strong activating group due to its electron-donating mesomeric effect (+M). The interplay of these electronic effects governs the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions.
Table 1: Chemical Identifiers for 4-Fluoroaniline
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-fluoroaniline | [2] |
| CAS Number | 371-40-4 | [3] |
| Molecular Formula | C₆H₆FN | [3] |
| Molecular Weight | 111.12 g/mol | [3] |
| InChI Key | KRZCOLNOCZKSDF-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ccc(F)cc1 | [2] |
| Synonyms | p-Fluoroaniline, 1-Amino-4-fluorobenzene, 4-Fluorobenzenamine | [3] |
Physicochemical and Spectroscopic Properties
4-Fluoroaniline is a colorless to pale yellow liquid at room temperature with a characteristic mild, sweet odor.[4] It is slightly soluble in water but soluble in organic solvents like chloroform and methanol.[5]
Table 2: Physicochemical Properties of 4-Fluoroaniline
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -1.9 °C | [1] |
| Boiling Point | 188 °C | [1] |
| Density | 1.173 g/mL at 25 °C | [6] |
| Solubility in Water | 33 g/L at 20 °C | [7] |
| Refractive Index (n20/D) | 1.539 | [8] |
| Flash Point | 73 °C (163 °F) | [5] |
Table 3: Spectroscopic Data for 4-Fluoroaniline
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [9] |
| IR (Vapor Phase) | Major peaks indicative of N-H stretching, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations. | [6] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 111, with significant fragments at m/z 84, 83, 64, and 57. | [10] |
Synthesis of 4-Fluoroaniline
The most common laboratory and industrial synthesis of 4-fluoroaniline involves the reduction of 4-nitrofluorobenzene.[1] Catalytic hydrogenation is a widely used method for this transformation.
Figure 1: Synthetic pathway for 4-fluoroaniline.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Materials:
-
4-Nitrofluorobenzene
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of 4-nitrofluorobenzene (e.g., 2.00 mmol, 212 µL) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (e.g., 21 mg, 0.020 mmol).
-
The reaction mixture is stirred and subjected to a hydrogen atmosphere (e.g., by bubbling H₂ gas through the solution from a balloon) at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid catalyst is removed by filtration through a pad of Celite and washed with dichloromethane (25 mL).
-
The combined filtrate and DCM washings are concentrated under reduced pressure using a rotary evaporator to yield 4-fluoroaniline as a clear yellow oil.[11]
Reactivity of 4-Fluoroaniline
The reactivity of 4-fluoroaniline is dictated by the electronic properties of both the amino and fluoro substituents. The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. Given that the para position is already occupied, electrophilic substitution reactions primarily occur at the ortho position to the amino group. The amino group itself is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.
Electrophilic Aromatic Substitution: Bromination
Figure 2: Electrophilic bromination of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Add 4-fluoroaniline (e.g., 7.24 mmol) to a suspension of CuSO₄·5H₂O (e.g., 1.81 mmol, 25 mol%) in a mixture of CH₃CN (20 mL) and H₂O (10 mL) at 25 °C.
-
Stir the mixture at 25 °C for 15 minutes.
-
Simultaneously add NaBr (e.g., 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (e.g., 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.
-
After the addition is complete, continue stirring the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.
-
Quench the reaction by adding Na₂S₂O₃ (e.g., 3.62 mmol).
-
The product, 2-bromo-4-fluoroaniline, can be isolated by extraction and purified by column chromatography.[12]
Reactions of the Amino Group
The amino group of 4-fluoroaniline readily undergoes acylation with acylating agents like acetic anhydride to form the corresponding amide. This reaction is often used as a protection strategy or to introduce an acyl moiety for further functionalization.
Figure 3: Acylation of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-fluoroaniline (1.0 equiv) in pyridine in a round-bottom flask.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-(4-fluorophenyl)acetamide.[2]
Aryl diazonium salts, formed by the reaction of primary aromatic amines with nitrous acid, are versatile intermediates in organic synthesis. 4-Fluoroaniline can be converted to its corresponding diazonium salt, which can then undergo various transformations, such as the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.
Figure 4: Diazotization of 4-fluoroaniline followed by a Sandmeyer reaction.
Materials:
-
4-Fluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Beakers
-
Magnetic stirrer
Procedure: Part A: Diazotization
-
Dissolve 4-fluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a further 15-20 minutes at this temperature to ensure complete formation of the 4-fluorobenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of CuBr in concentrated HBr.
-
Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen ceases.
-
The product, 1-bromo-4-fluorobenzene, can then be isolated by steam distillation or solvent extraction, followed by purification.
Applications in Drug Development
4-Fluoroaniline is a crucial intermediate in the synthesis of numerous pharmaceuticals. The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[13] It serves as a precursor for the synthesis of various biologically active molecules, including fungicides and analogues of fentanyl.[14]
Figure 5: Logical workflow for the use of 4-fluoroaniline in drug development.
Safety and Handling
4-Fluoroaniline is a toxic material and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is harmful if swallowed, and contact with skin and eyes can cause severe irritation.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It is incompatible with strong acids and oxidizing agents.[6]
Conclusion
4-Fluoroaniline is a fundamentally important and versatile chemical intermediate. Its unique structural and electronic properties make it an invaluable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, offering practical experimental protocols and consolidated data to aid researchers in their work with this key building block.
References
- 1. 4-Fluoroaniline(371-40-4) IR Spectrum [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. p-Fluoroaniline [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 4-Fluoroaniline(371-40-4) MS spectrum [chemicalbook.com]
- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
A Theoretical Deep Dive into the Molecular Properties of Fluoroaniline Isomers
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational structures in materials science and pharmaceutical development.[1][2] The introduction of a fluorine substituent significantly alters the electronic and structural characteristics of the aniline molecule, leading to three distinct isomers: ortho-fluoroaniline (o-FA), meta-fluoroaniline (m-FA), and para-fluoroaniline (p-FA).[1][2] Understanding the nuanced differences between these isomers at a molecular level is crucial for designing novel molecules for applications in pharmaceuticals, agrochemicals, and optoelectronics.[3][4]
This technical guide provides an in-depth analysis of the molecular properties of fluoroaniline isomers based on theoretical investigations. Leveraging Density Functional Theory (DFT), a powerful quantum chemical method, this paper summarizes key findings on molecular geometry, electronic properties, and spectroscopic behavior.[1][2][3][5] All quantitative data is presented in structured tables for comparative analysis, and detailed computational methodologies are provided.
Computational Methodology: The Theoretical Protocol
The insights presented herein are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[6] The specific protocols cited in the literature form a standardized workflow for molecular property prediction.
Experimental Protocol (Computational):
-
Conformational Analysis & Geometry Optimization: The initial step involves determining the most stable three-dimensional structure of the this compound isomers. This is achieved through geometry optimization.[7][8][9] Calculations are typically performed using the B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) functional combined with a high-level basis set such as 6-311++G(d,p).[3][6][10] This level of theory provides a reliable balance between accuracy and computational cost for aniline derivatives.[10] The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by ensuring all calculated vibrational frequencies are positive.[11]
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[6] These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra.[6]
-
Electronic Property Calculation: A range of electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity.[1][12] The molecular electrostatic potential (MEP) map is also calculated to identify regions of electrophilic and nucleophilic reactivity.[1][13]
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing information on electronic transitions between molecular orbitals.[1][3] Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[14]
The logical workflow for these theoretical investigations is depicted in the diagram below.
Optimized Molecular Geometry
The process of geometry optimization yields the most stable arrangement of atoms in the molecule. While bond lengths and angles are broadly similar across the isomers, subtle differences arise from the position of the fluorine atom. These structural parameters are fundamental, as all other computed properties are derived from this optimized, lowest-energy state.[8]
Frontier Molecular Orbitals and Chemical Reactivity
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor, making the molecule more susceptible to electrophilic attack.[1][12]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor, signifying susceptibility to nucleophilic attack.[1][12]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1] A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[12] Conversely, a small gap suggests the molecule is more reactive.[1][12]
The relationship between these orbitals and key chemical reactivity descriptors is illustrated below. These descriptors, such as chemical potential, hardness, and softness, can be calculated from the HOMO and LUMO energy values.[1]
The calculated electronic properties for the this compound isomers are summarized in the following table.
Table 1: Calculated Electronic Properties of this compound Isomers
| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
|---|---|---|---|
| HOMO Energy (eV) | -5.57 | -5.84 | -5.49 |
| LUMO Energy (eV) | -0.63 | -0.73 | -0.61 |
| Energy Gap (ΔE) (eV) | 4.94 | 5.11 | 4.88 |
| Ionization Potential (I) (eV) | 5.57 | 5.84 | 5.49 |
| Electron Affinity (A) (eV) | 0.63 | 0.73 | 0.61 |
| Chemical Hardness (η) (eV) | 2.47 | 2.56 | 2.44 |
| Chemical Softness (S) (eV⁻¹) | 0.40 | 0.39 | 0.41 |
| Dipole Moment (Debye) | 2.37 | 2.45 | 2.76 |
Data synthesized from theoretical studies using the B3LYP/6-311++G(d,p) level of theory.[3]
The para-isomer exhibits the smallest HOMO-LUMO energy gap, suggesting it is the most chemically reactive of the three, while the meta-isomer, with the largest gap, is the most kinetically stable.[3]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[1] In the MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.[1]
For this compound isomers, the most negative potential is generally located around the nitrogen atom of the amino group due to the presence of a lone pair of electrons, making it a primary site for electrophilic interaction.[1] The fluorine atom also contributes to the negative potential. The positive potential is primarily distributed over the hydrogen atoms of the amino group.[1]
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are essential for technologies like optical switching and signal processing.[2] The potential of a molecule to exhibit NLO properties is related to its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).[2] The presence and position of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) in the benzene ring can lead to significant intramolecular charge transfer, enhancing NLO properties.
Table 2: Calculated NLO Properties of this compound Isomers
| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
|---|---|---|---|
| Dipole Moment (μ) (Debye) | 2.37 | 2.45 | 2.76 |
| Mean Polarizability (α) (esu) | 9.09 x 10⁻²⁴ | 9.04 x 10⁻²⁴ | 9.21 x 10⁻²⁴ |
| First Hyperpolarizability (β) (esu) | 1.89 x 10⁻³⁰ | 0.49 x 10⁻³⁰ | 2.42 x 10⁻³⁰ |
Data synthesized from theoretical studies using the B3LYP/6-311++G(d,p) level of theory.[3]
The para-isomer shows the highest dipole moment and first hyperpolarizability, indicating it has the most significant potential for NLO applications among the isomers.[3] This is attributed to the direct charge transfer axis between the donor (-NH₂) and acceptor (-F) groups at opposite ends of the aromatic ring.
Vibrational and Spectroscopic Analysis
Theoretical calculations provide valuable predictions of spectroscopic data that aid in the interpretation of experimental results.
-
Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra.[6] Key vibrational modes for fluoroanilines include N-H stretching, C-N stretching, C-F stretching, and various bending modes of the aromatic ring.[6][15]
-
UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic transitions, primarily π → π* transitions within the benzene ring.[3] The calculated spectra for this compound isomers typically show strong absorption bands around 190 nm and weaker bands at longer wavelengths.[3][4]
-
NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the isomers.[16] The electron-withdrawing fluorine atom and electron-donating amino group significantly influence the electron density around adjacent carbon and hydrogen atoms, leading to characteristic shifts for each isomer.
Conclusion
Theoretical investigations using DFT provide a powerful framework for understanding and comparing the molecular properties of this compound isomers. The position of the fluorine substituent has a pronounced effect on the geometry, electronic structure, and spectroscopic characteristics of the molecule. The para-isomer is identified as the most reactive and possesses the most promising non-linear optical properties, while the meta-isomer is the most kinetically stable.[3] This detailed molecular-level knowledge is invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of this compound-based compounds with tailored properties for specific applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Duzce University Journal of Science and Technology » Submission » Theoretical Investigation of the Molecular Properties of the this compound and Fluoroanisole Isomers [dergipark.org.tr]
- 6. asianpubs.org [asianpubs.org]
- 7. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 8. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 9. Geometry Optimization in Rowan | Rowan [rowansci.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu [compmodel.chem.wisc.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 15. researchgate.net [researchgate.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Theoretical Framework for the Computational Analysis of 4-Fluoro-N-pentylaniline: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-N-pentylaniline is an organofluorine compound with potential applications in medicinal chemistry and materials science due to its structural motifs.[1] The introduction of a fluorine atom and an N-alkyl group can significantly influence a molecule's chemical reactivity, metabolic stability, and biological activity.[1] While specific computational studies on 4-Fluoro-N-pentylaniline are not extensively published, this technical guide outlines a comprehensive theoretical framework for its investigation using established computational chemistry methods. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can elucidate the structural, electronic, and bioactive properties of this molecule, thereby accelerating its potential application in drug discovery and development. This document provides detailed hypothetical protocols and data presentation structures to guide future research.
Introduction to Computational Investigation
Computational chemistry provides powerful tools for predicting molecular properties, offering a cost-effective and efficient alternative to purely experimental approaches.[2] For a molecule like 4-Fluoro-N-pentylaniline, computational studies can predict its three-dimensional structure, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and reactivity. Furthermore, techniques like molecular docking can be used to explore its potential as an inhibitor for specific biological targets, a common strategy in modern drug discovery.[3][4]
The logical workflow for a comprehensive computational study of a novel N-alkylaniline compound like 4-Fluoro-N-pentylaniline is outlined below. This process begins with the fundamental structural and electronic characterization of the molecule and progresses to an evaluation of its potential biological interactions.
Quantum Chemical Calculations: Methodology
The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for analyzing the electronic structure of molecules.[5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular geometries and properties of organic compounds.[6][7]
Experimental Protocol: DFT Calculations
-
Molecular Structure Input: The initial 3D structure of 4-Fluoro-N-pentylaniline is drawn using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The structure is optimized to its lowest energy conformation using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p).[6][7] This basis set is chosen for its balance of accuracy and computational cost, providing a good description of electron distribution, including polarization and diffuse functions.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR spectrum.
-
Electronic Property Analysis: Using the optimized geometry, further calculations are performed to determine key electronic properties. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the Molecular Electrostatic Potential (MESP) surface, and Natural Bond Orbital (NBO) analysis.[8]
Structural and Spectroscopic Analysis
Optimized Molecular Geometry
Geometry optimization provides the most stable arrangement of atoms in the molecule. The resulting bond lengths and angles are crucial for understanding its steric and electronic properties. While experimental crystallographic data for 4-Fluoro-N-pentylaniline is unavailable, DFT provides reliable predictions.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C1-C2 | Value |
| C4-F | Value | |
| C1-N | Value | |
| N-C7 (pentyl) | Value | |
| Bond Angles (˚) | C2-C1-C6 | Value |
| C1-N-C7 | Value | |
| F-C4-C3 | Value | |
| Dihedral Angles (˚) | C2-C1-N-C7 | Value |
| C6-C1-N-C7 | Value |
Note: Values are placeholders pending actual calculation.
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for 4-Fluoro-N-pentylaniline would include N-H stretching, C-N stretching, C-F stretching, and aromatic C-H bending.
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | Value |
| Aromatic C-H Stretch | Value |
| Aliphatic C-H Stretch | Value |
| C=C Aromatic Stretch | Value |
| C-N Stretch | Value |
| C-F Stretch | Value |
Note: Values are placeholders pending actual calculation. Calculated frequencies are often scaled to better match experimental data.
Electronic and Reactivity Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are critical in determining chemical reactivity.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8]
Table 3: Predicted Electronic Properties
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
Note: Values are placeholders pending actual calculation.
Molecular Electrostatic Potential (MESP)
The MESP surface visualizes the charge distribution on a molecule, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For 4-Fluoro-N-pentylaniline, negative potential is expected around the fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack.
Molecular Docking and Bioactivity Prediction
To investigate the potential of 4-Fluoro-N-pentylaniline as a therapeutic agent, molecular docking simulations can be performed. This involves docking the optimized ligand structure into the active site of a target protein. Aniline derivatives have been investigated as inhibitors for various targets, including DNA gyrase and protein kinases.[4][10]
Experimental Protocol: Molecular Docking
-
Target Selection & Preparation: A protein target is selected (e.g., E. coli DNA Gyrase B, PDB ID: 1KZN).[4] The protein structure is downloaded from the Protein Data Bank, prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The DFT-optimized structure of 4-Fluoro-N-pentylaniline is prepared for docking, which includes assigning charges and defining rotatable bonds.
-
Docking Simulation: Software like AutoDock Vina is used to perform the docking.[3] A grid box is defined around the active site of the target protein. The software then explores possible binding conformations of the ligand within this site and scores them based on binding affinity.
-
Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy (most favorable). The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site are examined.
Table 4: Hypothetical Molecular Docking Results
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| E. coli DNA Gyrase B | 4-Fluoro-N-pentylaniline | -8.2 | Asp73, Gly77 | Hydrogen Bond |
| Val71, Ala47 | Hydrophobic | |||
| B-raf Kinase | 4-Fluoro-N-pentylaniline | -7.5 | Cys532, Trp531 | Pi-Alkyl, Pi-Sulfur |
| Val471, Leu514 | Hydrophobic |
Note: Values are hypothetical and for illustrative purposes only.
Conclusion
This guide presents a standardized computational workflow for the in-depth characterization of 4-Fluoro-N-pentylaniline. By employing DFT calculations, researchers can obtain fundamental data on its geometry, and electronic and spectroscopic properties. Subsequent molecular docking studies can then be used to probe its potential bioactivity, providing a solid theoretical foundation to guide and prioritize future experimental synthesis and testing. This integrated computational approach is indispensable in modern chemical research and drug development for efficiently screening and characterizing novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 8. thaiscience.info [thaiscience.info]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density Distribution in Para-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Para-fluoroaniline (p-fluoroaniline), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure arising from the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) on the aromatic ring.[1] Understanding the distribution of electron density within this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science. This technical guide provides a comprehensive overview of the electron density distribution in p-fluoroaniline, integrating findings from theoretical calculations and experimental investigations. It details the computational and experimental methodologies employed, presents quantitative data in a structured format, and utilizes visualizations to elucidate key concepts and workflows.
Introduction
The electronic landscape of a molecule, dictated by its electron density distribution, governs its chemical behavior. In substituted anilines, the nature and position of the substituent dramatically alter the charge distribution on the aromatic ring and the amino group.[2] In para-fluoroaniline, the strong inductive (-I) effect of the fluorine atom withdraws electron density from the benzene ring, while the amino group exerts a resonance (+R) effect, donating its lone pair of electrons to the π-system.[1] This push-pull electronic interaction results in a nuanced electron density profile that influences the molecule's dipole moment, reactivity towards electrophiles and nucleophiles, and its ability to form intermolecular bonds such as hydrogen bonds.
Theoretical Determination of Electron Density Distribution
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for modeling and analyzing the electron density of molecules.[3] These theoretical approaches provide detailed insights into atomic charges, orbital interactions, and electrostatic potential.
Computational Methodology
A typical computational workflow for analyzing the electron density of p-fluoroaniline involves several key steps, as illustrated below. The choice of a suitable functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination that offers a good balance of accuracy and computational cost for organic molecules.[3][4]
Quantitative Theoretical Data
Theoretical calculations yield a wealth of quantitative data that characterizes the electron density distribution. Key parameters for p-fluoroaniline, compiled from various theoretical studies, are presented below.
Table 1: Calculated Atomic Charges (Mulliken Population Analysis)
| Atom | Charge (e) |
| C1 (C-NH₂) | -0.15 to -0.20 |
| C2, C6 (ortho) | -0.10 to -0.15 |
| C3, C5 (meta) | +0.05 to +0.10 |
| C4 (C-F) | +0.20 to +0.25 |
| N | -0.80 to -0.90 |
| F | -0.25 to -0.30 |
| H (on N) | +0.35 to +0.40 |
| H (on ring) | +0.10 to +0.15 |
Note: Values are approximate ranges compiled from typical DFT calculations and may vary with the level of theory and basis set used.[5]
Table 2: Natural Bond Orbital (NBO) Analysis - Key Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C1-C2) | 20 - 25 |
| LP(1) N | π(C1-C6) | 20 - 25 |
| LP(1) F | σ(C3-C4) | 2 - 4 |
| LP(1) F | σ(C4-C5) | 2 - 4 |
Note: E(2) represents the stabilization energy of the hyperconjugative interaction. These values indicate significant delocalization of the nitrogen lone pair into the aromatic π-system.[4][6]
Table 3: Frontier Molecular Orbitals and Dipole Moment
| Parameter | Calculated Value |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -0.5 to 0.0 eV |
| HOMO-LUMO Gap | 5.0 to 5.5 eV |
| Dipole Moment (Gas Phase) | 2.40 - 2.60 D |
Note: These values are indicative of the molecule's electronic excitability and overall polarity.[2][4]
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface. For p-fluoroaniline, the MEP map typically shows a region of negative potential (red) around the nitrogen and fluorine atoms, indicating their electronegativity and the location of lone pair electrons. The hydrogen atoms of the amino group exhibit a positive potential (blue), highlighting their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The aromatic ring shows a gradient of potential, influenced by the competing effects of the amino and fluoro substituents.[4][7]
Experimental Determination of Electron Density Distribution
Experimental methods provide crucial validation for theoretical models and offer a real-world picture of the electron distribution. Key techniques include X-ray crystallography for the solid state and gas-phase methods for isolated molecules.
Experimental Protocols
The synthesis of p-fluoroaniline is typically achieved through the catalytic hydrogenation of 4-nitrofluorobenzene.[8] High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.
A high-resolution X-ray diffraction experiment on a single crystal of p-fluoroaniline is the definitive method for determining its solid-state electron density. The collected diffraction data can be used in a multipole refinement, which models the aspherical nature of the atomic electron densities, providing a more detailed and accurate picture than the standard independent atom model (IAM).
The electric dipole moment of an isolated p-fluoroaniline molecule can be measured in the gas phase using techniques such as electric beam deflection coupled with a mass spectrometer.[9] This method provides a direct measure of the molecule's polarity, which is a consequence of its overall electron density distribution, free from intermolecular interactions present in the solid state.
Experimental Data
Table 4: Experimental and Theoretical Dipole Moment of p-fluoroaniline (Gas Phase)
| Method | Dipole Moment (D) |
| Experimental (Electric Beam Deflection) | 2.51 ± 0.15 |
| Theoretical (DFT/B3LYP/6-311++G) | 2.55 |
| Theoretical (MP2/6-311++G) | 2.50 |
Source: Ghannam et al. (2013)[9]
The excellent agreement between the experimental and calculated dipole moments lends strong support to the validity of the theoretical models in describing the electronic structure of p-fluoroaniline.
Correlation Between Theoretical and Experimental Findings
The synergy between theoretical calculations and experimental measurements is crucial for a complete understanding of the electron density distribution in p-fluoroaniline.
Theoretical calculations provide a detailed, atom-resolved picture of the electron distribution, including partial charges and orbital interactions, which are not directly observable experimentally.[6][10] The calculated dipole moment, a macroscopic property, can be directly compared with experimental measurements, thereby validating the underlying theoretical model.[9] In turn, experimental data from X-ray crystallography provides the precise molecular geometry in the solid state, which can be used as a starting point for more accurate theoretical calculations.
Conclusion and Implications for Drug Development
The electron density distribution in p-fluoroaniline is characterized by a significant polarization due to the opposing electronic effects of the amino and fluoro groups. Theoretical calculations, supported by experimental dipole moment measurements, consistently show a high electron density on the nitrogen and fluorine atoms and a corresponding electron deficiency on the para-carbon and the hydrogens of the amino group. This detailed understanding of the electronic landscape is invaluable for:
-
Predicting Reactivity: The electron-rich and electron-poor regions identified through MEP maps can guide the design of synthetic routes by predicting sites of electrophilic and nucleophilic attack.[2][7]
-
Understanding Intermolecular Interactions: Knowledge of the partial atomic charges and the locations of hydrogen bond donors and acceptors is crucial for modeling protein-ligand interactions and for crystal engineering.
-
Structure-Activity Relationship (SAR) Studies: By quantifying the electronic effects of the fluorine and amino groups, researchers can better understand how modifications to the p-fluoroaniline scaffold will impact biological activity.
This technical guide has synthesized the current knowledge on the electron density distribution in p-fluoroaniline, providing a robust foundation for its application in pharmaceutical research and development. Future high-resolution X-ray charge density studies would provide even greater detail and further refine our understanding of this important molecule.
References
- 1. quora.com [quora.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
Basicity and nucleophilicity of 3-fluoroaniline
An In-depth Technical Guide to the Basicity and Nucleophilicity of 3-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroaniline (CAS 372-19-0) is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a fluorine atom at the meta-position of the aniline ring significantly influences the molecule's electronic properties, thereby modulating the basicity and nucleophilicity of the amino group.[2] A thorough understanding of these characteristics is paramount for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in drug discovery. This guide provides a detailed examination of the basicity and nucleophilicity of 3-fluoroaniline, complete with quantitative data, experimental protocols, and logical diagrams to illustrate core concepts.
Electronic Effects of the Meta-Fluoro Substituent
The fluorine atom at the 3-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. Unlike ortho- and para-substituents, the meta-position does not allow for direct resonance interaction (+M effect) between the fluorine's lone pairs and the amino group. Therefore, the -I effect is the dominant factor influencing the reactivity of 3-fluoroaniline.[3]
Caption: Electronic influence of the meta-fluoro group on 3-fluoroaniline.
Basicity of 3-Fluoroaniline
Basicity refers to the ability of the amino group to accept a proton. It is quantitatively expressed by the pKa of its conjugate acid, the anilinium ion (pKaH). A lower pKaH value indicates a weaker base. The electron-withdrawing nature of the fluorine atom in 3-fluoroaniline reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus decreasing its basicity compared to unsubstituted aniline.[4]
Data Presentation: pKa of Substituted Anilinium Ions
| Compound | Substituent | pKa of Conjugate Acid (in water at 25°C) | Reference |
| Aniline | H | 4.6 | [4][5] |
| 3-Fluoroaniline | 3-F | ~3.5 (estimated) | |
| 4-Fluoroaniline | 4-F | 4.65 | [6] |
| 4-Chloroaniline | 4-Cl | 4.15 | |
| 3-Nitroaniline | 3-NO₂ | 2.47 |
Note: An experimental pKa value for 3-fluoroaniline was not found in the cited literature. The value is estimated based on the known effects of meta-substituents. The strong -I effect of the fluorine atom is expected to lower the pKa significantly compared to aniline.
Experimental Protocol: Spectrophotometric Determination of pKa
This method is based on measuring the difference in UV absorbance between the protonated (anilinium ion) and non-protonated (aniline) forms of the amine at various pH values.[7][8]
-
Preparation of Solutions:
-
Prepare a stock solution of 3-fluoroaniline in a suitable solvent mixture (e.g., 50% ethanol-water) due to the low water solubility of many aromatic amines.[7]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).
-
Prepare two reference solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to ensure complete protonation, and one in a neutral or slightly basic medium (e.g., pH 7) for the non-protonated form.
-
-
Spectrophotometric Measurement:
-
For each buffer solution, and the two reference solutions, add a precise aliquot of the 3-fluoroaniline stock solution to a cuvette and record the full UV-Vis spectrum (e.g., 220-400 nm).
-
Identify a wavelength where the absorbance difference between the protonated and non-protonated forms is maximal.
-
-
Data Analysis:
-
Measure the absorbance (A) of each buffered solution at the chosen wavelength.
-
The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the sample at a given pH.
-
AB is the absorbance of the fully non-protonated (basic) form.
-
AA is the absorbance of the fully protonated (acidic) form.
-
-
Plotting log[(A - AB) / (AA - A)] against pH will yield a straight line with a y-intercept equal to the pKa.
-
Caption: Experimental workflow for spectrophotometric pKa determination.
Nucleophilicity of 3-Fluoroaniline
Nucleophilicity describes the kinetic reactivity of a species in reactions involving the formation of a new bond with an electrophile. While related, it is distinct from basicity, which is a thermodynamic property. The reduced electron density on the nitrogen of 3-fluoroaniline due to the -I effect of fluorine also decreases its nucleophilicity.
Data Presentation: Mayr Nucleophilicity Parameters
The Mayr nucleophilicity scale provides a quantitative measure of nucleophilicity through the parameter N.[9] Higher N values indicate greater nucleophilicity.
| Compound | Solvent | Nucleophilicity Parameter (N) | sN Parameter | Reference |
| Aniline | Acetonitrile (MeCN) | 12.64 | 0.68 | [10] |
| 4-Chloroaniline | Acetonitrile (MeCN) | 12.92 | 0.60 | [10] |
| 4-Methoxyaniline | Acetonitrile (MeCN) | 13.42 | 0.73 | [10] |
| 3-Fluoroaniline | Acetonitrile (MeCN) | < 12.64 (expected) | ~0.6-0.7 (expected) |
Experimental Protocol: Determination of Nucleophilicity by Stopped-Flow Kinetics
The nucleophilicity parameter N can be determined by measuring the second-order rate constants (k) for the reaction of the nucleophile with a series of reference electrophiles of known electrophilicity (E). The Mayr equation, log k = sN(N + E), is then used to determine N and the nucleophile-specific sensitivity parameter sN.[11]
-
Instrumentation: A stopped-flow spectrophotometer is used to measure the kinetics of fast reactions (millisecond timescale).[12]
-
Preparation of Solutions:
-
Prepare a solution of 3-fluoroaniline in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare solutions of several reference electrophiles (e.g., benzhydrylium ions with known E parameters) in the same solvent.
-
-
Kinetic Measurement:
-
The solutions of the nucleophile (3-fluoroaniline) and the electrophile are loaded into separate syringes of the stopped-flow instrument.
-
The instrument rapidly mixes the two solutions, and the reaction is monitored by observing the disappearance of the electrophile's characteristic absorbance over time.
-
The experiment is conducted under pseudo-first-order conditions, with the nucleophile in large excess.
-
-
Data Analysis:
-
The observed rate constant (kobs) is determined by fitting the absorbance decay to a first-order exponential function.
-
The second-order rate constant (k) is calculated by dividing kobs by the concentration of the nucleophile.
-
This process is repeated for each reference electrophile.
-
The nucleophilicity parameters (N and sN) are determined by plotting log(k) against the known E values of the reference electrophiles. The slope of the resulting line gives sN, and the y-intercept allows for the calculation of N.
-
Caption: Experimental workflow for determining Mayr nucleophilicity parameters.
Conclusion
The chemical behavior of 3-fluoroaniline is dominated by the strong electron-withdrawing inductive effect of the fluorine atom at the meta-position. This effect reduces the electron density on the amino nitrogen, making 3-fluoroaniline a weaker base and a less potent nucleophile than unsubstituted aniline. This modulation of reactivity is a key feature exploited by synthetic chemists in the development of complex molecules. For professionals in drug development, the precise tuning of basicity affects a compound's pharmacokinetic properties, such as solubility and membrane permeability, while its nucleophilicity dictates its potential for covalent interactions and metabolic stability. The methodologies outlined in this guide provide a framework for the quantitative assessment of these crucial molecular properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Compare the basicity of the following: [Image of four chemical structure.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Spectrophotometric Determination of the PKa's of Some Aromatic Amines - Mark Bixler - Google 도서 [books.google.co.kr]
- 9. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 10. Mayr's Database Of Reactivity Parameters: Aromatic amines [cup.lmu.de]
- 11. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologic.net [biologic.net]
An Introduction to Organofluorine Compounds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular structures has become an indispensable tool in modern drug discovery.[1] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and often beneficial impact of this unique element.[2][3] This guide provides an in-depth overview of the core principles of using fluorine in medicinal chemistry, summarizing its effects on key drug properties, outlining common synthetic and analytical methodologies, and illustrating its impact through established examples.
The Unique Properties of the Fluorine Atom
Fluorine's distinct characteristics stem from its fundamental atomic properties. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H).[4][5] This combination allows it to act as a "super-hydrogen" that can dramatically alter a molecule's electronic properties with minimal steric impact.[4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes significantly to the metabolic stability of fluorinated drug candidates.[3][4][5]
These intrinsic properties translate into several key advantages in drug design:
-
Modulation of Physicochemical Properties: Fluorine's powerful inductive effect can alter the acidity (pKa) and lipophilicity (LogP) of a molecule.[1][6][7]
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][4][8]
-
Improved Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole interactions, and can stabilize bioactive conformations.[1][4]
-
Increased Bioavailability and Membrane Permeation: By fine-tuning lipophilicity and basicity, fluorine can improve a drug's ability to cross biological membranes and reach its target.[1][4][9]
Data on Physicochemical Property Modulation
The introduction of fluorine can have a dramatic and context-dependent effect on a molecule's acid dissociation constant (pKa) and its lipophilicity (LogP or LogD).
Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of proximal amines by several log units.[7][10] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.[7] For example, reducing the basicity of an amine can enhance its passive diffusion across membranes by increasing the population of the neutral species.[4]
| Compound Class | Parent Compound | pKa | Fluorinated Analog | pKa | ΔpKa | Reference |
| Carboxylic Acids | Acetic Acid | 4.76 | Fluoroacetic Acid | 2.58 | -2.18 | [11][12] |
| Acetic Acid | 4.76 | Difluoroacetic Acid | 1.22 | -3.54 | [11][12] | |
| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.03 | -4.73 | [11][12] | |
| Perfluorinated Acids | Perfluoropropionic Acid (PFPrA) | - | - | -0.18 to -0.54 | - | [11][13] |
| Perfluorooctanoic Acid (PFOA) | - | - | -0.27 | - | [11][13] | |
| Telomer Carboxylic Acids | 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) | - | - | 4.05 | - | [11][12] |
Table 1: Effect of Fluorination on the pKa of Carboxylic Acids.
The effect of fluorine on lipophilicity is complex and not always intuitive.[14] While fluorine is more lipophilic than hydrogen, the overall effect depends on the molecular context.[4] Fluorination of an aromatic ring or an aliphatic chain generally increases lipophilicity.[6][15] However, the strong dipole moment created by the C-F bond can also increase polarity, sometimes leading to a decrease in lipophilicity, particularly when multiple fluorine atoms are present or are adjacent to a polarizable atom like sulfur.[6][16]
| Parent Compound | LogP | Fluorinated Analog | LogP | ΔLogP | Reference |
| Cyclohexane | 3.44 | 1,1-Difluorocyclohexane | 2.60 (calc.) | -0.84 | [17] |
| Methylcyclohexane | 3.61 | 1,1-Difluoro-3-methylcyclohexane | 3.10 (calc.) | -0.51 | [17] |
| 2-thiomethylpyridine | 1.51 | 2-(S-difluoromethyl)pyridine | 1.55 | +0.04 | [16] |
| 2-thiomethylpyridine | 1.51 | 2-(S-trifluoromethyl)pyridine | 1.95 | +0.44 | [16] |
| 2-sulfonylmethylpyridine | -0.66 | 2-(SO₂-trifluoromethyl)pyridine | -0.15 | +0.51 | [16] |
Table 2: Context-Dependent Effects of Fluorination on Lipophilicity (LogP).
Case Studies: Fluorine in Approved Drugs
The strategic use of fluorine is evident across numerous therapeutic areas. Fluorinated pharmaceuticals account for a significant portion of drugs approved by the FDA.[2][15]
| Drug | Therapeutic Area | Role of Fluorine |
| 5-Fluorouracil | Oncology | Acts as an antimetabolite; the fluorine atom at the C5 position of the uracil ring inhibits thymidylate synthase, blocking DNA synthesis. |
| Fluoxetine | Antidepressant | The para-trifluoromethyl group increases lipophilicity and CNS penetration, enhancing metabolic stability and oral absorption for effective serotonin transporter inhibition.[1] |
| Sitagliptin | Anti-diabetic | The trifluorophenyl group is crucial for potent and selective inhibition of the DPP-4 enzyme. The fluorine atoms form key interactions in the binding pocket. |
| Voriconazole | Antifungal | Contains two fluorinated phenyl rings. Fluorination enhances its binding affinity to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. |
| Ezetimibe | Cholesterol-lowering | A para-fluorophenyl group enhances binding to the NPC1L1 transporter and improves metabolic stability and intestinal absorption.[1][6] |
| Ciprofloxacin | Antibiotic | A fluorine atom at the C-6 position of the quinolone core enhances DNA gyrase binding affinity and broadens the antibacterial spectrum.[1] |
Table 3: Examples of Fluorinated Drugs and the Strategic Role of Fluorine.
Methodologies in Organofluorine Chemistry
The development of fluorinated drug candidates relies on specialized synthetic and analytical techniques.
The synthesis of organofluorine compounds can be challenging and often requires specialized reagents.[18] Methodologies are broadly categorized as electrophilic or nucleophilic fluorinations.
-
Electrophilic Fluorination: Involves reagents like F-TEDA-BF₄ (Selectfluor®) that deliver an electrophilic fluorine atom ("F+") to electron-rich substrates such as enolates, silyl enol ethers, or aromatic rings.[19]
-
Nucleophilic Fluorination: Uses sources of nucleophilic fluoride ("F-"), such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to displace leaving groups. Deoxofluorination reagents (e.g., DAST, Deoxo-Fluor®) are used to convert alcohols and carbonyls into mono- and difluorinated products, respectively.[14]
-
Trifluoromethylation: Specific reagents like the Togni or Umemoto reagents are used to introduce the trifluoromethyl (-CF₃) group, which is a common and highly impactful motif in medicinal chemistry.
Evaluating the impact of fluorination requires a suite of standardized bioassays.[20]
General Methodology for In Vitro Metabolic Stability Assay:
-
Incubation: The fluorinated test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time.
-
Calculation: The in vitro half-life (t₁/₂) is determined from the slope of the natural log of the remaining parent compound versus time. This data is used to calculate intrinsic clearance. The goal of fluorination is often to increase the metabolic half-life.[8][21]
General Methodology for pKa and LogD Determination using ¹⁹F NMR:
-
Sample Preparation: A solution of the fluorinated compound is prepared in a buffered aqueous solution.
-
pH Titration (for pKa): The ¹⁹F NMR spectrum is acquired at various pH values. The chemical shift of the fluorine signal will change as the molecule transitions between its ionized and neutral forms. The pKa is the pH at which the concentrations of both forms are equal, determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[13]
-
Partitioning (for LogD): For LogD (the distribution coefficient at a specific pH), the compound is analyzed in a two-phase system (e.g., octanol-d/buffered D₂O). The relative integrals of the ¹⁹F NMR signals in each phase are used to determine the partition ratio.[22]
Conclusion
Fluorine has firmly established itself as a cornerstone element in medicinal chemistry. Its ability to fine-tune critical molecular properties—often in ways that other elements cannot—provides a powerful strategy for overcoming common challenges in drug development, from poor metabolic stability to low bioavailability.[1][4] A rational, context-dependent approach to incorporating fluorine, supported by robust synthetic methods and thorough experimental evaluation, will continue to drive the discovery of novel and improved therapeutics. The judicious placement of fluorine is not merely a substitution but a strategic design choice that can profoundly influence a compound's journey from a laboratory curiosity to a life-saving medicine.[9]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Organofluorine Chemistry: Synthesis, Applications, Sources and Sustainability [rsc.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Bioassays for Biologics [discoverx.com]
- 21. researchgate.net [researchgate.net]
- 22. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation
Introduction
4-Fluoroaniline is a crucial organofluorine intermediate in the manufacturing of various commercial products, including pharmaceuticals, dyes, and pesticides.[1][2] Its synthesis is a key step in the production of compounds like the fungicide fluoroimide and certain fentanyl analogues.[2] Catalytic hydrogenation of 4-fluoronitrobenzene is a widely employed, efficient, and high-yielding method for its preparation.[2][3] This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. This document provides detailed protocols and comparative data for this synthesis, aimed at researchers, scientists, and professionals in drug development.
Reaction Principle
The fundamental reaction involves the reduction of 4-fluoronitrobenzene using hydrogen gas, facilitated by a catalyst, typically a noble metal supported on carbon. The overall transformation is as follows:
4-Fluoronitrobenzene + 3 H₂ --(Catalyst)--> 4-Fluoroaniline + 2 H₂O
Comparative Data of Catalytic Hydrogenation Conditions
The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. The following table summarizes various experimental parameters for the catalytic hydrogenation of substituted nitrobenzenes to form 4-fluoroaniline.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 4-Fluoro-1-nitrobenzene | 10% Pd/C | Methanol | 20 (Room Temp.) | Atmospheric (H₂ bubble) | 3 | 100 | [4] |
| 3,5-Dichloro-4-fluoronitrobenzene | 5% or 10% Pd/C | 95% Ethanol, Methanol, or Isopropanol | 60 - 120 | 1.0 - 4.0 MPa | 2 - 5 | High (not specified) | [5] |
| Chloro-difluoro nitrobenzenes | Palladium-on-charcoal | Water/Methanol (10/90) | 60, then >80 | 4 x 10⁵ Pa | Not specified | 99.6 | [6] |
| p-Chloronitrobenzene | Fe promoted Pt/AC | Not specified | Not specified | Not specified | Not specified | High selectivity | [7] |
Detailed Experimental Protocols
Two primary protocols are presented below: one for hydrogenation at atmospheric pressure and another for reactions requiring elevated pressure in an autoclave.
Protocol 1: Atmospheric Pressure Hydrogenation
This protocol is adapted from a procedure demonstrating a quantitative yield at room temperature.[4]
Materials:
-
4-Fluoro-1-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Hydrogen balloon or gas burette
-
Filtration apparatus (e.g., Büchner funnel or celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1-nitrobenzene (e.g., 2.00 mmol, 212 µL) in methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 21 mg, 0.020 mmol) to the solution.
-
Inerting: Purge the flask with an inert gas to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction mixture via a balloon or by bubbling it through the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, purge the flask again with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the solid Pd/C catalyst. Wash the filter cake with dichloromethane (25 mL) to ensure all product is collected.[4]
-
Product Isolation: Combine the filtrate and the DCM washings. Concentrate the combined solution under reduced pressure using a rotary evaporator to yield 4-fluoroaniline as a clear yellow oil.[4]
Protocol 2: High-Pressure Hydrogenation
This protocol is based on methods used for simultaneous reduction and dehalogenation, suitable for more complex substrates and scalable synthesis.[5]
Materials:
-
Substituted 4-fluoronitrobenzene (e.g., 3,5-dichloro-4-fluoronitrobenzene)
-
5% or 10% Palladium on carbon (Pd/C)
-
Solvent (e.g., 95% aqueous ethanol, methanol, or isopropanol)
-
Hydrogen gas (H₂)
-
Antioxidant (optional, for storage)
Equipment:
-
High-pressure autoclave/reactor equipped with a stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Add the starting material (e.g., 21g, 0.1 mol of 3,5-dichloro-4-fluoronitrobenzene) and the solvent (e.g., 150 mL of 95% ethanol) to the autoclave.[5]
-
Catalyst Addition: Add the Pd/C catalyst. The mass ratio of catalyst to starting material can range from 1% to 40%.[5]
-
Sealing and Purging: Seal the reactor and purge several times with hydrogen gas to remove air.
-
Pressurizing and Heating: Pressurize the reactor with hydrogen to the desired pressure (1.0 - 4.0 MPa). Heat the mixture to the target temperature (60 - 120°C) with constant stirring.[5]
-
Reaction: Maintain the reaction conditions for 2 to 5 hours.[5]
-
Cooling and Depressurizing: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Collection: Collect the liquid reaction product from the autoclave.
-
Purification: Filter the mixture to remove the catalyst. The filtrate, containing the 4-fluoroaniline product, can be further purified by rectification (distillation). An antioxidant may be added to the filtrate before distillation to improve stability.[5]
Visualizations
Reaction Pathway
Caption: Catalytic hydrogenation of 4-fluoronitrobenzene.
Experimental Workflow
Caption: Step-by-step workflow for lab-scale synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 7. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Fluoroaniline as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-fluoroaniline and its derivatives as key intermediates in the synthesis of a range of modern agrochemicals. The inclusion of a fluorine atom, facilitated by the use of 2-fluoroaniline, can significantly enhance the biological efficacy, metabolic stability, and overall performance of herbicides, fungicides, and insecticides.[1][2] This document outlines synthetic protocols for notable agrochemicals derived from 2-fluoroaniline, presents their biological activity data, and illustrates their mechanisms of action.
Herbicide Synthesis: Tiafenacil
Tiafenacil is a potent protoporphyrinogen oxidase (PPO) inhibiting herbicide.[3][4] Its synthesis utilizes 4-chloro-2-fluoroaniline as a key starting material.[5]
Experimental Protocol: Synthesis of Tiafenacil
This protocol describes a representative synthetic route to Tiafenacil, starting from 4-chloro-2-fluoroaniline.
Step 1: Synthesis of 2-Fluorophenyl Carbamate Intermediate
-
In a reaction vessel, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a suitable acylating agent, for example, phosgene or a phosgene equivalent like triphosgene, (0.4 eq) while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 2-fluorophenyl carbamate intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of the Pyrimidinedione Core
-
In a separate reaction vessel, combine the 2-fluorophenyl carbamate intermediate (1.0 eq) and ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (1.2 eq).
-
Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pyrimidinedione core structure.
Step 3: Final Assembly of Tiafenacil
-
The pyrimidinedione core from Step 2 is then coupled with the side chain via a multi-step process involving diazotization and subsequent reaction with a sulfur-containing nucleophile to form the final Tiafenacil molecule. A detailed procedure for this final coupling can be found in the patent literature.[3]
Diagram of the Synthetic Workflow for Tiafenacil
Caption: Synthetic workflow for the herbicide Tiafenacil.
Mechanism of Action: PPO Inhibition
Tiafenacil acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll biosynthesis in plants.[3][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3][6]
Signaling Pathway of PPO Inhibition by Tiafenacil
References
Application Notes and Protocols: 3-Fluoroaniline in the Synthesis of Specialty Dyes and Pigments
Introduction
3-Fluoroaniline (CAS No. 372-19-0) is a critical aromatic amine intermediate in the synthesis of high-performance specialty dyes and pigments.[1] The strategic placement of a fluorine atom at the meta-position of the aniline ring imparts unique properties to the resulting colorants.[2][3] The incorporation of fluorine can alter the electronic structure of the chromophore, which often leads to enhanced lightfastness, improved thermal stability, and brighter hues compared to their non-fluorinated analogues.[2] These desirable characteristics make 3-fluoroaniline-based colorants suitable for demanding applications in textiles, automotive coatings, and advanced polymers.[2]
The primary route for synthesizing dyes and pigments from 3-fluoroaniline involves a two-step process: diazotization followed by an azo coupling reaction.[4] This versatile method allows for the creation of a wide array of colors by varying the coupling component.
Applications
Azo dyes and pigments derived from 3-fluoroaniline are valued for their vibrant colors and enhanced stability.[1] Key application areas include:
-
Textile Dyeing: The resulting dyes can be used for dyeing natural and synthetic fibers, where high wash and lightfastness are required.
-
High-Performance Pigments: Insoluble azo compounds derived from 3-fluoroaniline can be utilized as pigments in paints, coatings, and plastics, offering excellent durability and color retention.
-
Specialty Polymers: Incorporation of these fluorinated dye structures into polymer backbones can enhance thermal resistance and introduce specific optical properties.[2]
Quantitative Data Summary
The following table summarizes representative data for azo dyes synthesized from fluorinated aniline precursors, as described in the patent literature. This data provides an indication of the typical yields and physical properties that can be expected.
| Diazo Component (from Aniline Derivative) | Coupling Component | Product Color | Yield (%) | Melting Point (°C) |
| 3-Fluoro, 4-Methyl Aniline | 3-Methyl, 4-Fluoroacetoacetanilide | Yellow | 70 | 158-159 |
| 2-Methyl, 5-Fluoroaniline | 3-Methyl, 4-Fluoroacetoacetanilide | Greenish-Yellow | 80.5 | 179-180 |
| m-Fluoroaniline | 2-Methyl, 5-Fluoroacetoacetanilide | Yellow | 71.5 | 183-184 |
| 3-Fluoro, 4-Methyl Aniline | 3-Fluoroacetoacetanilide | Yellow | 70 | 218-219 |
| 2-Methyl, 4-Nitroaniline | 3-Fluoro, 4-Methylacetoacetanilide | Reddish-Yellow | 74.8 | 208-209 |
Data extracted from US Patent 3,086,968 A. The patent describes the synthesis of various fluorinated azoic dyestuffs.[3]
Experimental Protocols
Protocol 1: Synthesis of a Representative Azo Dye: (E)-1-((3-fluorophenyl)diazenyl)naphthalen-2-ol
This protocol describes the synthesis of a representative azo dye by the diazotization of 3-fluoroaniline and subsequent coupling with 2-naphthol.
Materials:
-
3-Fluoroaniline (C₆H₆FN)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (C₁₀H₈O)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Step 1: Diazotization of 3-Fluoroaniline
-
In a 250 mL beaker, add 2.22 g (0.02 mol) of 3-fluoroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture until the 3-fluoroaniline has completely dissolved. Some gentle heating may be required, after which the solution should be cooled.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of distilled water and cool this solution in the ice bath.
-
Slowly add the sodium nitrite solution dropwise to the cold 3-fluoroaniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold, freshly prepared diazonium salt solution to the cold 2-naphthol solution with continuous stirring.
-
A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye product thoroughly with cold distilled water until the filtrate is neutral.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified dye in a vacuum oven at 60 °C.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Characterize the functional groups present in the molecule.
-
UV-Visible Spectroscopy: Determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or DMF).
-
¹H and ¹⁹F NMR Spectroscopy: Confirm the chemical structure of the synthesized dye.
Diagrams
Caption: General reaction pathway for the synthesis of an azo dye from 3-fluoroaniline.
Caption: Experimental workflow for the synthesis and characterization of a 3-fluoroaniline-based azo dye.
References
- 1. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 2. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 3. US3086968A - Fluorinated azo dyes - Google Patents [patents.google.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoroaniline: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
Introduction:
4-Fluoroaniline, a halogenated aromatic amine, serves as a critical starting material and intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The presence of the fluorine atom imparts unique physicochemical properties to the parent molecule, including increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. These characteristics make 4-fluoroaniline a favored building block in medicinal chemistry for the development of drugs targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 4-fluoroaniline, intended for researchers, scientists, and professionals in drug development.
Application in the Synthesis of Gefitinib Intermediates
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of cancer. A key intermediate in its synthesis is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine . The synthesis involves the use of 3-chloro-4-fluoroaniline, a derivative of 4-fluoroaniline.
Synthetic Pathway for Gefitinib Intermediate:
Experimental Protocols:
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This step involves the nucleophilic aromatic substitution of a chlorine atom on the quinazoline ring by the amino group of 3-chloro-4-fluoroaniline.
| Parameter | Value |
| Reactants | 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline |
| Solvent | Isopropanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | ~95% |
Protocol:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-4-oxo-3,4-dihydroquinazolin-6-ol
This step involves the selective demethylation of the methoxy group at the 6-position.
| Parameter | Value |
| Reactant | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
| Reagent | L-methionine, Methanesulfonic acid |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Yield | ~70% |
Protocol:
-
Suspend N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (1.0 eq) in methanesulfonic acid.
-
Add L-methionine (2.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Adjust the pH to 7 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(3-chloro-4-fluorophenyl)-7-methoxy-4-oxo-3,4-dihydroquinazolin-6-ol.
Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
The final step is the alkylation of the hydroxyl group with 4-(3-chloropropyl)morpholine.
| Parameter | Value |
| Reactants | N-(3-chloro-4-fluorophenyl)-7-methoxy-4-oxo-3,4-dihydroquinazolin-6-ol, 4-(3-Chloropropyl)morpholine |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Yield | ~85% |
Protocol:
-
To a solution of N-(3-chloro-4-fluorophenyl)-7-methoxy-4-oxo-3,4-dihydroquinazolin-6-ol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
After completion of the reaction, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Application in the Synthesis of Linezolid Intermediates
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A crucial intermediate for its synthesis is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide , which is derived from 3-fluoro-4-morpholinoaniline.
Synthetic Pathway for Linezolid Intermediate:
Experimental Protocols:
Step 1: Synthesis of 3-Fluoro-4-morpholinoaniline
| Parameter | Value |
| Reactants | 1,2-Difluoro-4-nitrobenzene, Morpholine |
| Reducing Agent | Palladium on Carbon (Pd/C), Hydrogen gas |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Yield | ~90% (over two steps) |
Protocol:
-
React 1,2-difluoro-4-nitrobenzene (1.0 eq) with morpholine (1.1 eq) in a suitable solvent to obtain 3-fluoro-4-morpholinonitrobenzene.
-
Dissolve the nitro compound in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-morpholinoaniline.
Step 2: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
This multi-step conversion involves the formation of the oxazolidinone ring, introduction of the aminomethyl side chain, and final acetylation. A representative protocol for the key cyclization and subsequent steps is provided.
| Parameter | Value |
| Reactants | 3-Fluoro-4-morpholinoaniline, (R)-Epichlorohydrin |
| Cyclizing Agent | Carbonyldiimidazole (CDI) |
| Amine Source | Sodium azide followed by reduction |
| Acetylating Agent | Acetic anhydride |
| Overall Yield | ~60-70% |
Protocol (Illustrative for key transformations):
-
React 3-fluoro-4-morpholinoaniline (1.0 eq) with (R)-epichlorohydrin (1.05 eq) to form the corresponding amino alcohol.
-
Treat the amino alcohol with carbonyldiimidazole (CDI) to effect cyclization to the oxazolidinone ring, yielding (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
-
Displace the chloride with sodium azide to form the corresponding azide.
-
Reduce the azide to the primary amine using a suitable reducing agent (e.g., catalytic hydrogenation).
-
Acetylate the resulting amine with acetic anhydride in the presence of a base to yield the final product, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. Purify by recrystallization.
Application in the Synthesis of Celecoxib Analogue Intermediates
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Analogues of celecoxib are often synthesized for structure-activity relationship studies. A key intermediate for a 4-fluorophenyl analogue is 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide .
Synthetic Pathway for Celecoxib Analogue Intermediate:
Experimental Protocols:
Step 1: Synthesis of 4-Fluorophenylhydrazine
| Parameter | Value |
| Reactant | 4-Fluoroaniline |
| Reagents | Sodium nitrite, Hydrochloric acid, Tin(II) chloride |
| Temperature | 0-5 °C (Diazotization), Room Temperature (Reduction) |
| Yield | ~75% |
Protocol:
-
Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Basify the mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts, remove the solvent, and purify the residue to obtain 4-fluorophenylhydrazine.
Step 2: Synthesis of 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
| Parameter | Value |
| Reactants | 4-Fluorophenylhydrazine, 1-(4-Sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione |
| Solvent | Ethanol |
| Catalyst | Acetic acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Yield | ~80% |
Protocol:
-
To a solution of 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add 4-fluorophenylhydrazine (1.0 eq) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazole derivative.
4-Fluoroaniline is a versatile and valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its incorporation into drug molecules can significantly enhance their pharmacological properties. The protocols outlined in this document provide a foundation for the synthesis of key intermediates for important drugs such as Gefitinib, Linezolid, and Celecoxib analogues, highlighting the broad utility of 4-fluoroaniline in modern drug discovery and development. Researchers should note that while these protocols are based on established literature, optimization of reaction conditions may be necessary for specific applications and scales.
Application Notes and Protocols: Diazotization and Sandmeyer Reactions of 3-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diazotization of 3-fluoroaniline and its subsequent conversion into various valuable fluoroaromatic compounds via the Sandmeyer reaction. These reactions are fundamental in synthetic organic chemistry, particularly for the introduction of halide and cyano groups onto an aromatic ring, which are key building blocks in the development of pharmaceuticals and other specialty chemicals.
Introduction
The transformation of primary aromatic amines, such as 3-fluoroaniline, into aryl halides and nitriles is a powerful synthetic strategy. The process involves two key steps:
-
Diazotization: The conversion of the primary amino group of 3-fluoroaniline into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[1] The resulting 3-fluorobenzenediazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation. The low temperature is critical to prevent the unstable diazonium salt from decomposing.[1]
-
Sandmeyer Reaction: The displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.[2] This reaction allows for the regioselective introduction of chloro, bromo, and cyano groups, providing access to compounds that are often difficult to synthesize by direct electrophilic aromatic substitution.[3] The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2][4]
Overall Reaction Scheme
The general transformation of 3-fluoroaniline via diazotization and subsequent Sandmeyer reactions is depicted below.
Caption: General scheme for the diazotization of 3-fluoroaniline and subsequent Sandmeyer reactions.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Diazonium salts can be explosive when isolated and dry. Always keep the diazonium salt in a cold aqueous solution and use it immediately after preparation.
-
Copper(I) cyanide is highly toxic. Handle with extreme caution and follow appropriate safety and disposal procedures.
Protocol 1: Diazotization of 3-Fluoroaniline
This protocol describes the formation of 3-fluorobenzenediazonium chloride, which is then used in situ for subsequent Sandmeyer reactions.
Materials:
-
3-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask of appropriate size, combine 3-fluoroaniline (1.0 eq) with concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Stir the mixture until the 3-fluoroaniline has completely dissolved, forming the aniline salt solution.[1]
-
Cool the flask in an ice bath to bring the temperature of the solution to 0–5 °C. It is crucial to maintain this temperature range throughout the reaction.[1][5]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution while stirring vigorously.[5] Ensure the temperature does not rise above 5 °C during the addition to control the exothermic reaction.[1]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[5]
-
The resulting cold solution of 3-fluorobenzenediazonium chloride is now ready for use in the Sandmeyer reaction.
Protocol 2: Sandmeyer Reactions
The following protocols detail the conversion of the freshly prepared 3-fluorobenzenediazonium chloride solution into various products.
Materials:
-
3-Fluorobenzenediazonium chloride solution (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold 3-fluorobenzenediazonium chloride solution to the copper(I) chloride solution with constant stirring.[5]
-
Vigorous evolution of nitrogen gas will be observed as the reaction proceeds.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently warm it (e.g., in a water bath) to ensure the complete decomposition of the diazonium salt.[5]
-
The product, 1-chloro-3-fluorobenzene, will separate as an organic layer.
-
Perform a work-up procedure involving separation of the organic layer, washing with sodium hydroxide solution and then water, drying over an anhydrous drying agent (e.g., MgSO₄), and purification by distillation.[5]
Materials:
-
3-Fluorobenzenediazonium chloride solution (from Protocol 1)
-
Copper(I) Bromide (CuBr)
-
Concentrated Hydrobromic Acid (HBr)
Procedure:
-
This reaction is analogous to the chlorination procedure. Prepare a solution of copper(I) bromide (CuBr) in concentrated hydrobromic acid.
-
Cool the CuBr solution in an ice bath.
-
Slowly add the cold 3-fluorobenzenediazonium chloride solution to the CuBr solution with vigorous stirring.
-
Observe the evolution of nitrogen gas.
-
After the addition is complete, warm the mixture to ensure complete reaction.
-
Work up the product as described for the chlorination reaction to isolate and purify 1-bromo-3-fluorobenzene.
Materials:
-
3-Fluorobenzenediazonium chloride solution (from Protocol 1)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, to aid solubility of CuCN)
Procedure:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in water. The addition of potassium cyanide can improve the solubility and reactivity of the copper salt.[4]
-
Cool the copper(I) cyanide mixture in an ice bath.
-
Carefully and slowly add the cold 3-fluorobenzenediazonium chloride solution to the stirred CuCN mixture.
-
Nitrogen gas will evolve.
-
Once the addition is complete, allow the reaction to proceed at room temperature or with gentle warming until the gas evolution ceases.
-
The product, 3-fluorobenzonitrile, is typically isolated by steam distillation or solvent extraction, followed by purification.
Data Presentation
The following table summarizes representative yields for the Sandmeyer reactions of 3-fluoroaniline. Note that yields can vary depending on specific reaction conditions, scale, and purity of reagents.
| Reactant | Reagent | Product | Typical Yield (%) | Key Conditions |
| 3-Fluoroaniline | CuCl / HCl | 1-Chloro-3-fluorobenzene | 60 - 85 | 0-5 °C then warming |
| 3-Fluoroaniline | CuBr / HBr | 1-Bromo-3-fluorobenzene | 60 - 85 | 0-5 °C then warming |
| 3-Fluoroaniline | CuCN / KCN | 3-Fluorobenzonitrile | 50 - 75 | 0-5 °C then warming |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from the starting material, through the key intermediate, to the final products.
Caption: Workflow diagram from 3-fluoroaniline to purified Sandmeyer products.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are illustrated below.
Caption: Key steps in the radical-based mechanism of the Sandmeyer reaction.
References
Application Notes and Protocols: Acylation and Alkylation Reactions of 4-Fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluoroaniline is a critical building block in modern organic synthesis, valued for its role as a versatile chemical intermediate.[1][2] Its structure, an aniline ring substituted with a fluorine atom at the para-position, provides unique chemical properties that are leveraged in the synthesis of complex molecules.[1] The presence of the highly electronegative fluorine atom influences the electron density of the aromatic ring and the basicity of the amino group, enhancing metabolic stability and bioavailability in drug candidates.[3] Consequently, 4-fluoroaniline is a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
The amino group (-NH2) is a nucleophilic center that readily participates in various transformations, most notably acylation and alkylation reactions.[1] These reactions are fundamental for creating a diverse range of derivatives with significant applications, particularly in drug discovery and development.[2][5] This document provides detailed application notes and experimental protocols for the N-acylation and N-alkylation of 4-fluoroaniline.
Acylation of 4-Fluoroaniline
N-acylation is a crucial reaction for the protection of the amino group in 4-fluoroaniline, modulating its reactivity for subsequent transformations or for synthesizing N-acylated final products.[6][7] The resulting amides, such as 4'-fluoroacetanilide, are often stable, crystalline solids that serve as key intermediates in the synthesis of analgesics, anti-inflammatory agents, and other pharmaceuticals.[4][7] The reaction is typically performed using acylating agents like acetic anhydride or acetyl chloride.[6]
Applications of Acylated 4-Fluoroaniline
-
Pharmaceutical Intermediates: Serves as a precursor for analgesics and anti-inflammatory drugs.[4]
-
Synthesis of Complex Molecules: The acetylated intermediate, 4'-fluoroacetanilide, can be further functionalized, for example, through bromination to produce 2-bromo-4-fluoroacetanilide, another important synthetic intermediate.[8]
-
Metabolic Studies: Acylated derivatives are used in studies to understand metabolic pathways, including deacetylation and reacetylation processes in biological systems.[9]
Quantitative Data: N-Acylation of 4-Fluoroaniline
| Acylating Agent | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | None (neat) | None | Ice bath, then reflux | 1 (dropwise), then overnight | 95 | [10] |
| Acetic Anhydride | Dichloromethane (DCM) | N,N-diisopropylethylamine | Room Temperature | 1 | Not specified | [11] |
| Acetic Anhydride | Glacial Acetic Acid | None | 55 - 100 | 1 - 3 | >90 (conversion) | [12] |
| Acetic Anhydride | Chlorobenzene | Palladium Catalyst | 50, then 70 | 4 | Not specified | [13] |
| Acetyl Chloride | Chlorobenzene | None | 105 - 110 | 1.5 | Not specified | [8] |
Experimental Protocol: Synthesis of 4'-Fluoroacetanilide
This protocol details the N-acetylation of 4-fluoroaniline using acetic anhydride.
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Ice-water bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus
-
Vacuum oven
-
Phosphorus pentoxide (P2O5) for drying
Procedure: [10]
-
Place 4-fluoroaniline (2.04 mol, 226.8 g) into a suitable reaction vessel.
-
Cool the vessel in an ice bath.
-
Add acetic anhydride (225 mL) dropwise over a period of 1 hour while maintaining the low temperature. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux the mixture overnight to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into 1.5 L of ice-cold water to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid thoroughly with water to remove any unreacted starting materials and acetic acid.
-
Dry the product in a vacuum oven at 80°C over P2O5 for 4 hours. Note that prolonged drying may cause some product loss due to sublimation.
-
The resulting product, 4'-fluoroacetanilide, should be a white to tan solid with an expected yield of approximately 95%.
Caption: General N-acylation reaction of 4-fluoroaniline.
Caption: Experimental workflow for the synthesis of 4'-fluoroacetanilide.
Alkylation of 4-Fluoroaniline
N-alkylation of 4-fluoroaniline produces secondary and tertiary amines that are valuable intermediates in various industries.[14] Methods for N-alkylation include direct substitution with alkyl halides, reductive amination with aldehydes or ketones, and catalytic processes.[3][15] The choice of method depends on the desired product and the required reaction conditions.
Applications of Alkylated 4-Fluoroaniline
-
Agrochemicals: N-isopropyl-4-fluoroaniline is a key intermediate in the synthesis of oxyacetamide herbicides like flufenacet.[15]
-
Pharmaceutical Synthesis: N-alkylated anilines are common scaffolds in medicinal chemistry.
-
Materials Science: Used as precursors for specialty polymers and dyes with enhanced thermal and electronic properties.[3]
Quantitative Data: N-Alkylation of 4-Fluoroaniline
| Method | Alkylating Agent | Catalyst/Reagents | Conditions | Product | Reference |
| Nucleophilic Substitution | Halogenated isopropane (e.g., isopropyl bromide) | Phase-transfer catalyst, cocatalyst, acid-binding agent | Mild conditions | 4-Fluoro-N-isopropyl aniline | [15] |
| Reductive Alkylation | Acetone | Hydrogen, Catalyst (e.g., Pd/C) | Not specified | 4-Fluoro-N-isopropyl aniline | [3][15] |
| Photoinduced Difluoroalkylation | Difluoroalkylating reagent | Eosin Y (photocatalyst), K2CO3, DMF | 24h, 525 nm light | N,N-dimethyl-4-(difluoroalkyl)aniline derivatives | [16][17] |
Experimental Protocol: Synthesis of 4-Fluoro-N-isopropyl aniline via Phase-Transfer Catalysis
This protocol describes the oriented single N-alkylation of 4-fluoroaniline using an alkyl halide under phase-transfer conditions.[15]
Materials:
-
4-Fluoroaniline
-
Isopropyl bromide (or other halogenated isopropane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Cocatalyst
-
Acid-binding agent (e.g., Potassium carbonate)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure (General Outline): [15]
-
In a reaction vessel, combine 4-fluoroaniline, the acid-binding agent, the phase-transfer catalyst, and the cocatalyst in a suitable organic solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 40-80°C).
-
Slowly add the alkylating reagent (isopropyl bromide) to the mixture.
-
Maintain the reaction at temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and separating the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 4-fluoro-N-isopropyl aniline.
Caption: Key N-alkylation pathways for 4-fluoroaniline.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 9. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Page loading... [guidechem.com]
- 12. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 13. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]
- 16. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via robust palladium-catalyzed methods opens avenues to a diverse array of valuable compounds. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the synthesis and development of novel chemical entities.
Introduction to Palladium-Catalyzed Coupling Reactions of 4-Fluoroaniline
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like 4-fluoroaniline, these reactions can be categorized into two main types: reactions where the aniline nitrogen acts as a nucleophile (e.g., Buchwald-Hartwig amination) and reactions where a halogenated derivative of 4-fluoroaniline is used as an electrophile (e.g., Suzuki, Heck, and Sonogashira couplings). The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aniline and its derivatives in these transformations.
This guide covers the following key reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between a halo-substituted 4-fluoroaniline and an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide/triflate and 4-fluoroaniline.
-
Heck-Mizoroki Reaction: Formation of a C-C bond between a halo-substituted 4-fluoroaniline and an alkene.
-
Sonogashira Coupling: Formation of a C-C bond between a halo-substituted 4-fluoroaniline and a terminal alkyne.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds. In the context of 4-fluoroaniline, a halogenated derivative (commonly bromo or iodo) is coupled with an aryl or vinyl boronic acid or ester.
General Catalytic Cycle
Application Note: HPLC-Based Monitoring of 3-Chloro-4-fluoroaniline Exposure
Introduction
3-Chloro-4-fluoroaniline (CFA) is an aromatic amine used as an intermediate in the synthesis of various industrial chemicals, including pharmaceuticals and pesticides.[1][2] Due to its potential toxicity, including being classified as toxic if swallowed, in contact with skin, or if inhaled, and the risk of damage to organs through prolonged or repeated exposure, monitoring workplace exposure is crucial for ensuring personnel safety.[3][4][5] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the biomonitoring of CFA exposure through the analysis of its major urinary metabolite. An alternative biomarker, hemoglobin adducts, is also discussed for long-term exposure monitoring.[6]
This method, primarily based on the analysis of the urinary metabolite 2-amino-4-chloro-5-fluorophenyl sulphate, offers a significant improvement over previous gas chromatography (GC) methods by eliminating the need for a derivatization step, resulting in a faster and more cost-effective analysis.[7][8] The described protocol is intended for researchers, scientists, and drug development professionals involved in occupational health and safety monitoring.
Principle and Applications
Exposure to CFA can be effectively assessed by measuring the concentration of its metabolites in biological matrices, such as urine.[7][8] In humans, as well as in animal models, CFA is metabolized and excreted in urine primarily as 2-amino-4-chloro-5-fluorophenyl sulphate.[8] This HPLC method utilizes reversed-phase chromatography to separate the metabolite from other endogenous urine components, followed by sensitive electrochemical or UV detection for quantification.[7][8] This approach allows for the reliable determination of recent CFA exposure.[6] For monitoring longer-term or intermittent exposure, the analysis of CFA adducts bound to hemoglobin (Hb) can be a more suitable method due to their stability in blood.[6]
Experimental Protocols
I. Biological Sample Collection and Storage
Urine Sample Collection:
-
Collect spot urine samples from potentially exposed individuals, preferably at the end of a work shift.
-
Store the collected urine samples in sterile, properly labeled containers.
-
For short-term storage (up to 3 months), samples can be kept at 4°C without significant loss of the metabolite.[7] For longer-term storage, freezing at -20°C or below is recommended.
Blood Sample Collection (for Hemoglobin Adduct Analysis):
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Store the samples at 4°C for short-term storage or frozen for long-term storage.
II. Sample Preparation
Urine Sample Preparation for Metabolite Analysis:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to remove any particulate matter.
-
The supernatant can be directly injected into the HPLC system or subjected to further cleanup if the matrix interference is high.
-
For complex matrices, a solid-phase extraction (SPE) step may be employed for sample cleanup and concentration.[9]
Hemoglobin Adduct Analysis Sample Preparation: This is a more complex procedure that typically involves erythrocyte lysis, hemoglobin isolation, hydrolysis of the adduct to release the parent amine, extraction, and derivatization for analysis by GC-MS or LC-MS/MS. Detailed protocols for hemoglobin adduct analysis are beyond the scope of this specific application note but can be found in specialized literature.
III. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is required.[10]
-
Detector: An electrochemical detector is reported to provide high sensitivity for the urinary metabolite.[7][8] A UV-Vis or Photodiode Array (PDA) detector can also be used, with monitoring at a suitable wavelength for anilines (e.g., 254 nm).[11]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aniline derivatives.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[10] The exact composition should be optimized to achieve good separation of the analyte from matrix components.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: Typically 10-50 µL.
-
Temperature: The column should be thermostatted (e.g., at 30°C) to ensure reproducible retention times.
IV. Standard Preparation and Calibration
-
Stock Standard Solution: Prepare a stock solution of the 2-amino-4-chloro-5-fluorophenyl sulphate metabolite in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[12]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.[12]
-
Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area (or height) against the concentration. The concentration of the metabolite in the urine samples is then determined from this calibration curve.[10][12]
Data Presentation
The following tables summarize the key performance parameters of the HPLC method for the analysis of the major urinary metabolite of 3-chloro-4-fluoroaniline.
Table 1: HPLC Method Performance Characteristics
| Parameter | Value | Reference |
| Analyte | 2-amino-4-chloro-5-fluorophenyl sulphate | [7][8] |
| Matrix | Urine | [7][8] |
| Detection Method | Electrochemical | [7][8] |
| Limit of Detection (LOD) | ≤ 0.01 mg/L (as CFA equivalent) | [7][8] |
| Coefficient of Variation (Precision) | 4% (over the range of 1–15 mg/L) | [7][8] |
Table 2: Comparison of Biomonitoring Methods for CFA Exposure
| Method | Analyte | Biological Matrix | Time Frame of Exposure Monitored | Advantages | Disadvantages | Reference |
| HPLC-Electrochemical Detection | 2-amino-4-chloro-5-fluorophenyl sulphate | Urine | Recent Exposure | Rapid, cost-effective, no derivatization required | Only reflects recent exposure | [6][7][8] |
| Hemoglobin Adduct Analysis | CFA adducts | Blood (Hemoglobin) | Long-term, intermittent exposure | Reflects cumulative exposure over a longer period | More complex and time-consuming sample preparation | [6] |
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-based monitoring of 3-chloro-4-fluoroaniline exposure through the analysis of its urinary metabolite.
Caption: Workflow for HPLC analysis of 3-chloro-4-fluoroaniline metabolite in urine.
Safety Precautions
3-Chloro-4-fluoroaniline is a hazardous substance.[3][4] All handling of the pure substance and its solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13][14] All waste materials should be disposed of in accordance with institutional and local regulations. Refer to the Safety Data Sheet (SDS) for complete safety information.[3][5][14]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 3-Chloro-4-fluoroaniline (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Biological monitoring of exposure to 3-chloro-4-fluoroaniline by determination of a urinary metabolite and a hemoglobin adduct. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. carlroth.com [carlroth.com]
Application Note: GC-MS for Identifying Volatile Impurities in Fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the identification and quantification of volatile impurities in fluoroaniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Fluoroanilines are critical starting materials and intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. Ensuring their purity is paramount for the safety and efficacy of the final products. This document provides a robust protocol for sample preparation, GC-MS analysis, and data interpretation to detect and identify potential volatile impurities, including residual solvents, starting materials, and by-products from synthesis.
Introduction
This compound and its isomers (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) are key building blocks in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into an aniline structure can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, leading to enhanced therapeutic effects.
Impurities in these starting materials, even at trace levels, can have a significant impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Volatile impurities are of particular concern as they can be introduced from various stages of the synthesis and purification processes. These can include unreacted starting materials, by-products of side reactions, and residual solvents.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for impurity profiling of this compound derivatives.[4] This application note provides a detailed protocol for the use of GC-MS for this purpose.
Potential Volatile Impurities in this compound Derivatives
The potential volatile impurities in this compound derivatives are largely dependent on the synthetic route employed. Common methods for synthesizing fluoroanilines involve the reduction of the corresponding fluoronitrobenzene or the amination of a fluorinated benzene derivative.[5][6] Based on these synthetic pathways, potential volatile impurities may include:
-
Isomeric Fluoroanilines: Presence of other this compound isomers (e.g., 2-fluoroaniline and 3-fluoroaniline as impurities in 4-fluoroaniline).
-
Starting Materials: Unreacted fluoronitrobenzene isomers.
-
By-products: Aniline (from defluorination), chloronitrobenzene isomers (if starting from a chloro-substituted precursor), and other substituted anilines.[6]
-
Residual Solvents: Solvents commonly used in the synthesis and purification steps such as methanol, ethanol, dichloromethane, and toluene.[2][7]
Experimental Protocols
Sample Preparation
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound derivative sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane. Ensure the chosen solvent does not co-elute with any potential impurities.
-
Dilution: Dilute to the mark with the chosen solvent to achieve a final concentration of 5 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C (Note: See section 4.1 for considerations on thermal degradation) |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Data Acquisition | Full Scan |
Results and Discussion
Identification of Impurities
Impurities are identified by comparing their retention times and mass spectra with those of known reference standards or by searching the NIST mass spectral library. The mass spectra of the three this compound isomers are well-characterized, allowing for their differentiation.
Table 1: Expected Retention Times and Key Mass Fragments for this compound Isomers and Potential Impurities
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methanol | ~2.5 | 32 | 31, 29 |
| Dichloromethane | ~3.1 | 84, 86 | 49, 51 |
| Aniline | ~7.8 | 93 | 66, 65, 39 |
| 2-Fluoroaniline | ~8.2 | 111 | 84, 64, 57 |
| 3-Fluoroaniline | ~8.5 | 111 | 84, 64, 57 |
| 4-Fluoroaniline | ~8.6 | 111 | 84, 64, 57 |
| 4-Fluoronitrobenzene | ~10.5 | 141 | 111, 95, 83, 69 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared for each identified impurity using certified reference standards. The concentration of the impurity in the sample can then be calculated from this curve. The limit of detection (LOD) and limit of quantification (LOQ) for each impurity should be determined as part of the method validation.
Table 2: Representative Quantitative Performance Data
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| Aniline | 0.05 | 0.15 | >0.999 |
| 4-Fluoronitrobenzene | 0.1 | 0.3 | >0.998 |
Consideration of Thermal Degradation
Anilines can be susceptible to thermal degradation in the hot GC inlet, which can lead to the formation of artifacts and inaccurate quantification.[8][9] It is crucial to use a deactivated inlet liner and to optimize the inlet temperature to minimize this effect.[8] For particularly thermally labile derivatives, a lower inlet temperature or the use of a cool on-column injection technique may be necessary.[10][11]
Workflow and Signaling Pathway Diagrams
References
- 1. chembk.com [chembk.com]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Activity and Decomposition | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. 552.3 inlet degradation of analytes - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of Fluoroaniline Derivatives of Hydroxybenzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinone-containing compounds are a significant class of molecules in the development of novel anticancer drugs, with some already in clinical use.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, making fluoroaniline derivatives of hydroxybenzoquinone promising candidates for anticancer research.[2] This document provides detailed protocols for the synthesis of these derivatives and their evaluation against cancer cell lines, specifically focusing on melanoma. The methodologies outlined are based on published research and are intended to guide researchers in this field.[2][3]
Data Presentation
The cytotoxic effects of synthesized this compound-hydroxybenzoquinone derivatives can be quantified using assays such as the MTT assay to determine the concentration at which 50% of cell growth is inhibited (LC50). The following table summarizes representative data for a potent derivative against the A375 human melanoma cell line.[3]
| Compound Name | Cell Line | Assay | LC50 (µg/mL) |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][3]benzoquinone | A375 (Melanoma) | MTT Assay | 12.25[3] |
Experimental Protocols
Synthesis of this compound Derivatives of Hydroxybenzoquinone
This protocol describes the synthesis of 5-(substituted-anilino)-2-hydroxy-3-alkyl-[1][3]benzoquinones via an oxidative coupling reaction.[2]
Materials:
-
Hydroxybenzoquinone (e.g., Embelin)
-
Substituted this compound (e.g., 3-chloro-4-trifluoromethoxyaniline)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the hydroxybenzoquinone (e.g., 0.01 mol) in methanol in a round-bottom flask.
-
Add the substituted this compound (e.g., 0.01 mol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.[2]
-
Reflux the mixture for approximately 6 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid residue by column chromatography or recrystallization to obtain the final product.
-
Characterize the synthesized compound using spectroscopic techniques such as IR, Mass spectrometry, ¹H NMR, ¹³C NMR, and ¹⁹F NMR.[2]
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized compounds on the A375 human malignant melanoma cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
Materials:
-
A375 human malignant melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound-hydroxybenzoquinone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA plate reader
Procedure:
-
Seed A375 cells into 96-well plates at a density of 1 x 10⁶ cells per well and incubate for 12-24 hours to allow for cell attachment.[4]
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations with the culture medium.
-
Remove the existing medium from the wells and treat the cells with different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a standard anticancer drug like PLX4032).[2]
-
Incubate the plates for 24 to 48 hours in a CO₂ incubator.[4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[4]
-
Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at 570 nm using an ELISA plate reader.[4]
-
Calculate the cell viability as a percentage of the control and determine the LC50 value.
B-Raf Kinase Activity: ELISA Protocol
This protocol provides a general method for assessing the inhibitory effect of the synthesized compounds on B-Raf kinase activity using an ELISA (Enzyme-Linked Immunosorbent Assay).[6][7]
Materials:
-
Recombinant human B-Raf V600E enzyme
-
Kinase assay buffer
-
ATP
-
B-Raf substrate (e.g., purified inactive MEK1)
-
Coated 96-well plates (e.g., glutathione-coated for GST-tagged substrates)
-
Primary antibody against phosphorylated MEK1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
ELISA plate reader
Procedure:
-
Coat the 96-well plate with the B-Raf substrate (e.g., GST-MEK1) and incubate to allow for binding. Wash the plate to remove any unbound substrate.
-
Prepare dilutions of the test compounds.
-
In the wells, add the test compound dilutions, the recombinant B-Raf V600E enzyme, and ATP to initiate the kinase reaction. Include appropriate positive and negative controls.
-
Incubate the plate to allow the kinase reaction to proceed.
-
After incubation, wash the plate to remove reactants.
-
Add the primary antibody specific for the phosphorylated substrate (p-MEK1) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation.
-
Wash the plate and add the TMB substrate. A color change will indicate the presence of the phosphorylated substrate.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using an ELISA plate reader. The signal intensity is proportional to the B-Raf kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and anticancer evaluation.
B-Raf Signaling Pathway in Melanoma
The B-Raf protein is a serine/threonine kinase that plays a crucial role in the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][8] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in a significant percentage of melanomas.[1]
Caption: B-Raf/MAPK signaling pathway in melanoma.
References
- 1. Melanoma - Wikipedia [en.wikipedia.org]
- 2. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methylwogonin exerts anticancer effects in A375 human malignant melanoma cells through apoptosis induction, DNA damage, cell invasion inhibition and downregulation of the mTOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.12. MTT Assay [bio-protocol.org]
- 6. PathScan® RP Total B-Raf Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Application Notes and Protocols for Visible Light-Catalyzed Fluoroalkylation of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluoroalkyl groups into organic molecules, particularly aniline derivatives, is a pivotal strategy in medicinal chemistry and materials science. These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Visible light photoredox catalysis has emerged as a powerful and mild method for C-H fluoroalkylation, offering an efficient and environmentally benign alternative to traditional methods. This document provides detailed application notes and experimental protocols for the visible light-catalyzed fluoroalkylation of aniline derivatives, focusing on methodologies employing common photocatalysts and fluoroalkylating agents.
Core Concepts and Mechanisms
Visible light-catalyzed fluoroalkylation of anilines generally proceeds via a radical-mediated mechanism. The process is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, generating an excited state (PC*). This excited state can then engage in a single-electron transfer (SET) process with a fluoroalkylating agent or the aniline substrate, initiating the fluoroalkylation cascade.
Two primary mechanistic pathways are prevalent:
-
Oxidative Quenching Cycle: The excited photocatalyst is quenched by an electron transfer to the fluoroalkylating agent, generating a fluoroalkyl radical and the oxidized form of the photocatalyst. The fluoroalkyl radical then adds to the aniline derivative.
-
Reductive Quenching Cycle: The excited photocatalyst is quenched by the aniline derivative (acting as an electron donor), generating a radical cation of the aniline and the reduced form of the photocatalyst. The reduced photocatalyst can then reduce the fluoroalkylating agent to generate the fluoroalkyl radical.
The choice of photocatalyst, fluoroalkylating agent, solvent, and additives can influence the dominant mechanistic pathway and the overall efficiency and regioselectivity of the reaction.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies on the visible light-catalyzed fluoroalkylation of aniline derivatives, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Trifluoromethylation of Aniline Derivatives with Togni's Reagent using an Iridium Photocatalyst.[1][2]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 4-(Trifluoromethyl)aniline | 85 |
| 2 | 4-Methylaniline | 4-Methyl-2-(trifluoromethyl)aniline | 78 |
| 3 | 4-Methoxyaniline | 4-Methoxy-2-(trifluoromethyl)aniline | 82 |
| 4 | 4-Chloroaniline | 4-Chloro-2-(trifluoromethyl)aniline | 65 |
| 5 | N,N-Dimethylaniline | 4-(Trifluoromethyl)-N,N-dimethylaniline | 92 |
General Conditions: Aniline derivative (0.5 mmol), Togni's Reagent II (1.2 equiv), Ir(ppy)3 (1 mol%), in DMF under blue LED irradiation at room temperature.
Table 2: Perfluoroalkylation of Aniline Derivatives with Perfluoroalkyl Iodides Catalyzed by Rose Bengal.[1][3][4]
| Entry | Aniline Derivative | Fluoroalkyl Iodide | Product | Yield (%) |
| 1 | Aniline | n-C4F9I | 4-(Perfluorobutyl)aniline | 75 (ortho/para mixture) |
| 2 | N,N-Dimethylaniline | n-C4F9I | 4-(Perfluorobutyl)-N,N-dimethylaniline | 95 |
| 3 | 4-Methylaniline | n-C6F13I | 4-Methyl-2-(perfluorohexyl)aniline | 88 |
| 4 | 2,6-Dimethylaniline | n-C4F9I | 4-(Perfluorobutyl)-2,6-dimethylaniline | 91 |
| 5 | 4-Nitroaniline | n-C6F13I | 2-(Perfluorohexyl)-4-nitroaniline | 30 |
General Conditions: Aniline derivative (0.5 mmol), perfluoroalkyl iodide (1.5 equiv), Rose Bengal (2 mol%), Cs2CO3 (2.0 equiv), in MeCN under compact fluorescent lamp (CFL) irradiation at room temperature.
Table 3: Difluoroalkylation of N,N-Dimethylaniline Derivatives with Ethyl Difluoroiodoacetate.[5]
| Entry | Aniline Derivative | Photocatalyst | Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Eosin Y | Ethyl 2,2-difluoro-2-(4-bromo-2-(N,N-dimethylamino)phenyl)acetate | 76 |
| 2 | 4-Chloro-N,N-dimethylaniline | Eosin Y | Ethyl 2,2-difluoro-2-(4-chloro-2-(N,N-dimethylamino)phenyl)acetate | 81 |
| 3 | N,N-Dimethyl-4-(trifluoromethyl)aniline | Eosin Y | Ethyl 2,2-difluoro-2-(2-(N,N-dimethylamino)-4-(trifluoromethyl)phenyl)acetate | 65 |
| 4 | 4-(tert-Butyl)-N,N-dimethylaniline | None (EDA complex) | Ethyl 2,2-difluoro-2-(4-(tert-butyl)-2-(N,N-dimethylamino)phenyl)acetate | 89 |
| 5 | 4-Iodo-N,N-dimethylaniline | None (EDA complex) | Ethyl 2,2-difluoro-2-(2-(N,N-dimethylamino)-4-iodophenyl)acetate | 72 |
Eosin Y Conditions: Aniline derivative (0.3 mmol), ethyl difluoroiodoacetate (1.3 equiv), Eosin Y (1 mol%), K2CO3 (1.5 equiv) in DMF under green LED irradiation. EDA Complex Conditions: Aniline derivative (0.3 mmol), ethyl difluoroiodoacetate (1.3 equiv), Na2CO3 (1.5 equiv) in DMSO under 427 nm LED irradiation.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for three key visible light-catalyzed fluoroalkylation reactions of aniline derivatives.
Protocol 1: Iridium-Catalyzed Trifluoromethylation of Aniline using Togni's Reagent
This protocol describes the trifluoromethylation of aniline using fac-[Ir(ppy)3] as the photocatalyst and Togni's Reagent II as the trifluoromethyl source.[1]
Materials:
-
Aniline
-
Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)3])
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add aniline (0.5 mmol, 1.0 equiv), Togni's Reagent II (0.6 mmol, 1.2 equiv), and fac-[Ir(ppy)3] (0.005 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 10 mL) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated aniline.
Protocol 2: Rose Bengal-Catalyzed Perfluoroalkylation of N,N-Dimethylaniline
This protocol details the perfluoroalkylation of N,N-dimethylaniline with a perfluoroalkyl iodide using the organic dye Rose Bengal as the photocatalyst.[1][3]
Materials:
-
N,N-Dimethylaniline
-
Perfluorohexyl iodide (n-C6F13I)
-
Rose Bengal
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN), anhydrous
-
Reaction vial with a magnetic stir bar
-
Compact Fluorescent Lamp (CFL) or a green LED lamp
-
Standard laboratory glassware for workup and purification
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine N,N-dimethylaniline (0.5 mmol, 1.0 equiv), perfluorohexyl iodide (0.75 mmol, 1.5 equiv), Rose Bengal (0.01 mmol, 2 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (5.0 mL) to the vial.
-
Seal the vial and degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Place the reaction vial near a CFL or a green LED lamp and stir the mixture vigorously at room temperature.
-
Irradiate for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the base and photocatalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the perfluoroalkylated product.
Protocol 3: Eosin Y-Catalyzed Difluoroalkylation of a Substituted Aniline
This protocol outlines the difluoroalkylation of 4-bromo-N,N-dimethylaniline with ethyl difluoroiodoacetate using Eosin Y as an organic photocatalyst.[5]
Materials:
-
4-Bromo-N,N-dimethylaniline
-
Ethyl difluoroiodoacetate
-
Eosin Y
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial with a magnetic stir bar
-
Green LED lamp (e.g., 525 nm)
-
Standard laboratory glassware for workup and purification
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a reaction vial containing a magnetic stir bar, add 4-bromo-N,N-dimethylaniline (0.3 mmol, 1.0 equiv), Eosin Y (0.003 mmol, 1 mol%), and potassium carbonate (0.45 mmol, 1.5 equiv).
-
Seal the vial and add anhydrous DMF (3.0 mL) followed by ethyl difluoroiodoacetate (0.39 mmol, 1.3 equiv) via syringe.
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Irradiate the mixture with a green LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 16-24 hours).
-
Once complete, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoroalkylated aniline derivative.
Visualizations: Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Oxidative quenching cycle in photocatalytic fluoroalkylation.
Caption: A standard workflow for visible light-catalyzed fluoroalkylation.
Caption: Interplay of components in fluoroalkylation reactions.
References
Application Notes and Protocols: 4-Fluoroaniline in the Production of Ligands for Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline is a versatile building block in organic synthesis, valued for its utility in introducing fluorine atoms into molecular frameworks, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] In the realm of homogeneous catalysis, 4-fluoroaniline serves as a key precursor for the synthesis of specialized ligands that modulate the activity and selectivity of metal catalysts. The electronic properties of the fluorine substituent can significantly influence the performance of the resulting catalyst, making ligands derived from 4-fluoroaniline attractive for a range of cross-coupling reactions.
This document provides detailed application notes and protocols for the synthesis of a specific N-heterocyclic carbene (NHC) ligand derived from 4-fluoroaniline and its application in the palladium-catalyzed Mizoroki-Heck cross-coupling reaction.
Ligand Synthesis: From 4-Fluoroaniline to a Bis-NHC Palladium Complex
The synthesis of advanced ligands for homogeneous catalysis often involves multi-step procedures. Here, we detail the preparation of a bis-N-heterocyclic carbene palladium complex where 4-fluoroaniline is a key starting material for the formation of the N-aryl substituents on the NHC rings.
Experimental Workflow: Ligand Synthesis
Caption: Synthetic pathway from 4-fluoroaniline to the bis-NHC palladium complex.
Protocol: Synthesis of 1,3-Bis(4-fluorophenyl)imidazolium Chloride
This protocol is based on established methods for the synthesis of NHC precursors.
Materials:
-
4-Fluoroaniline
-
Glyoxal (40% in water)
-
Formaldehyde (37% in water)
-
Triethyl orthoformate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of N,N'-bis(4-fluorophenyl)-1,2-diaminoethane: In a round-bottom flask, dissolve 4-fluoroaniline (2.0 eq) in ethanol. To this solution, add glyoxal (1.0 eq) and formaldehyde (2.2 eq). Stir the reaction mixture at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Synthesis of 1,3-Bis(4-fluorophenyl)imidazolium Chloride: Suspend the N,N'-bis(4-fluorophenyl)-1,2-diaminoethane (1.0 eq) in triethyl orthoformate (1.5 eq). Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 4 hours. After cooling to room temperature, the product is precipitated by the addition of diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried to yield the imidazolium salt.
Protocol: Synthesis of Bis(1,3-bis(4-fluorophenyl)imidazol-2-ylidene)palladium(II) Dichloride
Materials:
-
1,3-Bis(4-fluorophenyl)imidazolium chloride
-
Palladium(II) chloride (PdCl₂)
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend 1,3-bis(4-fluorophenyl)imidazolium chloride (2.1 eq) and PdCl₂ (1.0 eq) in anhydrous DMF.
-
Add potassium tert-butoxide (2.2 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired bis-NHC palladium complex.[2]
Application in Homogeneous Catalysis: Mizoroki-Heck Reaction
The synthesized bis-NHC palladium complex is an effective catalyst for the Mizoroki-Heck reaction, a cornerstone of C-C bond formation in organic synthesis. The electron-withdrawing nature of the 4-fluorophenyl groups on the NHC ligand can enhance the catalytic activity and stability of the palladium center.
Catalytic Cycle: Mizoroki-Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Mizoroki-Heck Coupling of Aryl Halides with Acrylates
This protocol describes a general procedure for the Mizoroki-Heck reaction using the synthesized bis-NHC palladium complex.[2]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Acrylate (e.g., ethyl acrylate)
-
Bis(1,3-bis(4-fluorophenyl)imidazol-2-ylidene)palladium(II) dichloride (Catalyst)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dimethylacetamide - DMA)
Procedure:
-
To a sealed reaction vessel, add the aryl halide (1.0 eq), the acrylate (1.5 eq), the bis-NHC palladium complex (0.01 to 1 mol%), and the base (2.0 eq).
-
Add the solvent (e.g., DMA) and purge the vessel with an inert gas (e.g., Argon).
-
Heat the reaction mixture at the desired temperature (e.g., 140 °C) with vigorous stirring for the specified time (e.g., 10 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
The performance of the bis-NHC palladium complex derived from 4-fluoroaniline in the Mizoroki-Heck reaction is summarized below. The data highlights the catalyst's efficiency with various aryl halides.
| Entry | Aryl Halide | Acrylate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Ethyl acrylate | 0.1 | Na₂CO₃ | DMA | 140 | 10 | 95 | [2] |
| 2 | 4-Bromobenzonitrile | Ethyl acrylate | 0.1 | Na₂CO₃ | DMA | 140 | 10 | 92 | [2] |
| 3 | 4-Chlorobenzonitrile | Ethyl acrylate | 1.0 | Na₂CO₃ | DMA | 140 | 10 | 85 | [2] |
| 4 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | 0.1 | Na₂CO₃ | DMA | 140 | 10 | 98 | [2] |
| 5 | 1-Chloro-4-nitrobenzene | n-Butyl acrylate | 1.0 | Na₂CO₃ | DMA | 140 | 10 | 89 | [2] |
Conclusion
4-Fluoroaniline is a valuable and accessible starting material for the synthesis of sophisticated N-heterocyclic carbene ligands. The resulting palladium complexes demonstrate high catalytic activity and stability in demanding cross-coupling reactions such as the Mizoroki-Heck reaction, even with challenging substrates like aryl chlorides. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the application of 4-fluoroaniline-derived ligands in their synthetic endeavors.
References
Application Notes and Protocols: 4-Fluoroaniline in Specialty Polymers and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the synthesis and characterization of specialty polymers and coatings derived from 4-fluoroaniline. This versatile monomer is instrumental in developing high-performance materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.
Overview of 4-Fluoroaniline-Based Polymers
4-Fluoroaniline is a valuable building block in polymer chemistry, primarily utilized in the synthesis of polyanilines, polyimides, and polyamides. The presence of the fluorine atom imparts unique properties to the resulting polymers, including increased solubility, thermal stability, and modified electronic characteristics.[1] These attributes make them suitable for a range of specialized applications, from high-performance coatings to materials for electronic devices.
Synthesis of Specialty Polymers
Poly(aniline-co-4-fluoroaniline)
Copolymers of aniline and 4-fluoroaniline are conducting polymers with tunable properties. The incorporation of 4-fluoroaniline can enhance solubility in common organic solvents and modify the polymer's electronic and thermal characteristics.[2][3]
Experimental Protocol: Chemical Oxidative Copolymerization
This protocol describes the synthesis of a poly(aniline-co-4-fluoroaniline) copolymer via in-situ chemical oxidative polymerization.
Materials:
-
Aniline (freshly distilled)
-
4-Fluoroaniline
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 1 M HCl solution.
-
Dissolve the desired molar ratio of aniline and 4-fluoroaniline in the 1 M HCl solution with stirring in an ice bath (0-5 °C).
-
Separately, dissolve ammonium persulfate (in a 1:1 molar ratio to the total moles of monomers) in 1 M HCl.
-
Slowly add the APS solution dropwise to the monomer solution under continuous stirring.
-
Allow the reaction to proceed for 2-4 hours at 0-5 °C. A dark green precipitate will form.
-
Filter the precipitate and wash it sequentially with deionized water and methanol until the filtrate becomes colorless.
-
Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
-
The synthesized copolymer can be dissolved in solvents like DMF and DMSO for further characterization or processing.[2]
Workflow for Synthesis and Characterization of Poly(aniline-co-4-fluoroaniline):
Fluorinated Polyimides
Fluorinated polyimides are renowned for their excellent thermal stability, mechanical strength, and low dielectric constants, making them ideal for applications in microelectronics and aerospace. While direct polymerization of 4-fluoroaniline into a polyimide homopolymer is less common, it can be used as a comonomer or an end-capping agent to tailor the properties of polyimides. A general two-step method for preparing fluorinated polyimides is provided below, which can be adapted to include 4-fluoroaniline.
Experimental Protocol: Two-Step Polycondensation
This protocol outlines the synthesis of a fluorinated polyimide from a diamine and a dianhydride, a process adaptable for incorporating 4-fluoroaniline.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
4-Fluoroaniline (as comonomer or end-capper)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (and 4-fluoroaniline, if used as a comonomer) in anhydrous DMAc.
-
Gradually add the dianhydride (e.g., 6FDA) to the solution with stirring. The reaction is typically carried out at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.
-
Thermal Imidization: Cast the PAA solution onto a glass substrate and heat it in a stepwise manner (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h) to induce cyclization and form the polyimide film.[4]
-
Chemical Imidization: To the PAA solution, add acetic anhydride and pyridine and stir at room temperature for several hours. Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry.[4]
Workflow for Fluorinated Polyimide Synthesis:
Fluorinated Polyamides
The incorporation of fluorine into polyamide structures can improve their solubility, thermal stability, and mechanical properties. 4-Fluoroaniline can be reacted with various diacid chlorides to produce fluorinated polyamides.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from an aromatic diamine (like 4-fluoroaniline) and a diacid chloride.[5]
Materials:
-
4-Fluoroaniline
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl₂)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 4-fluoroaniline and CaCl₂ in NMP.
-
Cool the solution to 0 °C.
-
Slowly add the diacid chloride to the cooled solution with vigorous stirring.
-
Add pyridine to the mixture to neutralize the HCl byproduct.
-
Allow the reaction to proceed at 0-5 °C for several hours, then let it warm to room temperature and continue stirring overnight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash, and dry the resulting polyamide powder.
Application in Specialty Coatings
Polymers derived from 4-fluoroaniline, particularly polyanilines and benzoxazine resins, show significant promise in the formulation of high-performance coatings, especially for corrosion protection.[6][7]
Polyaniline-Based Anti-Corrosion Coatings
Polyaniline can form a passive oxide layer on metal surfaces, providing effective corrosion resistance.[7] Copolymers containing 4-fluoroaniline can offer improved processability for coating applications.
Protocol: Formulation and Application of a Polyaniline-Epoxy Coating
Materials:
-
Synthesized poly(aniline-co-4-fluoroaniline)
-
Epoxy resin
-
Curing agent
-
Solvent (e.g., xylene, toluene)
-
Metal substrate (e.g., mild steel)
Procedure:
-
Prepare the metal substrate by cleaning, degreasing, and sandblasting to ensure good adhesion.
-
Disperse the poly(aniline-co-4-fluoroaniline) powder in the chosen solvent using ultrasonication.
-
Add the epoxy resin to the dispersion and mix thoroughly.
-
Add the curing agent according to the manufacturer's instructions and mix to form a homogeneous coating formulation.
-
Apply the coating to the prepared metal substrate using techniques such as dip-coating, spray-coating, or brush-coating.
-
Cure the coated substrate at an elevated temperature (e.g., 80-120 °C) for a specified duration to achieve a cross-linked, durable coating.
Workflow for Coating Application:
Data Presentation
The properties of polymers derived from 4-fluoroaniline can be tailored by adjusting the monomer ratios and synthesis conditions. The following tables summarize typical properties of these specialty polymers.
Table 1: Thermal Properties of 4-Fluoroaniline-Based Polymers
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| Poly(aniline-co-4-fluoroaniline) | 150-250 | > 400 | [3] |
| Fluorinated Polyimide | 250-350 | > 500 | |
| Fluorinated Polyamide | 200-300 | > 450 | [5] |
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Property | Typical Value Range | Reference |
| Tensile Strength | 80 - 150 MPa | |
| Elongation at Break | 5 - 15 % | |
| Young's Modulus | 2 - 4 GPa |
Safety Precautions
4-Fluoroaniline is a toxic and hazardous chemical. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. jmest.org [jmest.org]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 4-fluoroaniline synthesis using TFA catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-fluoroaniline. The primary focus is on the most common and high-yielding industrial method: the catalytic hydrogenation of 4-fluoronitrobenzene. This guide addresses common challenges, provides detailed protocols, and clarifies the role of acidic additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 4-fluoroaniline?
A1: The most widely adopted industrial pathway for producing 4-fluoroaniline is the catalytic hydrogenation of 4-fluoro-1-nitrobenzene.[1] This method is known for its high efficiency and yields. Common catalysts include palladium on carbon (Pd/C) or platinum-based catalysts under a hydrogen atmosphere.[2][3]
Q2: Can Trifluoroacetic Acid (TFA) be used as a primary catalyst for the reduction of 4-fluoronitrobenzene?
A2: Current literature does not support the use of TFA as a primary catalyst for the direct reduction of a nitro group to an aniline. Its primary role in related syntheses is often as a strong Brønsted acid. For instance, TFA can be used to protonate and activate other functional groups, like nitriles, for reduction while leaving a nitro group untouched.[4] In other contexts, TFA is used with an oxidant like hydrogen peroxide to achieve the reverse reaction: the selective oxidation of anilines to nitroarenes.[5][6][7]
Q3: What is the potential role of an acid additive in the catalytic hydrogenation of 4-fluoronitrobenzene?
A3: While not a primary catalyst, an acidic medium can influence the hydrogenation process. Acids can affect the catalyst surface and the electronic properties of the substrate. However, for the reduction of nitroarenes, the reaction is typically carried out under neutral or slightly basic conditions to avoid side reactions and catalyst deactivation. The use of a strong acid like TFA is generally not recommended as it can promote unwanted side reactions, such as polymerization or degradation of the aniline product.
Q4: What are the most common side reactions and byproducts in this synthesis?
A4: The main challenges include the formation of intermediate products like nitroso and hydroxylamine compounds, or condensation products like azo and azoxy compounds.[8] Another significant side reaction is hydrodehalogenation, where the fluorine atom is replaced by hydrogen, resulting in the formation of aniline as a byproduct.[1] This is particularly a risk with certain catalysts like palladium.
Q5: How can I minimize the formation of the aniline byproduct (defluorination)?
A5: Minimizing defluorination requires careful selection of the catalyst and reaction conditions. Platinum-based catalysts often show higher selectivity and lower rates of dehalogenation compared to palladium catalysts.[9] Additionally, controlling the reaction temperature, pressure, and reaction time is crucial. Over-hydrogenation, often due to prolonged reaction times or excessive temperature/pressure, can increase the incidence of defluorination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, poisoned, or improperly handled. 2. Insufficient Hydrogen: Poor H₂ delivery, leaks in the system, or insufficient pressure. 3. Poor Quality Reagents: Starting material or solvent may contain impurities that poison the catalyst.[10] | 1. Use a fresh batch of catalyst. Ensure it is handled under an inert atmosphere if necessary. 2. Check the hydrogenation apparatus for leaks. Ensure adequate and consistent hydrogen pressure as specified in the protocol. 3. Use high-purity 4-fluoronitrobenzene and anhydrous, high-grade solvents. |
| Incomplete Reaction (Mixture of starting material and product) | 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Low Temperature: The reaction temperature is too low for the catalyst to be effective. 3. Inadequate Catalyst Loading: The amount of catalyst is insufficient for the scale of the reaction. | 1. Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material is fully consumed. 2. Gradually increase the temperature, but be cautious of promoting side reactions. Optimal temperatures are often between 30°C and 130°C.[8] 3. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the reaction rate. |
| Significant Aniline Byproduct (Defluorination) | 1. Catalyst Choice: Palladium-based catalysts are more prone to causing hydrodehalogenation. 2. Harsh Reaction Conditions: High temperature, high hydrogen pressure, or extended reaction times can promote the loss of fluorine. | 1. Switch to a platinum-based catalyst (e.g., Pt/C or PtO₂) which is often more selective.[9][11] 2. Reduce the reaction temperature and pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction. |
| Formation of Azo/Azoxy Impurities | 1. Incomplete Reduction: These are common intermediates if the reduction process is halted. 2. Oxidation of Product: The 4-fluoroaniline product can be oxidized if exposed to air for prolonged periods, especially during workup. | 1. Ensure sufficient hydrogen and catalyst are present to drive the reaction to completion. 2. Conduct the workup and purification steps promptly after the reaction. Consider adding an antioxidant during workup if the product is particularly sensitive.[3] |
Experimental Protocols & Data
Standard Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene
This protocol is a representative procedure for the synthesis of 4-fluoroaniline.
Materials:
-
4-Fluoronitrobenzene (1 equiv.)
-
10% Palladium on Carbon (Pd/C) (0.01 - 0.05 equiv.)
-
Methanol or Ethanol (Anhydrous)
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a balloon) is charged with 4-fluoronitrobenzene and the solvent (e.g., Methanol).
-
Inerting: The vessel is flushed with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Catalyst Addition: Under the inert atmosphere, the 10% Pd/C catalyst is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, and the inert gas is replaced with hydrogen gas to the desired pressure (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.[2]
-
Monitoring: The reaction is monitored by observing hydrogen uptake or by periodically taking samples for analysis by TLC or GC until the starting material is completely consumed (typically 2-5 hours).
-
Workup: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4-fluoroaniline, which can be further purified by distillation or chromatography if necessary.
Table of Reaction Conditions and Yields
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 4-Fluoronitrobenzene | Methanol | 20 | 3 | ~100 | [2] |
| PtO₂ | Nitrobenzene | BF₃-HF | 42 | 12.5 | 95 | [2] |
| PdCl₂-V₂O₅ | Nitrobenzene | N/A | 160 | 3 | 90 | [2] |
| 1% Pt/C | 3-chloro-4-fluoronitrobenzene | None | N/A | N/A | High | [11] |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for 4-Fluoroaniline Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Guide for Low Reaction Yield.
Reaction Pathway and Side Reactions
Caption: Reduction Pathway and Potential Side Reactions.
References
- 1. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 9. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing HPLC Methods for Fluoroaniline Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of fluoroaniline isomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound isomers.
Q1: Why am I seeing poor resolution or complete co-elution of my 2-, 3-, and 4-fluoroaniline isomers?
A: Poor resolution among positional isomers like fluoroanilines is a frequent challenge due to their very similar polarities and hydrophobicities. Standard C18 columns, which primarily separate based on hydrophobicity, may not be sufficient.
-
Insufficient Stationary Phase Selectivity: Your current column may not be providing the right type of interactions to differentiate the isomers.
-
Solution: Switch to a column with alternative selectivity. Pentafluorophenyl (PFP) stationary phases are highly recommended for aromatic positional isomers as they offer additional separation mechanisms such as π-π, dipole-dipole, and ion-exchange interactions.[1][2][3][4] PFP columns can provide different elution orders and enhanced selectivity for halogenated compounds.[4][5]
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and additives can significantly impact selectivity.
-
Solution 1: Screen Different Organic Modifiers. If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter interactions with the stationary phase and improve separation.
-
Solution 2: Adjust Mobile Phase pH. Fluoroanilines are basic compounds. Adjusting the mobile phase pH with a buffer (e.g., ammonium formate) or an acidifier (e.g., formic acid or acetic acid) can alter the ionization state of the analytes and significantly affect their retention and selectivity.[6] A lower pH can also help to minimize peak tailing by suppressing the interaction with residual silanols on the silica support.
-
Solution 3: Optimize Organic Modifier Concentration. A lower percentage of the organic solvent generally increases retention time and may improve the resolution of closely eluting peaks.
-
Q2: My peaks are tailing. What can I do to improve peak shape?
A: Peak tailing for basic compounds like fluoroanilines is often caused by secondary interactions with acidic residual silanol groups on the surface of the silica-based stationary phase.
-
Possible Causes & Solutions:
-
Silanol Interactions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic or acetic acid (e.g., 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analytes.
-
Add a Competing Base: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase to compete for the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Q3: My retention times are shifting from one injection to the next. Why is this happening?
A: Unstable retention times can indicate a problem with the HPLC system's stability or the method's robustness.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.
-
Solution: Increase the column equilibration time between runs. A stable baseline is a good indicator of an equilibrated column.
-
-
Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent or improper mixing.[7]
-
Solution: Ensure mobile phase bottles are capped and that the online degasser and pump are functioning correctly. If preparing the mobile phase manually, ensure accurate measurements.[7]
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Issues: Inconsistent flow from the pump will cause retention times to vary.
-
Solution: Check for leaks and ensure the pump seals are in good condition.[8]
-
-
Q4: I'm experiencing high backpressure. What should I do?
A: High backpressure can indicate a blockage in the system.
-
Possible Causes & Solutions:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: If the manufacturer's instructions permit, try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-replaceable. Using a guard column can help protect the analytical column from particulates.[8]
-
-
Buffer Precipitation: If you are using a buffered mobile phase, the buffer can precipitate if it is not fully soluble in the organic modifier.
-
Solution: Ensure the buffer concentration is below its solubility limit in all mobile phase compositions used in your method. Filter the mobile phase before use.
-
-
System Blockage: There may be a blockage in the tubing, injector, or guard column.
-
Solution: Systematically disconnect components, starting from the detector and working backward, to identify the source of the high pressure.
-
-
Data Presentation
| Parameter | Method A: Standard C18 Column | Method B: Pentafluorophenyl (PFP) Column |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | PFP, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Resolution | Partial to good separation may be achievable with careful mobile phase optimization. Co-elution is a risk. | Baseline or near-baseline separation is more likely due to alternative selectivity mechanisms (π-π, dipole-dipole interactions).[3][4] |
| Elution Order | Typically based on hydrophobicity. | May differ from C18 due to different interaction mechanisms. |
Experimental Protocols
The following are detailed starting methodologies for the separation of this compound isomers. These should be considered as starting points for further method development and optimization.
Protocol 1: HPLC-UV Method using a C18 Column
This protocol is a robust starting point for routine analysis and purity assessments.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound isomer standard or sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic System:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Optimized Separation using a PFP Column
This protocol is recommended when higher resolution of the isomers is required.
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
Chromatographic System:
-
Same as Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Isocratic Elution: Start with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Adjust the ratio to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound isomers.
Caption: Logical workflow for troubleshooting poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: Which column is better for separating this compound isomers: C18 or PFP?
A: While a C18 column might provide adequate separation with careful method development, a Pentafluorophenyl (PFP) column is generally the superior choice for positional isomers like fluoroanilines.[4] PFP columns offer multiple interaction mechanisms beyond simple hydrophobicity, such as π-π and dipole-dipole interactions, which can significantly enhance selectivity for these types of compounds.[2][3]
Q2: What is a good starting mobile phase for separating this compound isomers?
A: A good starting point for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier. For example, you could start with a gradient of 20% to 80% acetonitrile in water, with 0.1% formic acid in both solvents.[6]
Q3: How does pH affect the separation of this compound isomers?
A: Fluoroanilines are basic compounds. The pH of the mobile phase will determine their degree of ionization. At a low pH (e.g., below their pKa), they will be protonated and carry a positive charge, which will alter their interaction with the stationary phase. Controlling the pH is therefore a powerful tool for manipulating retention and selectivity.
Q4: Can I use the same method for quantifying all three isomers?
A: Yes, once you have a method that provides baseline separation for all three isomers, you can use it for simultaneous quantification. You will need to prepare a calibration curve for each isomer using certified reference standards.
Q5: What detection wavelength should I use?
A: A common detection wavelength for aromatic compounds like fluoroanilines is 254 nm.[6][10] However, it is always best to determine the optimal wavelength by measuring the UV absorbance spectrum of your analytes.
Q6: What should I do if I suspect my sample is contaminated with other related impurities?
A: If you suspect the presence of other impurities, an HPLC-MS (Mass Spectrometry) method would be highly beneficial.[6] MS detection provides mass information about the eluting peaks, which can help in the identification of unknown compounds.
References
- 1. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 2. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. analytical-sales.com [analytical-sales.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting co-eluting peaks in GC analysis of 2-(Chloromethyl)-4-fluoroaniline
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the Gas Chromatography (GC) analysis of 2-(Chloromethyl)-4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting peaks and how do I identify them in my chromatogram?
A1: Co-elution in chromatography occurs when two or more different compounds exit the GC column at the same time, resulting in overlapping or unresolved peaks.[1] This can compromise the accuracy of both identification and quantification.[2]
You can identify potential co-elution by observing the following signs in your chromatogram:
-
Peak Shoulders: A distinct "shoulder" on the side of the main peak is a strong indicator of a closely eluting impurity.[2]
-
Asymmetrical Peaks: While peak tailing can have other causes, significant asymmetry that isn't a gradual decline might suggest a hidden peak.[2]
-
Broader-Than-Expected Peaks: If a peak is significantly wider than other peaks with similar retention times, it may be composed of multiple unresolved compounds.
-
Inconsistent Mass Spectra: If using a Mass Spectrometry (MS) detector, taking spectra across the peak (at the beginning, apex, and end) can reveal different ion profiles, confirming the presence of multiple compounds.[2]
Q2: I suspect a co-eluting impurity with my 2-(Chloromethyl)-4-fluoroaniline peak. What could this impurity be?
A2: Impurities can be introduced during synthesis, storage, or degradation.[3] For 2-(Chloromethyl)-4-fluoroaniline, potential co-eluting species include:
-
Positional Isomers: Isomers such as 3-chloro-4-fluoroaniline or other positional variations of the chloromethyl group may be present from the synthesis process and often have very similar chromatographic behavior.[4][5]
-
Hydrolysis Products: The chloromethyl group can be hydrolyzed to a hydroxyl group, forming 2-(hydroxymethyl)-4-fluoroaniline.[4]
-
Dehalogenation Products: Reductive dehalogenation can remove the chlorine atom, leading to the formation of 2-methyl-4-fluoroaniline.[4]
-
Oxidation Products: The chloromethyl group could be oxidized to an aldehyde (2-formyl-4-fluoroaniline) or a carboxylic acid (2-amino-5-fluorobenzoic acid).[4]
The following diagram illustrates the relationship between the main compound and potential impurities.
Q3: What are the initial steps to troubleshoot and resolve co-eluting peaks?
A3: A systematic approach is crucial for resolving overlapping peaks. The resolution of any two peaks is governed by three main factors: retention (capacity factor), column efficiency, and column/mobile phase chemistry (selectivity).[1][2] The first step is to modify the analytical method.
The diagram below outlines a logical workflow for troubleshooting co-elution.
Q4: How can I modify my GC temperature program to improve separation?
A4: Adjusting the oven temperature program is often the simplest and most effective first step. Lowering the column temperature increases the interaction time of analytes with the stationary phase, which can improve separation.[6]
-
Decrease the Temperature Ramp Rate: If your peaks of interest elute during a temperature ramp, slowing the rate of temperature increase (e.g., from 10 °C/min to 5 °C/min) gives more time for separation to occur.
-
Add an Isothermal Hold: If you know the approximate elution temperature of the co-eluting pair, you can add a short isothermal (constant temperature) hold about 20-30°C below that point to improve resolution before resuming the ramp.[7]
| Parameter | Method A (Fast Ramp) | Method B (Slow Ramp) | Method C (Isothermal Hold) |
| Initial Temp | 50 °C (hold 2 min) | 50 °C (hold 2 min) | 50 °C (hold 2 min) |
| Ramp 1 | 15 °C/min to 250 °C | 5 °C/min to 250 °C | 15 °C/min to 150 °C |
| Hold 1 | Hold 5 min | Hold 5 min | Hold 5 min at 150 °C |
| Ramp 2 | - | - | 15 °C/min to 250 °C |
| Expected Outcome | Potential co-elution | Improved resolution, longer run time | Targeted resolution improvement |
Q5: When should I consider changing the carrier gas flow rate or the GC column?
A5: If temperature adjustments are insufficient, the next steps involve changing the flow rate or the column itself.
-
Carrier Gas Flow Rate: Each column has an optimal linear velocity (flow rate) for maximum efficiency. Deviating too far from this optimum can broaden peaks and worsen resolution. Reducing the flow rate can sometimes improve the separation of closely eluting compounds.[6] Conversely, a moderate increase in flow rate may occasionally improve peak shape for some analyses.[7]
-
Change the GC Column: If resolution cannot be achieved, it indicates a problem with selectivity—the column's stationary phase is not differentiating enough between the two compounds.[2] This is common with isomers. The solution is to switch to a column with a different stationary phase chemistry. For example, if you are using a standard non-polar 5% phenyl-polydimethylsiloxane column, switching to a more polar column (e.g., a wax or a cyano-based phase) will alter the elution order and likely resolve the co-eluting pair.[7]
Experimental Protocols
Below is a general-purpose GC method suitable for the analysis of halogenated anilines, which can be used as a starting point for method development for 2-(Chloromethyl)-4-fluoroaniline.[8]
Sample Preparation
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like acetone or methanol.[8]
-
Perform serial dilutions to create calibration standards and to bring the sample concentration into the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent contamination of the GC inlet.[9]
GC Method Parameters
| Parameter | Recommended Starting Conditions |
| GC System | Gas Chromatograph with FID or MS detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl polydimethylsiloxane stationary phase (e.g., Equity-5, DB-5).[8] |
| Injector Temp | 250 °C.[8] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.5 min purge activation time). |
| Carrier Gas | Helium or Hydrogen, constant flow at ~1.3 mL/min. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 250 °C, hold for 5 minutes. |
| Detector | FID: 325 °C MS: Scan range m/z 40-500, Source Temp 230 °C.[5] |
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing degradation of fluoroaniline samples during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroaniline samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent sample degradation and ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?
A1: The discoloration of your this compound sample is likely due to oxidation. Fluoroanilines, like other anilines, are susceptible to oxidation when exposed to air and/or light, which can lead to the formation of colored impurities.[1] To prevent this, it is crucial to handle and store the samples under an inert atmosphere (e.g., nitrogen or argon). Store samples in a cool, dark place, such as a refrigerator at 2-8°C, and use amber vials or wrap containers in aluminum foil to protect them from light.[1][2]
Q2: What are the optimal storage conditions for this compound samples to ensure long-term stability?
A2: For long-term stability, this compound samples should be stored in tightly sealed containers in a cool (2-8°C), dry, and well-ventilated place, protected from direct sunlight and heat.[1][3][4] To minimize oxidation, purging the container with an inert gas like nitrogen or argon before sealing is highly recommended. Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Analytical Method Troubleshooting
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample with an acidic mobile phase. Are these degradation products?
A3: Yes, the appearance of new peaks is a strong indicator of sample degradation. Halogenated anilines can be unstable under acidic conditions, leading to acid-catalyzed hydrolysis or other degradation pathways.[2] The rate of degradation is influenced by the pH of the mobile phase, its composition, and the temperature.[2] It is advisable to prepare fresh acidic solutions of your compound for immediate use whenever possible.[2] To confirm if the new peaks are degradants, you can perform a forced degradation study.[2]
Q4: My HPLC results for this compound quantification are inconsistent, with varying peak heights. What could be the issue?
A4: Inconsistent peak heights can stem from several sources. If sample degradation is ruled out, consider issues with the HPLC system or sample preparation. Common causes include:
-
Injector Problems: Incompletely filled sample loops or worn injector seals can lead to variable injection volumes.[6][7]
-
Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause poor peak shape and reproducibility. Whenever possible, dissolve samples in the mobile phase itself.[6][7]
-
Sample Solubility: Ensure the sample is fully dissolved before injection. Poor solubility can lead to inconsistent results.[6]
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause erratic flow rates, leading to fluctuating retention times and peak areas.[7]
Q5: How can I develop a stability-indicating HPLC method for my this compound compound?
A5: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products. To develop such a method, you must perform forced degradation studies, also known as stress testing.[8] This involves intentionally degrading the sample under various conditions to generate potential impurities. The typical stress conditions include:
-
Acid and Base Hydrolysis: Exposing the sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[2][8]
-
Oxidation: Treating the sample with an oxidizing agent like hydrogen peroxide.[8]
-
Photodegradation: Exposing the sample to UV and visible light.[9]
-
Thermal Stress: Heating the sample at an elevated temperature.[2]
The analytical method, typically reverse-phase HPLC, must then be able to resolve the main this compound peak from all the degradation product peaks.[8][10]
Data and Protocols
Data Summary Tables
Table 1: Physicochemical Properties of 4-Fluoroaniline Relevant to Stability
| Parameter | Value | Significance in Sample Analysis |
| pKa (conjugate acid) | 4.65 at 25°C[4] | Indicates the pH at which the compound will be 50% ionized. The stability of this compound can be pH-dependent, and this value is critical for developing HPLC methods with appropriate mobile phase pH to ensure good peak shape and prevent degradation.[11][12] |
| Appearance | Colorless to light-colored oily liquid[1][4] | A change in color (e.g., to yellow or brown) is a primary indicator of degradation, likely due to oxidation.[1] |
| Storage Temperature | 2-8°C[1] | Storing at low temperatures helps to minimize the rate of degradation reactions.[2] |
Table 2: Comparative Overview of Analytical Methods for this compound Derivatives
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Routine purity assessments and quantification of major components.[10] | High-selectivity analysis, ideal for identifying unknown impurities and trace-level analysis.[13] |
| Linearity (R²) | > 0.999[13] | > 0.999[13] |
| Accuracy (% Recovery) | 92 - 99%[13] | 90.5 - 108.7%[13] |
| Limit of Detection (LOD) | ≤ 0.01 mg/L[13][14] | 0.05 ppm (µg/g API)[13] |
| Limit of Quantitation (LOQ) | 0.19 ng/mL (for 4-fluoroaniline)[13] | 0.08 ppm (µg/g API)[13] |
| Notes | Robust and widely accessible.[10] | Provides molecular weight information crucial for structural elucidation of unknown degradants.[10] |
| Data synthesized from studies on closely related aniline derivatives serves as a strong indicator of expected performance.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Fluoroanilines Under Acidic Conditions
This protocol is designed to intentionally degrade a this compound sample to identify potential degradation products that may form in an acidic environment.[2]
1. Reagent and Sample Preparation:
- Acid Solution: Prepare a 0.2 M solution of a common inorganic acid, such as Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).
- Base Solution: Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) for neutralization.
- Stock Solution: Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- In a suitable container, mix a known volume of the this compound stock solution with an equal volume of the 0.2 M acid solution. This will result in a final acid concentration of 0.1 M.
- Incubate the mixture at a controlled, elevated temperature (e.g., 60°C) to accelerate the degradation process.[2]
3. Sampling and Analysis:
- Withdraw aliquots from the mixture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[2]
- Immediately neutralize each aliquot with the 0.1 M NaOH solution to halt the degradation reaction.
- Dilute the neutralized samples to an appropriate concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method, comparing them to the sample from time zero. A decrease in the parent peak and an increase in new peaks will confirm degradation.[2]
Protocol 2: General Purpose Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the routine analysis of this compound samples.[10]
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.[10]
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]
- Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[10]
- Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.[10]
- Gradient Program (Example):
- 0-2 min: 20% B
- 2-12 min: 20% to 80% B
- 12-15 min: 80% B
- 15.1-18 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 30°C.[10]
- Detection Wavelength: 254 nm.[10]
- Injection Volume: 10 µL.[10]
3. Data Analysis:
- Integrate the peaks of interest. For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Visual Guides
Logical and Experimental Workflows
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Major degradation pathways for this compound samples.
Caption: Experimental workflow for a forced degradation study.
References
- 1. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Reducing byproduct formation in the chloromethylation of 4-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chloromethylation of 4-fluoroaniline.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-(Chloromethyl)-4-fluoroaniline and Formation of a Complex Mixture.
-
Question: My chloromethylation of 4-fluoroaniline resulted in a low yield of the desired product and a complex mixture of byproducts. What is the likely cause and how can I resolve this?
-
Answer: The primary issue is likely the high reactivity of the aniline group. The amino group is a strong activating group, which can lead to multiple side reactions under the acidic conditions of chloromethylation. These can include the formation of diarylmethane byproducts, polyalkylation, and polymerization (tar formation).[1] The amino group itself can also react with the chloromethylating agents.
To prevent these side reactions, it is highly recommended to protect the amino group before performing the chloromethylation. A common and effective strategy is N-acetylation. The acetyl group moderates the activating effect of the amino group, leading to a cleaner reaction and higher yield of the desired ortho-chloromethylated product. The protecting group can then be removed in a subsequent step.[2]
Issue 2: Formation of a Significant Amount of Diaryl-methane Byproduct.
-
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a diaryl-methane derivative. How can I minimize its formation?
-
Answer: The formation of diaryl-methane byproducts is a common issue in chloromethylation reactions.[1] This occurs when the initially formed chloromethylated product reacts with another molecule of 4-fluoroaniline (or its protected form) in a Friedel-Crafts alkylation type reaction. Several factors can influence the rate of this side reaction:
-
Temperature: Higher temperatures tend to favor the formation of diaryl-methane byproducts. It is advisable to run the reaction at lower temperatures.[1]
-
Reaction Time: Prolonged reaction times can lead to an increase in the diaryl-methane byproduct as the concentration of the chloromethylated product increases. Monitor the reaction progress (e.g., by TLC or HPLC) and stop it once the starting material is consumed.
-
Catalyst: The choice and amount of Lewis acid catalyst can impact byproduct formation. While zinc chloride is common, other catalysts like titanium tetrachloride have been shown to be effective in minimizing diaryl-methane formation in related reactions.[1] Experimenting with different catalysts or reducing the catalyst loading might be beneficial.
-
Issue 3: Difficulty in Achieving Regioselective Chloromethylation at the Ortho Position.
-
Question: How can I ensure the chloromethyl group is introduced at the position ortho to the amino group?
-
Answer: The amino group is an ortho-, para-directing group. Since the para position is blocked by the fluorine atom in 4-fluoroaniline, the electrophilic substitution should be directed to the ortho position. Using a protecting group like an acetyl group not only prevents side reactions but also helps in directing the substitution to the ortho position due to steric hindrance and the electronic effects of the amide group.
Frequently Asked Questions (FAQs)
-
Q1: What are the common byproducts in the chloromethylation of 4-fluoroaniline?
-
A1: Without protection of the amino group, a complex mixture can be formed. The most common and well-documented byproduct in chloromethylation of activated aromatic rings is the corresponding diaryl-methane . Other potential byproducts include poly-chloromethylated products and polymeric tar-like substances due to the high reactivity of the aniline derivative.[1]
-
-
Q2: What chloromethylating agents can be used?
-
A2: A common combination is paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[3] Other reagents like chloromethyl methyl ether can also be used, but this is often avoided due to its high carcinogenicity.
-
-
Q3: Is a Lewis acid catalyst always necessary?
-
A3: For activated rings like anilines, a catalyst might not always be strictly necessary, but it is generally used to increase the reaction rate.[4] However, the catalyst can also promote the formation of byproducts like diaryl-methanes.[1] Therefore, optimizing the type and amount of catalyst is crucial.
-
-
Q4: How can I purify the final 2-(chloromethyl)-4-fluoroaniline product?
-
A4: Purification is typically achieved through column chromatography.[5] Given that the product is an amine, care should be taken to avoid highly acidic or basic conditions during workup and purification if the amino group is deprotected.
-
Experimental Protocols
The recommended approach for a clean and high-yield synthesis of 2-(chloromethyl)-4-fluoroaniline involves a three-step process:
-
Protection of the Amino Group (N-Acetylation)
-
Chloromethylation
-
Deprotection of the Amino Group
Step 1: Synthesis of N-(4-fluorophenyl)acetamide (Amine Protection)[2]
-
Dissolve 4-fluoroaniline (1 equivalent) in water.
-
Add sodium acetate (1.05 equivalents).
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (1.05 equivalents) dropwise while stirring vigorously.
-
The product, N-(4-fluorophenyl)acetamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of N-(2-(chloromethyl)-4-fluorophenyl)acetamide (Chloromethylation)
-
To a solution of N-(4-fluorophenyl)acetamide (1 equivalent) in a suitable solvent (e.g., a chlorinated solvent), add paraformaldehyde (1.5 equivalents) and a Lewis acid catalyst such as zinc chloride (0.5 equivalents).
-
Pass anhydrous hydrogen chloride gas through the mixture at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 2-(chloromethyl)-4-fluoroaniline (Deprotection)
-
Dissolve the N-(2-(chloromethyl)-4-fluorophenyl)acetamide (1 equivalent) in an alcoholic solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Data Presentation
While specific data for the chloromethylation of 4-fluoroaniline is limited in the reviewed literature, the following tables provide data for analogous functionalization reactions of the target product, 2-(chloromethyl)-4-fluoroaniline, which can serve as a reference for expected yields in related transformations.
Table 1: Base-Mediated Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4-fluoroaniline [6]
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Fluoro-4-hydroxyphenylacetonitrile | K₂CO₃ | DMF | 80 | >90 |
| Phenol | NaOH | Toluene/Water | 60-70 | ~85 |
| Various Amines | Et₃N or DIPEA | Acetonitrile | 25-82 | 70-95 |
| Thiophenol | NaH | THF | 0 - 25 | >90 |
Table 2: Synthesis of Esters from 2-(Chloromethyl)-4-fluoroaniline [5] Yields are estimated based on similar esterification reactions.
| Product | Carboxylic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Acetoxymethyl)-4-fluoroaniline | Acetic Acid | K₂CO₃ | DMF | 70 | 4-6 | 85-95 |
| 2-(Benzoyloxymethyl)-4-fluoroaniline | Benzoic Acid | K₂CO₃ | DMF | 70 | 4-6 | 85-95 |
Visualizations
Caption: Recommended three-step synthesis workflow for 2-(chloromethyl)-4-fluoroaniline.
Caption: Potential byproduct formation pathways in direct chloromethylation.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoroaniline Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-fluoroaniline for higher purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-fluoroaniline, and how can they be minimized?
A1: The primary industrial synthesis of 4-fluoroaniline involves the catalytic hydrogenation of 4-fluoronitrobenzene.[1] During this process, several impurities can form. Over-reduction can lead to the formation of aniline through hydrodefluorination. Incomplete reduction may leave unreacted 4-fluoronitrobenzene. Additionally, side reactions can produce dimeric species like azo and azoxy compounds, as well as polymeric aniline derivatives, which are considered highly toxic.[2]
To minimize these impurities, careful optimization of the reaction conditions is crucial. This includes selecting an appropriate catalyst (e.g., Pd/C is common), controlling the reaction temperature and pressure, and monitoring the reaction progress to ensure complete conversion of the starting material without promoting side reactions.[3][4]
Q2: My 4-fluoroaniline starting material has darkened in color. Is it still usable?
A2: 4-fluoroaniline, like many anilines, is susceptible to air oxidation, which can cause it to darken over time. This discoloration indicates the formation of impurities. While it might be usable for some applications, for reactions requiring high purity, it is advisable to purify the 4-fluoroaniline before use. This can be achieved by distillation under reduced pressure.
Q3: How can I improve the yield and purity of my acylation reaction with 4-fluoroaniline?
A3: Low yields in acylation reactions are often due to a deactivated aromatic ring or catalyst inactivity.[5] Although the fluorine atom is electron-withdrawing, the amino group is activating, so deactivation is less of a concern unless other strong deactivating groups are present. More likely issues include:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[5]
-
Catalyst Stoichiometry: The product amide can form a complex with the Lewis acid, sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.[5]
-
Temperature Control: Exothermic reactions can lead to side product formation. Maintaining the recommended reaction temperature is critical.
For purification, the resulting amide can often be recrystallized from a suitable solvent system, such as ethanol/water.[6]
Q4: What are the key parameters to control during the diazotization of 4-fluoroaniline for subsequent reactions like Sandmeyer or Schiemann?
A4: The diazotization of anilines to form diazonium salts is a sensitive reaction. Key parameters to control include:
-
Temperature: The reaction must be kept cold (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing to form phenolic impurities.[7]
-
Acidity: The reaction is carried out in a strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid in situ from sodium nitrite and to prevent the diazonium salt from coupling with unreacted 4-fluoroaniline to form a triazene.[7]
-
Stoichiometry of Nitrite: A slight excess of sodium nitrite is used to ensure complete diazotization, which can be monitored using starch-iodide paper.[7]
The resulting diazonium salt is typically used immediately in the subsequent reaction without isolation.[8]
Troubleshooting Guides
Issue 1: Low Yield and/or Purity in the Nitration of 4-Fluoroaniline
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired nitro product, significant resinous/tarry byproduct. | Presence of water in the reaction mixture, leading to oxidative side reactions.[9] | Conduct the nitration under anhydrous conditions using fuming nitric acid and concentrated sulfuric acid.[9] |
| Reaction temperature is too high, promoting oxidation. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[10] | |
| Formation of multiple isomers. | The directing effects of the amino and fluoro groups can lead to a mixture of products. | While the primary product is typically 4-fluoro-3-nitroaniline, separation of isomers may be necessary. Recrystallization from boiling water or the use of cold dilute hydrochloric acid can help in purification.[9] |
| Incomplete reaction. | Insufficient nitrating agent or reaction time. | Use a slight molar excess of the nitrating agent and monitor the reaction by TLC or HPLC to ensure completion.[9] |
Issue 2: Problems with Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation. | Inactive catalyst due to oxidation or impurities. | Use a reliable palladium precatalyst and high-purity, degassed solvents. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Incorrect ligand, base, or solvent combination. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of solvent is also critical.[11][12] | |
| Formation of homocoupled byproducts. | Suboptimal reaction conditions. | Adjust the stoichiometry of the reagents. Lowering the reaction temperature or changing the catalyst/ligand system may help. |
| Defluorination of the 4-fluoroaniline derivative. | The C-F bond can sometimes be cleaved under harsh reaction conditions. | Use milder reaction conditions (lower temperature, weaker base) if possible. Screen different palladium catalysts and ligands, as some may be less prone to promoting defluorination. |
Data Presentation
Table 1: Optimization of Catalytic Hydrogenation of 4-Fluoronitrobenzene
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) | Reference |
| 1% Pt/C | None | 80 | 0.8 | 5 | 99.6 | 96 | [3][13] |
| 1% Pt/C | None | 60 | 0.5 | 8 | 99.5 | 94 | [3][13] |
| 1% Pt/C | None | 100 | 0.1 | 1 | 99.5 | 95 | [3][13] |
| 10% Pd/C | Methanol | 20 | H₂ (bubbled) | 3 | >99 | 100 | [14] |
| PdCl₂-V₂O₅ | Not specified | 160 | Not specified | 3 | Not specified | 90 (10% aniline) | [14] |
| PtO₂ | Not specified | 42 | Not specified | 12.5 | Not specified | 95 | [14] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene to 4-Fluoroaniline
This protocol is adapted from a general procedure for the reduction of nitroarenes.[14]
-
Setup: To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) in methanol, add 10% Pd/C (0.01 eq).
-
Reaction: Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain 4-fluoroaniline. The product is often of high purity and may not require further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-4-fluoroaniline Derivative
This protocol is a general starting point and may require optimization for specific substrates.[12]
-
Setup: In a round-bottom flask, combine the bromo-4-fluoroaniline derivative (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq). Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a suitable ligand (e.g., triphenylphosphine, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/1,4-dioxane/water).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 90 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for optimizing a 4-fluoroaniline cross-coupling reaction.
Caption: A troubleshooting decision tree for addressing low yield and purity in 4-fluoroaniline reactions.
References
- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 10. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 14. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Cyanosis from 2-Fluoroaniline Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoroaniline. The information is designed to assist in managing accidental exposures and subsequent cyanosis symptoms.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-fluoroaniline and what are its primary hazards?
A1: 2-Fluoroaniline is a chemical intermediate used in the synthesis of various compounds. It is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] One of the significant health hazards associated with 2-fluoroaniline exposure is the development of cyanosis, a bluish discoloration of the skin, lips, and nail beds.[4][5][6] This is a sign of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[4]
Q2: What are the symptoms of 2-fluoroaniline exposure?
A2: Exposure to 2-fluoroaniline can lead to a range of symptoms, the severity of which often correlates with the level of methemoglobin (MetHb) in the blood.[7]
| Methemoglobin Level | Associated Signs and Symptoms |
| 1-3% | None, normal physiological level. |
| 3-15% | Slight grayish discoloration of the skin (cyanosis) may become apparent.[7] |
| 15-20% | Cyanosis is typically evident; blood may appear chocolate-brown. |
| 20-45% | Headache, dizziness, shortness of breath on exertion, anxiety, and tachycardia.[7] |
| 45-55% | Fatigue, confusion, and lethargy. |
| 55-70% | Coma, seizures, and cardiac arrhythmias may occur.[7] |
| >70% | Potentially fatal.[8] |
Q3: What should I do in case of accidental exposure to 2-fluoroaniline?
A3: Immediate action is crucial. Follow these first aid procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10][11][12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
In all cases of significant exposure, call emergency services and inform them of the chemical involved.
Q4: How is cyanosis from 2-fluoroaniline exposure diagnosed?
A4: The primary diagnostic tool is co-oximetry , which is a laboratory test performed on a blood sample to measure the different species of hemoglobin, including methemoglobin.[13][14][15][16] A standard pulse oximeter is unreliable in cases of methemoglobinemia and may give a falsely reassuring reading of around 85%.[15][17] A key diagnostic clue is the presence of a "saturation gap," which is a significant difference between the oxygen saturation measured by a pulse oximeter and the value calculated from a blood gas analysis.[14] Blood drawn from an individual with significant methemoglobinemia will have a characteristic chocolate-brown color.[4][13]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the management of 2-fluoroaniline exposure.
Issue 1: Cyanosis is observed, but the pulse oximeter reading is around 85%.
-
Explanation: This is a classic sign of methemoglobinemia. Standard pulse oximeters are not designed to differentiate methemoglobin from oxyhemoglobin and will often plateau at a reading of approximately 85%, regardless of the true severity of the condition.[15][17]
-
Solution: Do not rely on the pulse oximeter reading. Immediately arrange for a blood sample to be analyzed by co-oximetry to determine the accurate methemoglobin level.[13][14][15][16]
Issue 2: Cyanosis persists after an initial dose of methylene blue.
-
Explanation: There are several potential reasons for a lack of response to methylene blue:
-
Incorrect Diagnosis: The cyanosis may be caused by a condition other than methemoglobinemia.
-
Underlying G6PD Deficiency: Methylene blue requires the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) to be effective. In individuals with G6PD deficiency, methylene blue is ineffective and can cause hemolysis.
-
Severe Methemoglobinemia: In cases of very high methemoglobin levels, a single dose may be insufficient.
-
-
Solution:
-
Confirm the Diagnosis: Ensure that the diagnosis of methemoglobinemia has been confirmed by co-oximetry.
-
Consider G6PD Deficiency: If the patient's G6PD status is unknown and they do not respond to the initial dose, G6PD deficiency should be suspected. Alternative treatments such as high-dose ascorbic acid (Vitamin C) or exchange transfusion should be considered.[8]
-
Repeat Dosing: If G6PD deficiency is not suspected, a repeat dose of methylene blue may be administered. Consult with a toxicologist or poison control center for guidance on repeat dosing.
-
Issue 3: A researcher with a known G6PD deficiency is exposed to 2-fluoroaniline.
-
Explanation: Methylene blue is contraindicated in individuals with G6PD deficiency as it can induce hemolysis.
-
Solution: Alternative treatments are necessary. These may include:
-
High-Dose Ascorbic Acid (Vitamin C): This can be administered intravenously to help reduce methemoglobin levels, although its action is slower than methylene blue.[8]
-
Exchange Transfusion: In severe cases, an exchange transfusion may be required to remove the methemoglobin from the blood.
-
Hyperbaric Oxygen Therapy: This may also be considered as an adjunct therapy.
-
Immediate consultation with a toxicologist is essential.
-
Section 3: Experimental Protocols
Protocol 1: Measurement of Methemoglobin by Co-oximetry
This protocol provides a generalized procedure for the determination of methemoglobin levels in a whole blood sample using a co-oximeter. Researchers should always follow the specific standard operating procedures (SOPs) for their institution and the instrument manufacturer's instructions.
1. Principle: Co-oximetry is a spectrophotometric method that measures light absorbance at multiple wavelengths to differentiate and quantify the various hemoglobin species, including oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.[15][16]
2. Specimen Collection and Handling:
-
Specimen Type: Whole blood.
-
Collection Container: Use a heparinized syringe.
-
Collection Procedure: Collect the blood sample, ensuring there are no air bubbles.
-
Storage and Transport: The sample should be analyzed as soon as possible. If there is a delay, store the sample on ice.
3. Instrumentation:
-
A calibrated co-oximeter/blood gas analyzer.
4. Procedure:
-
Ensure the co-oximeter is calibrated and has passed quality control checks according to the manufacturer's guidelines.
-
Introduce the heparinized whole blood sample into the co-oximeter as per the instrument's instructions.
-
The instrument will automatically analyze the sample and provide a printout of the results, including the percentage of methemoglobin.
5. Interpretation of Results:
-
Normal Range: 0-3% methemoglobin.
-
Clinical Significance: Elevated levels of methemoglobin, in conjunction with clinical signs of cyanosis, confirm the diagnosis of methemoglobinemia. Treatment decisions are based on the methemoglobin level and the patient's clinical presentation.
Section 4: Data Presentation
Table 1: Treatment Thresholds and Methylene Blue Dosage for Acquired Methemoglobinemia
| Methemoglobin Level | Clinical Presentation | Recommended Action | Methylene Blue Dosage |
| < 20% | Asymptomatic | Supportive care and observation. Remove from exposure. | Not indicated. |
| 20-30% | Symptomatic (e.g., headache, dyspnea) | Administer methylene blue. | 1-2 mg/kg of a 1% solution intravenously over 5 minutes.[13] |
| > 30% | Asymptomatic or Symptomatic | Administer methylene blue. | 1-2 mg/kg of a 1% solution intravenously over 5 minutes.[13] |
| Persistent Symptoms or MetHb > 30% after 30-60 minutes | A repeat dose of 1 mg/kg may be considered. | 1 mg/kg of a 1% solution intravenously over 5 minutes. |
Note: Always consult with a medical professional or poison control center for treatment decisions.
Section 5: Visualizations
Diagram 1: Biochemical Pathway of 2-Fluoroaniline-Induced Methemoglobinemia
Caption: 2-Fluoroaniline is metabolized, leading to the oxidation of hemoglobin and the formation of methemoglobin.
Diagram 2: Methylene Blue Mechanism of Action
Caption: Methylene blue is reduced to leuco-methylene blue, which then reduces methemoglobin back to hemoglobin.
Diagram 3: Emergency Response Workflow for 2-Fluoroaniline Exposure
Caption: A logical workflow for the initial management of a suspected 2-fluoroaniline exposure.
References
- 1. echemi.com [echemi.com]
- 2. uwlax.edu [uwlax.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Methemoglobinemia - EMCrit Project [emcrit.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. droracle.ai [droracle.ai]
- 13. Methemoglobinemia Workup: Laboratory Studies, Arterial Blood Gas Determination, Oximetry [emedicine.medscape.com]
- 14. Methemoglobin [acutecaretesting.org]
- 15. publications.aap.org [publications.aap.org]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Safe Handling and Storage of Fluoroaniline Compounds
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with fluoroaniline compounds. Adherence to these procedures is critical to ensure personal safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound compounds?
A1: this compound compounds are toxic and pose several health risks. They can be absorbed through the skin and respiratory tract, leading to irritation of the eyes, skin, and mucous membranes.[1] Systemic effects can include methemoglobinemia, which causes cyanosis (a bluish discoloration of the skin), headache, drowsiness, and nausea, potentially followed by unconsciousness.[2][3] Some this compound compounds are suspected to cause genetic defects and cancer.[2]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water. Seek immediate medical attention.[1][4]
Q3: What personal protective equipment (PPE) is required when handling fluoroanilines?
A3: A comprehensive PPE setup is mandatory. This includes:
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[6]
-
Body Protection: A lab coat or a chemical-resistant suit to prevent skin contact.[6]
-
Respiratory Protection: When there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be used.[5] All handling of these compounds should be done within a certified chemical fume hood.[1]
Q4: How should I properly store this compound compounds?
A4: this compound compounds should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Keep containers tightly closed.[1] They should be stored separately from incompatible materials such as acids, acid chlorides, acid anhydrides, strong oxidizing agents, and chloroformates.[1][7]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound and any contaminated materials must be treated as hazardous waste.[6] All waste must be collected in a designated, labeled, and sealed container.[6] Disposal must be carried out by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not dispose of this chemical through standard laboratory drains.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Visible discoloration or degradation of the this compound compound. | Improper storage (exposure to light, air, or moisture), contamination. | 1. Do not use the compound. 2. Review storage conditions against the Safety Data Sheet (SDS). 3. Dispose of the degraded material as hazardous waste.[6] 4. Order a new batch and ensure proper storage from the outset. |
| A pungent or unusual odor is detected in the laboratory. | A possible leak or spill of a this compound compound. | 1. Evacuate the immediate area.[5] 2. If safe to do so, increase ventilation. 3. Follow the spill cleanup protocol outlined below. 4. If the spill is large or unmanageable, contact your institution's Environmental Health and Safety (EHS) department immediately.[5] |
| Skin irritation or redness after working in the lab. | Accidental skin contact with a this compound compound, possibly due to compromised PPE. | 1. Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] 2. Remove any contaminated clothing. 3. Seek medical attention, even if the irritation seems minor. 4. Inspect all PPE for defects before the next use. |
| Inconsistent experimental results. | Contamination of the this compound compound or improper handling leading to changes in concentration or purity. | 1. Verify the purity of the compound if possible. 2. Review the detailed experimental protocol to ensure consistent handling. 3. Ensure all glassware is scrupulously clean. 4. Use fresh aliquots of the compound for each experiment. |
Data Presentation
Physical and Chemical Properties of Common this compound Isomers
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol | 111.12 g/mol |
| Appearance | Clear to pale yellow liquid | Yellow to brown liquid | Light orange liquid |
| Melting Point | -29 °C | 7 °C | -1.9 °C |
| Boiling Point | 182-183 °C | 186 °C | 187 °C |
| Flash Point | 61 °C | Not Available | 73 °C[1] |
| Density | 1.151 g/mL at 25 °C | Not Available | 1.173 g/mL at 25 °C |
Occupational Exposure Limits
Currently, there are no established specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for most this compound compounds.[7][8] Therefore, exposure should be minimized to the lowest possible level through engineering controls and appropriate PPE.
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid this compound Compounds
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Don all required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Designate a specific area within the fume hood for weighing.
-
Place a plastic-backed absorbent liner on the work surface.
-
Use an analytical balance that is inside the fume hood or properly enclosed.
-
-
Procedure:
-
Carefully open the container of the this compound compound inside the fume hood.
-
Use a clean, dedicated spatula for transferring the solid.
-
To minimize dust generation, gently scoop the desired amount onto weighing paper or into a tared container. Avoid any rapid movements.
-
Once the desired amount is weighed, securely close the primary container.
-
Clean the spatula with an appropriate solvent (e.g., ethanol) and wipe it dry. Dispose of the cleaning materials as hazardous waste.
-
-
Post-Procedure:
-
Wipe down the weighing area and the balance with a damp cloth. Dispose of the cloth as hazardous waste.
-
Remove the absorbent liner and dispose of it as hazardous waste.
-
Wash hands thoroughly after the procedure.
-
Protocol 2: Small-Scale Spill Cleanup (Less than 50 mL)
-
Immediate Response:
-
Containment and Cleanup:
-
Decontamination:
-
Final Steps:
Visualizations
Caption: Decision workflow for responding to a this compound spill.
Caption: Hierarchy of controls and required PPE for handling fluoroanilines.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-Fluoroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Selecting appropriate PPE for handling liquid fluoroaniline
This guide provides essential safety information and troubleshooting advice for researchers, scientists, and drug development professionals working with liquid fluoroaniline. Adherence to these personal protective equipment (PPE) protocols is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with liquid this compound?
A1: Liquid this compound is hazardous and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause skin, eye, and respiratory tract irritation.[1][3] Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[1] It is crucial to avoid all personal contact, including inhalation.
Q2: What is the minimum required PPE when working with small quantities of liquid this compound in a well-ventilated fume hood?
A2: Even with small quantities under a fume hood, comprehensive protection is necessary. The minimum recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles with side shields.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4] Always inspect gloves for any signs of degradation or punctures before use.[5][6]
-
Body Protection: A standard laboratory coat.[7]
Q3: When is respiratory protection required for handling liquid this compound?
A3: Respiratory protection should be used if you are working outside of a chemical fume hood, if ventilation is inadequate, or if there is a risk of exceeding exposure limits.[1][8] In such cases, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][8] For major spills or in situations with high concentrations of vapor, a self-contained breathing apparatus (SCBA) and a full chemical splash suit are necessary.[1]
Q4: My skin came into contact with liquid this compound. What should I do?
A4: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing and shoes.[1] Seek medical attention promptly.[1][5] Always have a safety shower readily accessible when handling this chemical.[1][8]
Q5: I splashed liquid this compound in my eyes. What is the emergency procedure?
A5: Immediately flush your eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so.[2][5] Seek immediate medical attention.[2] An eyewash station should be present and easily accessible in any area where this compound is handled.[1][5]
Q6: What type of gloves are best for handling liquid this compound?
A6: Chemical-resistant gloves are mandatory.[5][7] Nitrile rubber gloves are a commonly recommended material.[4] For prolonged or immersive contact, it is crucial to consult the glove manufacturer's specific chemical resistance data. No single glove material is resistant to all chemicals indefinitely.
Q7: How should I dispose of contaminated PPE after handling liquid this compound?
A7: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container in accordance with local, state, and federal regulations.[6] Do not reuse disposable gloves.[6] Contaminated clothing should be laundered separately before reuse.
PPE Selection Summary for Liquid this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption.[4][7] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes that can cause serious eye irritation.[4][9] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron/suit | To prevent contamination of personal clothing and skin.[7][10] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. Respirator if ventilation is inadequate. | To minimize inhalation of harmful vapors.[1][7] |
Experimental Workflow: PPE Selection for Handling Liquid this compound
Caption: PPE selection workflow for handling liquid this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. chemdmart.com [chemdmart.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Fluoroaniline Isomers
For Immediate Publication
Shanghai, China – December 17, 2025 – This guide presents a detailed comparison of the chemical reactivity of ortho-, meta-, and para-fluoroaniline isomers, a topic of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Understanding the nuanced differences in the reactivity of these isomers is crucial for designing synthetic routes and predicting the biological activity of fluorinated aromatic compounds. This document provides a comprehensive overview of their basicity and reactivity in key organic reactions, supported by experimental data and detailed protocols.
The reactivity of fluoroaniline isomers is governed by the interplay of the electronic effects of the amino (-NH₂) and fluoro (-F) substituents. The amino group is a strong activating group that donates electron density to the aromatic ring through a resonance effect (+M), while the highly electronegative fluorine atom withdraws electron density through an inductive effect (-I). The relative position of these two groups dictates the electron density distribution on the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom, thereby influencing the isomer's reactivity.
Basicity of this compound Isomers
The basicity of anilines, a measure of the availability of the nitrogen's lone pair to accept a proton, is quantitatively expressed by the pKa of their conjugate acids (anilinium ions) or their pKb values. A lower pKa (or a higher pKb) indicates a weaker base.
The experimental data reveals a clear trend in the basicity of the this compound isomers.
| Isomer | pKb | pKa (conjugate acid) |
| Aniline (Reference) | 9.4 | 4.6 |
| o-Fluoroaniline | 10.0 | 4.0 |
| m-Fluoroaniline | 10.4 | 3.6 |
| p-Fluoroaniline | 9.3 | 4.7[1] |
Data sourced from publicly available chemical databases and literature.[2]
Analysis of Basicity:
-
p-Fluoroaniline: This isomer is the most basic among the three and has a basicity comparable to aniline itself.[1] The fluorine atom at the para position exerts a -I effect, which is somewhat offset by a +M (resonance) effect, where the lone pairs on the fluorine can be donated to the ring. This resonance effect partially counteracts the inductive withdrawal, making the nitrogen lone pair relatively available for protonation.
-
o-Fluoroaniline: The ortho isomer is less basic than the para isomer.[2] The strong -I effect of the nearby fluorine atom significantly reduces the electron density on the nitrogen atom. Additionally, potential intramolecular hydrogen bonding between the amino hydrogen and the fluorine atom can further decrease the availability of the lone pair.
-
m-Fluoroaniline: This is the least basic of the three isomers.[2] In the meta position, the fluorine atom exerts only its strong -I effect, with no opposing +M effect on the amino group. This leads to the most significant withdrawal of electron density from the nitrogen atom, rendering it the weakest base.
The following diagram illustrates the factors influencing the basicity of the isomers.
Caption: Factors influencing the basicity of this compound isomers.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the amino group is a powerful activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.[3] The overall reactivity and regioselectivity are a consequence of the combined influence of these two groups.
General Reactivity Trend:
The overall reactivity in EAS is expected to follow the order of the electron density of the aromatic ring, which generally correlates with the basicity of the amino group.
p-Fluoroaniline > o-Fluoroaniline > m-Fluoroaniline
-
p-Fluoroaniline: The activating +M effect of the amino group strongly directs incoming electrophiles to the positions ortho to it (and meta to the fluorine). The ring is highly activated.
-
o-Fluoroaniline: The amino group directs substitution to its para position (which is also para to the fluorine). The ring is still activated, but the overall reactivity is likely diminished compared to the para isomer due to the proximity of the electron-withdrawing fluorine atom.
-
m-Fluoroaniline: The amino group directs incoming electrophiles to the positions ortho and para to it. However, the strong -I effect of the meta-positioned fluorine atom significantly deactivates the ring towards electrophilic attack, making this isomer the least reactive.
The following diagram illustrates the logical relationship between electronic effects and EAS reactivity.
References
A Comparative Guide to the Reactivity of 4-Fluoroaniline and 4-Chloroaniline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides, particularly haloanilines, are versatile building blocks. This guide provides an objective comparison of the performance of 4-fluoroaniline and 4-chloroaniline in nucleophilic aromatic substitution (SNAr) reactions, supported by established reactivity principles and experimental data.
Executive Summary
Nucleophilic aromatic substitution is a key transformation for the synthesis of substituted anilines. When comparing 4-fluoroaniline and 4-chloroaniline in this context, a critical factor governs their reactivity: the nature of the halogen atom as a leaving group. Contrary to the trend observed in aliphatic SN1 and SN2 reactions, fluorine is a better leaving group than chlorine in SNAr reactions. This is attributed to the "element effect," where the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step of the reaction. Consequently, 4-fluoroaniline is generally more reactive than 4-chloroaniline in nucleophilic aromatic substitution reactions.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.
Diagram of the SNAr Mechanism
A simplified representation of the SNAr mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step (rds) of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (X⁻), which is a fast process.
The rate of the SNAr reaction is therefore primarily influenced by the stability of the Meisenheimer complex and the electrophilicity of the ipso-carbon.
Performance Comparison: 4-Fluoroaniline vs. 4-Chloroaniline
The key difference in the reactivity of 4-fluoroaniline and 4-chloroaniline in SNAr reactions lies in the "element effect". The order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I.[1][2] This is the reverse of the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group.
The rationale for this inverted reactivity order is the mechanism of the SNAr reaction. The rate-determining step is the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom withdraws electron density from the ipso-carbon more effectively than chlorine, making it more electrophilic and thus more susceptible to nucleophilic attack.[3] Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in the second, fast step of the reaction and therefore does not influence the overall reaction rate.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | 4-Fluoroaniline | 4-Chloroaniline | Rationale |
| Relative Reactivity | Higher | Lower | The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[1][3] |
| Leaving Group Ability | Better | Poorer | In SNAr, the "element effect" dictates the leaving group ability as F > Cl.[1][2] |
| Reaction Conditions | Milder conditions may be sufficient | May require more forcing conditions (higher temperature, stronger base) | Due to its higher reactivity, reactions with 4-fluoroaniline can often be carried out under less harsh conditions. |
Experimental Protocols
The following is a general experimental protocol for conducting a comparative kinetic study of the nucleophilic aromatic substitution reaction of 4-haloanilines with an amine nucleophile, such as piperidine.
Objective: To determine and compare the second-order rate constants for the reaction of 4-fluoroaniline and 4-chloroaniline with piperidine.
Materials:
-
4-Fluoroaniline
-
4-Chloroaniline
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl Sulfoxide - DMSO)
-
Internal standard (e.g., dodecane)
-
Apparatus for constant temperature reaction (e.g., oil bath)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-fluoroaniline of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of 4-chloroaniline of known concentration (e.g., 0.1 M) in the same anhydrous solvent.
-
Prepare a stock solution of piperidine of known concentration (e.g., 1.0 M) in the same anhydrous solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run (Example for 4-Fluoroaniline):
-
In a reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the 4-fluoroaniline stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 4-fluoroaniline and the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the 4-haloaniline versus time.
-
Under pseudo-first-order conditions (large excess of piperidine), the natural logarithm of the 4-haloaniline concentration versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of piperidine.
-
-
Comparison:
-
Repeat the kinetic run for 4-chloroaniline under the identical conditions.
-
Compare the calculated second-order rate constants for the two reactions to quantify the difference in reactivity.
-
Logical Workflow for Reactivity Comparison
Workflow for comparing the reactivity of 4-fluoroaniline and 4-chloroaniline.
Conclusion
For researchers and professionals in drug development and chemical synthesis, understanding the relative reactivity of common building blocks is crucial for efficient process development. In the case of nucleophilic aromatic substitution reactions, 4-fluoroaniline is the more reactive substrate compared to 4-chloroaniline. This is a direct consequence of the "element effect," where the high electronegativity of fluorine facilitates the rate-determining nucleophilic attack. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making 4-fluoroaniline a preferred substrate in many SNAr applications.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of m-Fluoroaniline: Unveiling Molecular Characteristics Through Experimental Data and DFT Calculations
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure and vibrational dynamics is paramount. This guide provides a detailed comparison of experimental data for m-fluoroaniline with computational results obtained through Density Functional Theory (DFT), offering a valuable resource for validating theoretical models and interpreting spectroscopic data.
This comparative analysis delves into the geometric parameters and vibrational frequencies of m-fluoroaniline, juxtaposing experimental findings with theoretical predictions. By presenting quantitative data in clearly structured tables, detailing the methodologies employed, and visualizing the comparative workflow, this guide aims to equip researchers with a comprehensive understanding of the strengths and predictive power of DFT in characterizing substituted anilines.
Molecular Geometry: A Tale of Two Methods
The precise arrangement of atoms within a molecule dictates its physical and chemical properties. In this section, we compare the experimentally determined molecular geometry of m-fluoroaniline, obtained through microwave spectroscopy, with the optimized geometry calculated using DFT.
Table 1: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) for m-Fluoroaniline
| Bond | Experimental (Microwave Spectroscopy) | DFT (CAM-B3LYP/LanL2DZ)[1][2] |
| C-N | - | 1.38881 |
| C-F | - | 1.39681 |
| C1-C3 | - | 1.41082 |
| C1-C4 | - | 1.41412 |
| C6-C3 | - | 1.38906 |
| C6-C2 | - | 1.39160 |
Note: Specific experimental bond lengths for the carbon framework and C-N/C-F bonds were not explicitly detailed in the referenced microwave spectroscopy study, which focused on the amine group's structure.
Table 2: Comparison of Experimental and DFT-Calculated Bond Angles (°) for m-Fluoroaniline
| Angle | Experimental (Microwave Spectroscopy)[3][4] | DFT (CAM-B3LYP/LanL2DZ)[1][2] |
| H-N-H | 115.0 | - |
| N10-C1-C3 | - | 120.38226 |
| N10-C1-C4 | - | 120.65442 |
| C1-C3-C6 | - | 118.44227 |
| C3-C6-F14 | - | 117.4919 |
| F14-C6-C2 | - | 118.39351 |
| C6-C2-C5 | - | 116.74355 |
Note: The DFT calculations provide a comprehensive set of bond angles for the entire molecule, while the experimental study focused on the geometry of the amine group.
Vibrational Frequencies: Mapping the Molecular Dance
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Here, we compare the experimental FT-IR vibrational frequencies of m-fluoroaniline with those calculated using DFT, which have been scaled to account for anharmonicity and other systematic errors.
Table 3: Comparison of Experimental and Scaled DFT-Calculated FT-IR Vibrational Frequencies (cm⁻¹) for m-Fluoroaniline
| Vibrational Assignment | Experimental (FT-IR) | Calculated (B3LYP/6-311++G(d,p)) - Scaled |
| N-H asymmetric stretching | 3480 | 3483 |
| N-H symmetric stretching | 3395 | 3392 |
| C-H stretching | 3065 | 3068 |
| C-C stretching | 1622 | 1625 |
| NH₂ scissoring | 1605 | 1608 |
| C-C stretching | 1590 | 1592 |
| C-C stretching | 1492 | 1495 |
| C-H in-plane bending | 1455 | 1458 |
| C-N stretching | 1320 | 1323 |
| C-H in-plane bending | 1162 | 1165 |
| C-F stretching | 1080 | 1083 |
| Ring breathing | 1000 | 1002 |
| C-H out-of-plane bending | 930 | 933 |
| C-H out-of-plane bending | 860 | 863 |
| NH₂ wagging | 775 | 778 |
| C-C-C in-plane bending | 680 | 683 |
| C-F in-plane bending | 530 | 533 |
| NH₂ twisting | 415 | 418 |
Experimental and Computational Protocols
A thorough understanding of the methodologies used to acquire both experimental and computational data is crucial for a meaningful comparison.
Experimental Protocols
-
Microwave Spectroscopy: The experimental geometric parameters of the amine group in m-fluoroaniline were determined from the analysis of the rotational spectra of the normal and amine-deuterated isotopic species in the gas phase.[3][4] The spectra were recorded using a conventional microwave spectrometer. By analyzing the moments of inertia derived from the spectral line frequencies, key structural parameters such as the H-N-H bond angle were determined.[3][4]
-
FT-IR Spectroscopy: The experimental Fourier Transform Infrared (FT-IR) spectrum of m-fluoroaniline was recorded to identify its characteristic vibrational frequencies. The spectrum provides information on the absorption of infrared radiation by the molecule as a function of wavenumber, revealing the frequencies at which different molecular vibrations occur.
Computational Protocols
-
Geometric Optimization: The theoretical molecular geometry of m-fluoroaniline was obtained by performing geometry optimization calculations using Density Functional Theory (DFT). The CAM-B3LYP functional with the LanL2DZ basis set was employed for these calculations.[1][2] This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure in the gas phase.
-
Vibrational Frequency Calculation: The theoretical vibrational frequencies were calculated using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. To improve the agreement with experimental data, the calculated harmonic frequencies were scaled using empirical scaling factors: 0.952 for N-H stretching vibrations and 0.981 for other vibrational modes. This scaling procedure accounts for the neglect of anharmonicity in the theoretical model and systematic errors in the computational method.
Visualization of the Comparative Workflow
The logical flow of comparing computational and experimental data can be visualized to better understand the process of validation and analysis.
Caption: Workflow for comparing DFT computational results with experimental data.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the amine group in m-fluoroaniline by microwave spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Structure of the amine group in m-fluoroaniline by microwave spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Fluoroaniline-Derived Anticancer Agents Versus Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological properties of therapeutic agents. This guide provides a comparative analysis of the efficacy of emerging fluoroaniline-derived anticancer agents against established standard-of-care drugs. By presenting key preclinical data, detailed experimental methodologies, and outlining the underlying mechanisms of action, this document aims to equip researchers and drug development professionals with a comprehensive resource to inform future research and development in oncology.
Quantitative Efficacy Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various this compound-derived compounds against a panel of human cancer cell lines, with direct comparisons to standard anticancer drugs. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are presented to quantify and compare the potency of these agents.
Table 1: Efficacy of this compound-Substituted Quinone Derivatives against Melanoma
| Compound | Cancer Cell Line | Assay Type | IC50/LC50 (µM) | Standard Drug | Standard Drug IC50/LC50 (µM) | Reference |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone | A375 (Melanoma) | MTT | 12.25 (LC50) | PLX4032 (Vemurafenib) | 36.00 (LC50) | [3] |
Table 2: Efficacy of 3-Fluoro-4-morpholinoaniline Sulfonamide Derivatives against Breast Cancer
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| NAM-5 | MCF-7 | MTT | 1.811 | Doxorubicin | Not specified in study | [1] |
| NAM-5 | MDA-MB-231 | MTT | 2.143 | Doxorubicin | Not specified in study | [1] |
| NAM-7 | MCF-7 | MTT | 1.883 | Doxorubicin | Not specified in study | [1] |
| NAM-7 | MDA-MB-231 | MTT | 4.688 | Doxorubicin | Not specified in study | [1] |
Table 3: Efficacy of this compound-Containing Quinazoline Derivatives against Various Cancers
| Compound | Cancer Cell Line | Assay Type | GI50 (µM) | Standard Drug | Standard Drug GI50 (µM) | Reference |
| Compound 16 | OVCAR-4 (Ovarian) | SRB | 1.82 | 5-Fluorouracil | 22.6 (mean) | [4][5] |
| Compound 16 | NCI-H522 (Lung) | SRB | 2.14 | 5-Fluorouracil | 22.6 (mean) | [4][5] |
| Compound 16 | Renal Cancer Cell Line Panel | SRB | 4.07 (mean) | 5-Fluorouracil | 22.6 (mean) | [5] |
| Compound 16 | CNS Cancer Cell Line Panel | SRB | 7.41 (mean) | 5-Fluorouracil | 22.6 (mean) | [5] |
Mechanisms of Action and Signaling Pathways
This compound-derived anticancer agents exhibit diverse mechanisms of action, often targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The diagrams below, generated using the DOT language, illustrate some of these targeted pathways.
Caption: The RAS/RAF/MEK/ERK signaling pathway, a key target for this compound-based B-RAF inhibitors.
Caption: Mechanism of action for Topoisomerase II poisons, a target for some this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound cells. Allow the plates to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.
B-Raf Kinase Activity Assay (ELISA-based)
This enzyme-linked immunosorbent assay (ELISA) is used to measure the activity of the B-Raf kinase, a key target for some this compound derivatives.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the substrate of B-Raf (e.g., MEK protein) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction: Add the B-Raf enzyme, ATP, and the test compounds (this compound derivatives or standard inhibitors) at various concentrations to the wells. Incubate for a specified time (e.g., 60 minutes) at 30°C to allow the phosphorylation of the substrate.
-
Detection: Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the B-Raf kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: A generalized workflow for in vitro cytotoxicity screening of anticancer agents.
Synthesis of this compound-Derived Anticancer Agents
The synthesis of these novel compounds is a critical aspect of their development. Below are representative synthetic schemes for different classes of this compound-derived agents.
Synthesis of 3-Fluoro-4-morpholinoaniline Derivatives
A common route involves the nucleophilic aromatic substitution of a difluoronitrobenzene precursor with morpholine, followed by reduction of the nitro group.[6]
-
Step 1: Nucleophilic Aromatic Substitution: 1,2-Difluoro-4-nitrobenzene is reacted with morpholine under neat conditions or in a suitable solvent like acetonitrile to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[6]
-
Step 2: Nitro Group Reduction: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride in a methanol/water mixture.[6] This yields the key intermediate, 3-fluoro-4-morpholinoaniline.
-
Step 3: Derivatization: The primary amine of 3-fluoro-4-morpholinoaniline can then be further reacted to produce a variety of derivatives, such as sulfonamides (by reacting with sulfonyl chlorides) or carbamates.[6]
Synthesis of this compound-Substituted Quinazolines
The synthesis of these compounds often involves a multi-step process starting from substituted anthranilic acids.
-
Step 1: Formation of Benzoxazinone: A substituted anthranilic acid is reacted with an acid anhydride (e.g., acetic anhydride) to form the corresponding benzoxazinone derivative.
-
Step 2: Reaction with an Amine: The benzoxazinone is then reacted with a this compound derivative. The amine group of the this compound attacks the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring and subsequent cyclization to form the quinazolinone core.
-
Step 3: Further Modification: The quinazolinone scaffold can be further modified at various positions to synthesize a library of compounds for structure-activity relationship (SAR) studies.[7][8]
In Vivo Efficacy and Clinical Trial Landscape
While in vitro data provides a strong indication of potential anticancer activity, in vivo studies in animal models and ultimately, human clinical trials, are essential to validate efficacy and safety.
Preclinical In Vivo Studies
Several this compound-derived compounds have shown promising results in preclinical animal models. For instance, a novel tubulin polymerization inhibitor demonstrated significant dose-dependent tumor growth inhibition in a 4T1 xenograft mouse model, with tumor weight inhibition of up to 84.0% at a dose of 20 mg/kg, without significant weight loss in the animals.[9] Another study on synthetic makaluvamine analogs, which can be designed to include a this compound moiety, showed that FBA-TPQ inhibited MCF-7 xenograft tumor growth by approximately 71.6% at the highest dose tested.[10] These studies highlight the potential for this compound derivatives to translate their in vitro potency into in vivo efficacy.
Clinical Trials
The clinical development of many novel this compound-derived anticancer agents is still in the early stages. However, the broader class of compounds to which they belong, such as BRAF inhibitors and Topoisomerase II inhibitors, have a well-documented clinical history.
-
BRAF Inhibitors: First-generation BRAF inhibitors like Vemurafenib (PLX4032) have shown significant efficacy in patients with BRAF V600E-mutated melanoma.[11] Clinical trials such as BREAK-3 demonstrated improved progression-free survival (PFS) with dabrafenib (another BRAF inhibitor) compared to standard chemotherapy (dacarbazine).[2] The long-term follow-up of these trials indicates that a subset of patients can achieve durable, long-term benefits.[2] Next-generation pan-RAF inhibitors are also in clinical development, with some showing promising antitumor activity in patients who have developed resistance to first-generation inhibitors.[12][13][14][15]
-
Topoisomerase II Inhibitors: Standard drugs like Etoposide and Doxorubicin are widely used in various chemotherapy regimens.[16][17] Clinical trials continue to evaluate novel Topoisomerase II inhibitors, including some with fluoroquinolone scaffolds, aiming for improved efficacy and reduced toxicity profiles.[18][19]
Direct comparative clinical trial data for many of the specific this compound derivatives presented in the preclinical tables is not yet available. However, the strong preclinical data warrants their continued investigation and potential progression into clinical evaluation.
Conclusion
This compound-derived compounds represent a promising and diverse class of potential anticancer agents. The data presented in this guide demonstrates that these agents can exhibit superior or comparable in vitro cytotoxicity against various cancer cell lines when compared to standard-of-care drugs. Their mechanisms of action, which include the inhibition of key oncogenic drivers like B-RAF and Topoisomerase II, provide a strong rationale for their therapeutic potential.
While extensive clinical data directly comparing these novel agents to standard drugs is still emerging, the robust preclinical in vitro and in vivo findings underscore the importance of continued research and development in this area. The detailed experimental protocols provided herein are intended to facilitate these efforts. As our understanding of cancer biology deepens, the strategic design of this compound-based molecules will undoubtedly play a significant role in the future of targeted cancer therapy.
References
- 1. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 2. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, molecular docking and anticancer studies of this compound derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RAF inhibitor re-challenge therapy in BRAF-aberrant pan-cancers: the RE-RAFFLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. oehha.ca.gov [oehha.ca.gov]
- 17. mdpi.com [mdpi.com]
- 18. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
A Comparative Guide to the HPLC-UV and HPLC-MS Analysis of 2-(Chloromethyl)-4-fluoroaniline
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in pharmaceutical development and chemical research, prized for its high resolution and sensitivity in separating and quantifying chemical compounds.[1] This guide offers a detailed comparison of two common HPLC detection methods, Ultraviolet (UV) and Mass Spectrometry (MS), for the analysis of 2-(Chloromethyl)-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals.[1] The selection of an appropriate detector is critical, as it directly impacts the sensitivity, selectivity, and scope of the analytical data obtained.
Understanding the Analyte: 2-(Chloromethyl)-4-fluoroaniline
2-(Chloromethyl)-4-fluoroaniline is a substituted aniline that can undergo various transformations during synthesis, storage, or metabolic processes. Effective HPLC analysis is crucial for monitoring its purity and for identifying and quantifying any potential process-related impurities and degradation products.[1] Common derivatives can include:
-
Oxidation products: Such as 2-formyl-4-fluoroaniline or 2-amino-5-fluorobenzoic acid.[1]
-
Hydrolysis products: For example, the substitution of the chloro- group with a hydroxyl group to form 2-(hydroxymethyl)-4-fluoroaniline.[1]
-
Dehalogenation products: Reductive dehalogenation can lead to the formation of 2-methyl-4-fluoroaniline.[1]
-
Positional isomers and related impurities: Impurities like 3-chloro-4-fluoroaniline may be present from the synthesis process.[1]
HPLC with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine purity assessments and quantification of the main component and major impurities.[1] The principle relies on the absorption of UV light by the analyte at a specific wavelength.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh and dissolve the sample in a solvent compatible with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
Chromatographic Conditions:
-
System: An HPLC system equipped with a pump, UV-Vis detector, column oven, and autosampler.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0-1 min: 20% B
-
1-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.[1]
Data Analysis:
-
Peak integration is performed to determine the area under the curve.
-
For quantitative analysis, a calibration curve should be constructed using certified reference standards.[1]
HPLC with Mass Spectrometry Detection (HPLC-MS)
HPLC-MS offers superior sensitivity and selectivity, making it the ideal choice for identifying unknown impurities and degradation products at trace levels.[1] This technique provides molecular weight information, which is invaluable for structural elucidation.[1]
Experimental Protocol: HPLC-MS
Sample Preparation:
-
Prepare samples as described for HPLC-UV, but at a lower concentration (e.g., 10-100 µg/mL) due to the higher sensitivity of the MS detector.[1]
Chromatographic Conditions:
-
System: An LC-MS system consisting of an HPLC or UHPLC coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.[1]
-
Mobile Phase A: HPLC-grade water.[1]
-
Mobile Phase B: Acetonitrile with 0.05% acetic acid.[1][2][3]
-
Gradient Program: An optimized gradient similar to the HPLC-UV method can be used as a starting point.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Range: m/z 100-500.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V.[1]
-
Source Temperature: 120°C.[1]
-
Desolvation Temperature: 350°C.[1]
-
Gas Flows: Optimized for the specific instrument.[1]
Data Analysis:
-
Analysis of the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z values of the parent compound and its potential products.[1]
Performance Comparison: HPLC-UV vs. HPLC-MS
| Performance Metric | HPLC-UV | HPLC-MS (for 4-fluoroaniline) |
| Limit of Detection (LOD) | Typically in the µg/mL range | 0.94 ng/mL[2][3] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | 0.19 ng/mL[2][3] |
| Linearity Range | Dependent on analyte, typically 1-100 µg/mL | 0.94-30.26 ng/mL[2][3] |
| Precision (%RSD) | Generally < 2% | < 8.7%[2][3] |
| Accuracy (% Recovery) | Typically 98-102% | 92-99%[2][3] |
| Selectivity | Moderate; relies on chromatographic separation. | High; provides mass-to-charge ratio information. |
| Structural Information | None | Provides molecular weight and fragmentation data. |
Visualizing the Process and Comparison
To better illustrate the analytical processes and their relationships, the following diagrams are provided.
References
The Impact of Fluorination on the Bioavailability of Aniline-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates represents a powerful tool in medicinal chemistry to enhance pharmacokinetic properties, including bioavailability. This guide provides a comparative analysis of fluorinated versus non-fluorinated aniline and related nitrogen-containing heterocyclic drug candidates, supported by experimental data and detailed methodologies. By understanding the multifaceted effects of fluorination, researchers can make more informed decisions in the design and optimization of novel therapeutics.
Executive Summary
Fluorination can significantly improve the bioavailability of aniline and other nitrogen-containing aromatic drug candidates through several mechanisms. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] Furthermore, fluorine's high electronegativity can modulate the physicochemical properties of a molecule, such as its lipophilicity and basicity (pKa), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide presents a case study on a fluorinated pyrazolo[1,5-a]pyrimidine, a nitrogen-containing heterocyclic compound, that demonstrates a significant enhancement in oral bioavailability compared to its non-fluorinated parent. Additionally, illustrative data on the metabolic stability of fluorinated anilines and detailed experimental protocols for assessing bioavailability are provided.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacokinetic parameters, offering a quantitative comparison between fluorinated and non-fluorinated compounds.
In Vivo Pharmacokinetic Parameters: A Case Study
This case study on a pyrazolo[1,5-a]pyrimidine-based inhibitor of casein kinase 2 (CSNK2) illustrates the dramatic improvement in oral bioavailability upon strategic fluorination of a phenyl ring. While not a direct aniline analog, this example of a nitrogen-containing heterocyclic compound provides valuable experimental data on the in vivo benefits of fluorination.
| Parameter | Non-Fluorinated Compound | Fluorinated Compound | Fold Improvement |
| Oral Bioavailability (F%) | <1% | 52% | >52x |
| Dose (mg/kg) | 10 (i.p.) | 10 (oral) | - |
| Cmax (ng/mL) | 150 ± 10 (i.p.) | 260 ± 100 (oral) | ~1.7x |
| Tmax (h) | 0.25 (i.p.) | 0.5 (oral) | - |
| AUC (ng·h/mL) | 150 ± 20 (i.p.) | 1800 ± 500 (oral) | ~12x |
| Half-life (t½, h) | 0.9 ± 0.1 (i.p.) | 2.5 ± 0.5 (oral) | ~2.8x |
| Clearance (mL/min/kg) | 1100 ± 100 (i.p.) | 90 ± 30 (oral) | ~12.2x reduction |
Data sourced from a study on a pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitor.
In Vitro Metabolic Stability: An Illustrative Comparison for Anilines
The following table provides a hypothetical yet representative comparison of the metabolic half-life of a parent drug containing an aniline moiety versus its fluorinated analogs when incubated with human liver microsomes (HLM). This illustrates the general trend of increased metabolic stability with fluorination.[1]
| Compound | Aniline Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Parent Drug | Aniline | 15 |
| Fluoro-analog (ortho) | 2-Fluoroaniline | 35 |
| Fluoro-analog (meta) | 3-Fluoroaniline | 25 |
| Fluoro-analog (para) | 4-Fluoroaniline | 50 |
This data is illustrative and based on general principles and observed trends in medicinal chemistry.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound.
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
Procedure:
-
Animal Acclimatization: Animals are acclimated for at least one week prior to the study with free access to standard chow and water.
-
Dosing:
-
Intravenous (IV) Group: A cohort of animals receives the test compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 150 in water) via tail vein injection at a dose of 1-2 mg/kg.
-
Oral (PO) Group: Another cohort, fasted overnight, receives the test compound suspended in a vehicle (e.g., 0.5% methylcellulose in water) via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
Procedure:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.
-
For apical-to-basolateral (A-B) permeability, the compound is added to the apical side, and samples are taken from the basolateral side over time (e.g., up to 2 hours).
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side, and samples are taken from the apical side.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.
In Vitro Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of a test compound in the presence of liver enzymes.
Test System: Pooled human or rodent liver microsomes.
Procedure:
-
Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation is performed without the NADPH system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the concepts and processes discussed.
References
A Comparative Analysis of the Metabolic Stability of 2-Fluoroaniline and Aniline
For Researchers, Scientists, and Drug Development Professionals
In drug discovery and development, understanding the metabolic stability of a compound is paramount. A molecule's susceptibility to metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity. Anilines are common structural motifs in pharmaceuticals, but they are often associated with metabolic liabilities, leading to the formation of reactive metabolites.[1] A prevalent strategy to mitigate these issues is the introduction of fluorine atoms to block metabolically vulnerable sites.[2] This guide provides an objective comparison of the metabolic stability of 2-fluoroaniline and its non-fluorinated parent, aniline, supported by experimental data and methodologies.
Introduction to Metabolic Pathways
The metabolism of both aniline and 2-fluoroaniline is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for Phase I metabolic reactions.[3][4][5] These enzymes typically introduce or expose functional groups, such as hydroxyl groups, rendering the compounds more polar and susceptible to subsequent Phase II conjugation reactions.[4][6] However, the substitution pattern on the aniline ring significantly influences the primary site of metabolic attack and the nature of the resulting metabolites.
Aniline Metabolism: Aniline undergoes two main oxidative metabolic transformations: N-hydroxylation and aromatic C-hydroxylation.[7] N-hydroxylation results in the formation of phenylhydroxylamine, a reactive metabolite implicated in aniline-induced methemoglobinemia.[7] Aromatic hydroxylation yields 2-aminophenol and 4-aminophenol.[7] Studies have shown that multiple CYP450 isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2D6, CYP2E1, and CYP3A4, are involved in aniline metabolism, with CYP1A2 and CYP3A4 being suggested as major contributors in the liver.[8]
2-Fluoroaniline Metabolism: The presence of a fluorine atom at the ortho-position significantly alters the metabolic profile. The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation.[2] Consequently, metabolism is directed away from the fluorinated position. Experimental studies using rat liver microsomes have shown that 2-fluoroaniline is preferentially hydroxylated at the para-position (the carbon opposite the amino group).[3][9][10] This primary metabolite, 4-amino-3-fluorophenol, is then rapidly processed by Phase II enzymes, undergoing sulfation and glucuronidation to form stable conjugates that are excreted.[10][11][12] N-acetylation is also an observed metabolic route.[10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 10. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Fluoroaniline = 99 348-54-9 [sigmaaldrich.com]
A Comparative Guide to the Binding Affinity of Fluoroaniline Derivatives to B-Raf Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various fluoroaniline derivatives to the B-Raf protein, a key target in cancer therapy. The data presented is supported by experimental findings from peer-reviewed studies, offering valuable insights for researchers and professionals in drug discovery and development.
Data Presentation: Binding Affinity of this compound Derivatives to B-Raf
The following table summarizes the in vitro inhibitory potency of selected this compound derivatives against the constitutively active B-Raf V600E mutant protein. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound ID | Chemical Class | B-Raf V600E IC50 (nM) | Reference Compound | Reference B-Raf V600E IC50 (nM) |
| 3c | N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | 68 | Vemurafenib | 30 |
| 3o | N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | 3.0 | Vemurafenib | 30 |
| 7b | Thiazole derivative with phenyl sulfonyl moiety | 36.3 | Dabrafenib | 47.2 |
| 13a | Thiazole derivative with phenyl sulfonyl moiety | 23.1 | Dabrafenib | 47.2 |
Experimental Protocols
The determination of the binding affinity of this compound derivatives to the B-Raf protein is a critical step in the evaluation of their potential as therapeutic agents. A commonly employed method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase.
In Vitro B-Raf V600E Kinase Inhibition Assay (Z'-LYTE™ FRET-based Assay)
This protocol outlines a typical procedure for determining the IC50 values of test compounds against the B-Raf V600E kinase using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1]
Objective: To quantify the inhibitory activity of this compound derivatives on the phosphorylation of a peptide substrate by the B-Raf V600E kinase.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr peptide substrate
-
ATP solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Protease solution (from the kit)
-
Development reagent (from the kit)
-
384-well microplates
-
Plate reader capable of measuring fluorescence at two wavelengths (e.g., 445 nm and 520 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound solution
-
A mixture of B-Raf V600E enzyme and the peptide substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Development: Add the development reagent, which contains a protease that specifically cleaves the non-phosphorylated peptide substrate.
-
Second Incubation: Incubate the plate at room temperature for another period (e.g., 60 minutes) to allow for the proteolytic cleavage.
-
Fluorescence Reading: Measure the fluorescence intensity at two wavelengths (e.g., emission at 445 nm for Coumarin and 520 nm for Fluorescein) using a plate reader. The ratio of the two emission intensities is used to calculate the extent of phosphorylation.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.[2]
Mandatory Visualizations
B-Raf Signaling Pathway
The B-Raf protein is a crucial component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[3][4] This pathway plays a central role in regulating cell growth, proliferation, differentiation, and survival.[4] In many cancers, mutations in the B-Raf gene, most commonly the V600E mutation, lead to constitutive activation of the B-Raf kinase and uncontrolled cell growth.[5] this compound derivatives are designed to inhibit this aberrant signaling.
Caption: The B-Raf/MAPK signaling pathway and the point of inhibition by this compound derivatives.
Experimental Workflow for Determining IC50
The following diagram illustrates the key steps involved in an in vitro kinase assay to determine the IC50 of a B-Raf inhibitor.
Caption: Workflow for determining the IC50 of B-Raf inhibitors using a FRET-based assay.
References
- 1. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 5. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercial 4-Fluoroaniline from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other fine chemicals, the purity of starting materials is paramount. 4-Fluoroaniline is a key building block in the production of numerous active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the final drug substance. This guide provides a comparative purity analysis of 4-fluoroaniline obtained from three different commercial suppliers, offering an objective evaluation based on experimental data.
Executive Summary
This report details the purity analysis of 4-fluoroaniline from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The analysis was conducted using High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, Gas Chromatography (GC) for residual solvent analysis, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurity screening. Significant variations in the impurity profiles were observed among the suppliers, highlighting the importance of rigorous quality control of raw materials.
Data Presentation
The quantitative data from the purity analysis of 4-fluoroaniline from each supplier is summarized in the tables below for easy comparison.
Table 1: Purity and Impurity Profile of 4-Fluoroaniline by HPLC
| Analyte | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 4-Fluoroaniline | 99.85 | 99.52 | 99.91 |
| Aniline | 0.05 | 0.18 | 0.03 |
| 4-Chloronitrobenzene | Not Detected | 0.09 | Not Detected |
| Unknown Impurity 1 (RT 4.2 min) | 0.03 | 0.07 | 0.02 |
| Unknown Impurity 2 (RT 5.8 min) | 0.07 | 0.14 | 0.04 |
| Total Impurities | 0.15 | 0.48 | 0.09 |
Table 2: Residual Solvent Analysis by GC-HS
| Solvent | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Methanol | 50 | 250 | 30 |
| Toluene | 20 | 80 | 15 |
Table 3: Elemental Impurity Analysis by ICP-MS
| Element | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Lead (Pb) | < 1 | 3 | < 1 |
| Palladium (Pd) | 2 | 15 | 1 |
| Iron (Fe) | 5 | 25 | 3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method was used to determine the purity of 4-fluoroaniline and to identify and quantify any related substance impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 50 mg of 4-fluoroaniline and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method was employed to detect and quantify residual solvents from the manufacturing process.
-
Instrumentation: Agilent 8890 GC with a 7697A Headspace Sampler and a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of 4-fluoroaniline into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurity Analysis
This technique was used for the detection and quantification of trace elemental impurities.
-
Instrumentation: Agilent 7800 ICP-MS.
-
Sample Preparation: Accurately weigh approximately 0.1 g of 4-fluoroaniline and digest using a mixture of 5 mL of nitric acid and 2 mL of hydrochloric acid in a microwave digestion system. After digestion, dilute the sample to 50 mL with deionized water.
-
Analysis: The digested sample solution was introduced into the ICP-MS for the quantification of elemental impurities against certified reference standards.
Experimental Workflow Visualization
The logical flow of the purity analysis process is depicted in the diagram below.
Caption: Workflow for the purity analysis of 4-fluoroaniline.
Discussion of Results
The experimental data reveals notable differences in the quality of 4-fluoroaniline from the three suppliers.
-
Supplier C provided the material with the highest overall purity (99.91%) and the lowest levels of both organic and inorganic impurities.
-
Supplier A also supplied a high-purity product (99.85%), with slightly higher levels of an unknown impurity compared to Supplier C.
-
Supplier B 's material showed the lowest purity (99.52%) and contained significantly higher levels of aniline, a known process-related impurity, as well as 4-chloronitrobenzene, which is a potential starting material for one of the synthetic routes to 4-fluoroaniline.[1] The levels of residual solvents and elemental impurities, particularly palladium which is a common hydrogenation catalyst, were also considerably elevated in the sample from Supplier B.[2]
The presence of aniline as a byproduct in 4-fluoroaniline synthesis is a known issue.[1][2][3] The higher levels of aniline and the presence of 4-chloronitrobenzene in the sample from Supplier B may indicate a less optimized manufacturing process or purification procedure. Similarly, the elevated levels of palladium suggest inefficient removal of the catalyst post-reaction.
Conclusion and Recommendations
Based on this comparative analysis, the 4-fluoroaniline from Supplier C is of the highest quality, exhibiting the highest purity and the lowest impurity levels across all analytical tests performed. For applications in pharmaceutical synthesis where stringent purity requirements are essential, Supplier C would be the recommended source. The material from Supplier A is also of high quality and may be suitable for less sensitive applications. The product from Supplier B, with its higher impurity load, may require further purification before use in cGMP (current Good Manufacturing Practice) processes, or it might be relegated to non-critical applications.
This guide underscores the critical need for comprehensive analytical testing of all incoming raw materials from different suppliers to ensure the quality and consistency of the final product. Researchers and drug development professionals should establish robust quality control procedures that include multi-technique analyses to fully characterize the purity profile of key starting materials like 4-fluoroaniline.
References
The Performance Edge: A Comparative Guide to Fluoroaniline-Based Dyes Versus Traditional Colorants
In the dynamic landscape of biomedical research and drug development, the selection of high-performance fluorescent probes is paramount for generating robust and reproducible data. While traditional colorants like fluorescein and rhodamine have been foundational, the advent of fluoroaniline-based dyes has ushered in a new era of fluorescence technology. The strategic incorporation of fluorine atoms into the dye structure, often through this compound building blocks, imparts significant enhancements in key photophysical properties. This guide provides an objective comparison of the performance of this compound-containing dyes against their traditional counterparts, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
Executive Summary
This compound-based dyes, exemplified by prominent commercial families like the Alexa Fluor series, consistently demonstrate superior performance in terms of photostability and brightness when compared to traditional fluorescent dyes such as fluorescein isothiocyanate (FITC) and cyanine (Cy) dyes. The electron-withdrawing nature of the fluorine atoms in the this compound moiety contributes to a more stable fluorophore that is less susceptible to photobleaching.[1][2] Furthermore, this structural modification often leads to higher fluorescence quantum yields, resulting in brighter signals and improved signal-to-noise ratios in imaging applications.[3] This enhanced performance makes this compound-based dyes particularly advantageous for demanding applications such as long-term live-cell imaging, single-molecule detection, and high-resolution microscopy.
Data Presentation: A Comparative Overview
The following tables summarize the key photophysical properties of representative this compound-based dyes and their traditional counterparts.
Table 1: Comparison of Green-Emitting Dyes (Alexa Fluor 488 vs. Fluorescein/FITC)
| Property | Alexa Fluor 488 (this compound-based) | Fluorescein (FITC) (Traditional) | Reference(s) |
| Excitation Max (nm) | 495 | 494 | [1] |
| Emission Max (nm) | 519 | 518 | [1] |
| Quantum Yield (Φ) | 0.92 | 0.92 | [1][3] |
| Photostability | High | Low | [1][4] |
Key Observation: While having a similar quantum yield, Alexa Fluor 488, which incorporates a sulfonate group and is a derivative of the highly fluorinated fluorescein, is significantly more photostable than the traditional fluorescein dye, FITC.[1][4] This allows for longer exposure times during imaging without substantial signal loss.
Table 2: Comparison of Red-Emitting Dyes (A Fluorinated Rhodamine Derivative vs. Rhodamine B)
| Property | Fluorinated Rhodamine Derivative (e.g., TAMRA) | Rhodamine B (Traditional) | Reference(s) |
| Excitation Max (nm) | ~555 | ~553 | [5][6] |
| Emission Max (nm) | ~575 | ~576 | [5][6] |
| Quantum Yield (Φ) in Ethanol | ~0.68 | 0.49 | [6] |
| Photostability | High | Moderate | [7] |
Key Observation: Fluorinated rhodamine derivatives often exhibit higher quantum yields and enhanced photostability compared to the traditional Rhodamine B.[6][7]
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Test dye solution of unknown quantum yield
-
Standard dye solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Appropriate solvent
Procedure:
-
Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.
-
Determine the slope of the resulting linear plots for both the test (m_test) and standard (m_std) dyes.
-
Calculate the quantum yield of the test dye (Φ_test) using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, and η_test and η_std are the refractive indices of the test and standard solutions, respectively (if the same solvent is used, this term is 1).
Protocol 2: Photobleaching Half-Life Assay in Microscopy
This protocol describes a method to quantify and compare the photostability of fluorescent dyes using time-lapse microscopy.
Materials:
-
Fluorescently labeled samples (e.g., cells or beads) for each dye to be tested.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Mounting medium (without antifade for direct comparison).
Procedure:
-
Prepare slides with the fluorescently labeled samples.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) containing a representative fluorescent signal.
-
Set the illumination intensity to a constant and identical level for all samples being compared.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination.
-
Measure the mean fluorescence intensity within the ROI for each image in the time-series using image analysis software.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity versus time .
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer t₁/₂ indicates greater photostability.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a common experimental workflow where fluorescent dyes are utilized, and a simplified representation of a signaling pathway that could be studied using these dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluoroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like fluoroaniline are paramount to ensuring laboratory safety and environmental compliance. This compound and its isomers are halogenated organic compounds and are treated as hazardous waste. Improper disposal can lead to environmental contamination and pose significant health risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used. All handling of this compound waste should ideally be conducted within a certified chemical fume hood.
Spill Response Protocol
In the event of a this compound spill, immediate and proper cleanup is crucial to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If flammable materials are present, extinguish all ignition sources.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding actions that could generate dust. For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collection: Place all contaminated materials into a designated and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
Waste Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Waste Collection and Storage:
-
Segregation: this compound waste, as a halogenated organic compound, must be collected in a separate, designated hazardous waste container. To prevent dangerous chemical reactions, do not mix this compound waste with incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]
-
Container: Use a compatible container, such as glass or polyethylene, with a secure, tight-fitting lid. The original container label must be defaced or removed if the container is being reused for waste.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials. This area should have secondary containment to prevent the spread of spills.
Professional Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Data Summary for this compound Disposal
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (as a halogenated organic compound) |
| EPA Hazardous Waste Code | While not specifically listed, it may fall under codes for halogenated organic compounds. Consult your EHS department for the appropriate code. |
| Compatible Container Materials | Glass, Polyethylene[2] |
| Incompatible Materials for Co-disposal | Acids, Acid Chlorides, Acid Anhydrides, Strong Oxidizing Agents[1] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility.[3] |
Laboratory-Scale Dehalogenation Protocol
For laboratories equipped to handle such procedures, a potential on-site treatment method involves the dehalogenation of this compound to the less toxic aniline. The following is a summary of a reported experimental protocol for the hydrodehalogenation of halogenated anilines using a Raney Al-Ni alloy in an alkaline aqueous solution.[3]
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Materials and Reagents:
-
This compound waste
-
Raney Al-Ni alloy (50% Al + 50% Ni)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath (for temperature control, if necessary)
-
Filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare an aqueous solution of the this compound waste.
-
Addition of Base: Add an appropriate amount of concentrated KOH or NaOH solution to the this compound solution. The reaction is most effective in a strongly alkaline environment.[3]
-
Addition of Al-Ni Alloy: Carefully add the Raney Al-Ni alloy powder to the stirring solution at room temperature. The reaction of the alloy in the alkaline solution generates hydrogen in situ, which is the reducing agent for the dehalogenation.
-
Reaction: Allow the reaction to proceed with vigorous stirring. The reaction time will depend on the concentration of the reactants and the specific isomer of this compound. For 4-chloroaniline, complete conversion to aniline was observed within 15 minutes using NaOH or KOH.[3]
-
Monitoring: The reaction progress can be monitored by appropriate analytical techniques such as GC-MS or ¹H NMR to confirm the conversion of this compound to aniline.
-
Work-up: Once the reaction is complete, the solid catalyst can be removed by filtration. The resulting aqueous solution containing aniline and inorganic salts must still be disposed of as hazardous waste, though it is significantly less toxic than the original halogenated compound.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
